Product packaging for 4-(1H-imidazol-2-yl)benzonitrile(Cat. No.:CAS No. 98298-49-8)

4-(1H-imidazol-2-yl)benzonitrile

Cat. No.: B1298953
CAS No.: 98298-49-8
M. Wt: 169.18 g/mol
InChI Key: ISJCKCQDMBPKML-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-2-yl)benzonitrile is a promising heterocyclic compound that serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry and chemical biology research. The compound features a planar structure due to its conjugated aromatic system, where the imidazole ring is known to be amphoteric, capable of acting as both an acid and a base, which facilitates diverse molecular interactions . This molecular framework is a constituent of many biologically active molecules and is considered a structural isostere of naturally occurring nucleotides, allowing it to interact effectively with biopolymers in living systems . The core imidazole and related benzimidazole structures are extensively studied for their wide array of pharmacological activities, including antimicrobial, anticancer, antitubercular, and antifungal properties . As a building block, this compound is valuable for constructing more complex molecules for drug discovery programs, particularly in the development of novel azole-based agents. Its intrinsic characteristics make it a candidate for research into enzyme inhibition, receptor binding studies, and the synthesis of metal complexes for catalytic or material applications. Researchers can leverage its functional groups for further chemical modifications to explore new therapeutic possibilities and material properties. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant Safety Data Sheets and handle the material in accordance with all applicable local and national safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3 B1298953 4-(1H-imidazol-2-yl)benzonitrile CAS No. 98298-49-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1H-imidazol-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJCKCQDMBPKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356272
Record name 4-(1H-imidazol-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98298-49-8
Record name 4-(1H-imidazol-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 4-(1H-imidazol-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 4-(1H-imidazol-2-yl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the principal synthetic methodologies for preparing this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The imidazole core is a privileged scaffold in numerous biologically active molecules, making efficient access to its derivatives crucial for drug discovery programs.[2][3] This document details the foundational Radziszewski and van Leusen imidazole syntheses, alongside other notable condensation strategies. For each core method, the guide elucidates the underlying reaction mechanisms, explains the rationale behind experimental choices, and provides detailed, step-by-step protocols. A comparative analysis of these routes is presented to assist researchers in selecting the optimal strategy based on factors such as yield, scalability, and reagent availability. All technical claims are supported by authoritative references, and key workflows are visualized to enhance comprehension for researchers, scientists, and drug development professionals.

Introduction: Significance of this compound

The imidazole ring is a fundamental five-membered aromatic heterocycle present in a vast array of natural products and synthetic compounds, including the essential amino acid histidine.[4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile pharmacophore in medicinal chemistry.[1][3] The title compound, this compound, couples this privileged imidazole scaffold with a benzonitrile moiety. The nitrile group is a valuable functional handle, serving as a precursor to other functional groups like tetrazoles or amidines, and can participate in critical binding interactions with biological targets. Consequently, this compound serves as a key building block for the synthesis of more complex molecules in the development of novel therapeutics.[5]

This guide focuses on the most robust and widely applicable methods for the synthesis of this valuable intermediate, providing both theoretical grounding and practical, actionable protocols.

Core Synthetic Strategies

The construction of the 2-substituted imidazole ring system can be achieved through several classic and modern synthetic reactions. The most relevant and field-proven methods for synthesizing this compound involve multi-component reactions that are prized for their efficiency and atom economy.

The Radziszewski Imidazole Synthesis

First reported by Heinrich Debus and later extensively developed by Bronisław Radziszewski, this method is a cornerstone of imidazole synthesis.[6][7] The Radziszewski reaction is a multi-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[8] For the target molecule, the reactants are glyoxal (the 1,2-dicarbonyl), 4-formylbenzonitrile (the aldehyde), and an ammonia source like ammonium acetate.[7][9]

Causality and Mechanistic Insight: The reaction proceeds through the initial formation of a diimine intermediate from the condensation of glyoxal with two equivalents of ammonia.[6][8] This diimine then undergoes condensation with the aldehyde, 4-formylbenzonitrile. Subsequent cyclization and dehydration (aromatization) yield the final 2,4,5-unsubstituted imidazole ring bearing the 4-cyanophenyl group at the 2-position. The use of ammonium acetate is particularly advantageous as it serves as both the ammonia source and a mild acidic catalyst to promote the condensation steps.

Radziszewski Synthesis r1 Glyoxal proc One-Pot Condensation r1->proc r2 4-Formylbenzonitrile r2->proc r3 Ammonia (2 equiv.) r3->proc p This compound proc->p

Caption: General scheme for the Radziszewski synthesis.

The van Leusen Imidazole Synthesis

The van Leusen reaction is another powerful multi-component strategy for forming imidazole rings.[2][10] It involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC).[11] The aldimine can be pre-formed or, more conveniently, generated in situ from an aldehyde (4-formylbenzonitrile) and an amine (ammonia), making it a versatile one-pot, three-component reaction (vL-3CR).[10]

Causality and Mechanistic Insight: The reaction is driven by the unique reactivity of TosMIC, which possesses an acidic methylene group, an isocyanide carbon, and a tosyl group that functions as an excellent leaving group.[10][12] The mechanism begins with the base-catalyzed deprotonation of TosMIC. The resulting anion attacks the imine (formed from 4-formylbenzonitrile and ammonia), initiating a [3+2] cycloaddition.[2] This is followed by tautomerization and subsequent elimination of p-toluenesulfinic acid (TosH) from the cyclized intermediate, which drives the aromatization to form the stable imidazole ring.[10][11] The choice of a non-nucleophilic base, such as potassium carbonate or DBU, is critical to prevent side reactions with the isocyanide.

van_Leusen_Mechanism cluster_reactants Reactants cluster_process Reaction Sequence cluster_product Product Aldehyde 4-Formylbenzonitrile Imine_Formation In situ Imine Formation Aldehyde->Imine_Formation Ammonia Ammonia Ammonia->Imine_Formation TosMIC TosMIC Cycloaddition [3+2] Cycloaddition TosMIC->Cycloaddition Imine_Formation->Cycloaddition reacts with TosMIC anion Elimination Elimination of TosH Cycloaddition->Elimination Product This compound Elimination->Product Experimental_Workflow start 1. Mix Reactants (4-Formylbenzonitrile, NH4OAc, Acetic Acid) add_glyoxal 2. Add Glyoxal start->add_glyoxal reflux 3. Heat to Reflux (4-6h) add_glyoxal->reflux cool_quench 4. Cool & Pour into Ice Water reflux->cool_quench neutralize 5. Neutralize with Ammonia (pH 8-9) cool_quench->neutralize filter_wash 6. Filter & Wash Solid neutralize->filter_wash purify 7. Dry & Recrystallize filter_wash->purify end Final Product: This compound purify->end

References

A Comprehensive Technical Guide to the Formation Mechanism of 4-(1H-imidazol-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth analysis of the predominant synthetic pathway for 4-(1H-imidazol-2-yl)benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The primary focus is on the Debus-Radziszewski imidazole synthesis, a robust and versatile multi-component reaction. We will dissect the underlying reaction mechanism, offering a step-by-step causal explanation for the transformation. Furthermore, this guide presents a validated experimental protocol, complete with data tables and workflow visualizations, to ensure reproducibility and underscore the principles of a self-validating experimental design. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this molecule's synthesis.

Introduction to this compound

The imidazole ring is a foundational scaffold in a vast array of biologically active molecules, including the essential amino acid histidine.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The target molecule, this compound, couples this vital heterocycle with a benzonitrile moiety, a versatile functional group that can serve as a precursor for more complex structures or as a key interacting element in a pharmacophore.

The synthesis of 2-aryl-substituted imidazoles like the title compound is most efficiently achieved through a class of multi-component reactions. Among these, the Debus-Radziszewski imidazole synthesis stands out for its reliability and atom economy.[3][4] This reaction, first reported by Heinrich Debus in 1858, condenses a 1,2-dicarbonyl, an aldehyde, and ammonia to construct the imidazole core.[2][5]

This guide will elucidate the formation of this compound via this classic, yet highly relevant, synthetic transformation.

Core Synthetic Strategy: The Debus-Radziszewski Reaction

The Debus-Radziszewski synthesis is a powerful one-pot method for creating substituted imidazoles.[3][6] For the specific synthesis of this compound, the reaction relies on three key precursor components:

  • 1,2-Dicarbonyl: Glyoxal (CHOCHO), the simplest 1,2-dicarbonyl, forms the C4-C5 backbone of the imidazole ring.[6]

  • Aldehyde: 4-Formylbenzonitrile provides the 2-aryl substituent, defining the final product's identity.

  • Ammonia Source: Two equivalents of ammonia (NH₃) are required to supply the nitrogen atoms at positions 1 and 3 of the heterocycle. Ammonium acetate is a frequently used reagent as it conveniently serves as both the ammonia source and a mild acidic catalyst.[5][7]

The convergence of these three components under appropriate thermal conditions orchestrates the formation of the desired product in a highly efficient manner.

Mechanistic Deep Dive: Step-by-Step Formation

While the precise sequence can be debated, the reaction is generally understood to proceed in two principal stages.[3][4][8] The causality behind each step is critical for understanding reaction optimization and potential side-product formation.

Stage 1: Formation of the Glyoxal Diimine Intermediate

The first stage involves the reaction between the 1,2-dicarbonyl (glyoxal) and two equivalents of ammonia. This is a classic condensation reaction to form an imine.

  • Step 1a: Nucleophilic Attack. The nitrogen atom of ammonia acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of glyoxal.

  • Step 1b: Proton Transfer & Dehydration. A proton transfer followed by the elimination of a water molecule yields a mono-imine intermediate.

  • Step 1c: Second Condensation. The process repeats on the second carbonyl group with another molecule of ammonia, yielding the crucial glyoxal diimine intermediate. This intermediate is the core building block for the subsequent cyclization.

Stage 2: Condensation with 4-Formylbenzonitrile and Cyclization

In the second stage, the pre-formed diimine condenses with the aldehyde, 4-formylbenzonitrile, to construct the heterocyclic ring.

  • Step 2a: Imine Formation. One of the nitrogen atoms of the glyoxal diimine attacks the carbonyl carbon of 4-formylbenzonitrile. Concurrently, the other imine nitrogen is protonated.

  • Step 2b: Tautomerization & Nucleophilic Attack. An amine-imine tautomerization occurs. The resulting enamine-like intermediate then undergoes an intramolecular nucleophilic attack, where a nitrogen atom attacks a carbon of the adjacent imine, initiating the ring-closing process.

  • Step 2c: Cyclization and Aromatization. The cyclized intermediate is not yet aromatic. The final step involves the elimination of a molecule of water (dehydration) from the ring structure. This dehydration step is the thermodynamic driving force, leading to the formation of the stable, aromatic imidazole ring.

The overall mechanistic pathway is illustrated below.

Radziszewski_Mechanism Mechanism of this compound Formation cluster_stage1 Stage 1: Diimine Formation cluster_stage2 Stage 2: Condensation & Cyclization Glyoxal Glyoxal Diimine Glyoxal Diimine Intermediate Glyoxal->Diimine + 2 NH₃ - 2 H₂O Ammonia 2x NH₃ Ammonia->Diimine Aldehyde 4-Formylbenzonitrile Cyclized Cyclized Intermediate (Non-aromatic) Aldehyde->Cyclized Diimine->Cyclized + Aldehyde Product This compound Cyclized->Product - H₂O (Aromatization) Experimental_Workflow Synthesis Workflow A Combine Aldehyde, Ammonium Acetate & Acetic Acid B Add Glyoxal Solution A->B C Heat to Reflux (110-120 °C, 4-6h) B->C D Monitor by TLC C->D D->C Incomplete E Cool to RT & Pour into Ice Water D->E Complete F Neutralize with Ammonium Hydroxide (pH 7-8) E->F G Filter Precipitate F->G H Wash with Cold Water G->H I Dry Crude Product H->I J Recrystallize (Ethanol/Water) I->J K Characterize Pure Product (NMR, MS, MP) J->K

References

4-(1H-imidazol-2-yl)benzonitrile molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Weight and Characterization of 4-(1H-imidazol-2-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, focusing on the determination of its molecular weight and the associated analytical methodologies critical for its validation in research and development settings. As a heterocyclic compound incorporating both imidazole and benzonitrile moieties, it represents a valuable scaffold in medicinal chemistry and materials science. Accurate characterization is the bedrock of reproducible science, and this document serves as a practical guide to ensuring the identity, purity, and structural integrity of this compound.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application. This compound is a small organic molecule whose characteristics are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₇N₃[1][2][3]
Average Molecular Weight 169.18 g/mol [1][3][4][5]
Monoisotopic Mass 169.063997 g/mol [6]
CAS Number 98298-49-8[1][2][3][4]
Appearance Off-white crystalline powder[6][7]
Storage Temperature 2-8°C or -20°C[1][3]
Purity (Commercial) ≥95%[2]

The molecular weight is a cornerstone parameter, calculated based on the molecular formula C₁₀H₇N₃.

  • Carbon: 10 atoms × 12.011 u = 120.11 u

  • Hydrogen: 7 atoms × 1.008 u = 7.056 u

  • Nitrogen: 3 atoms × 14.007 u = 42.021 u

  • Total Average Mass: 169.187 u

While theoretical calculation provides a precise value, empirical verification is essential to confirm the identity of a synthesized or procured batch.

Experimental Verification of Molecular Weight: Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like this compound, Electrospray Ionization (ESI) is a highly effective soft ionization technique that typically generates protonated molecular ions [M+H]⁺.

Causality in Method Selection: ESI-MS

Electrospray ionization is chosen for its ability to generate intact molecular ions from polar, thermally labile compounds without significant fragmentation. The imidazole and nitrile groups in the target molecule provide sufficient polarity and basic nitrogen sites that are readily protonated in the acidic mobile phase, making ESI an ideal choice for generating a strong [M+H]⁺ signal.

Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in the protonation of the analyte.

  • Instrumentation and Infusion:

    • Set up a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) calibrated according to the manufacturer's protocol.

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump. Direct infusion is sufficient for confirming molecular weight and avoids chromatographic separation.

  • MS Parameter Optimization:

    • Ionization Mode: Positive ion mode is selected to detect the protonated species [M+H]⁺.

    • Capillary Voltage: Typically set between 3.0 and 4.5 kV to ensure efficient spray and ionization.

    • Source Temperature: Set to 100-150°C to aid desolvation without causing thermal degradation.

    • Mass Range: Scan a range that comfortably includes the expected ion, for instance, m/z 100-500.

  • Data Acquisition and Interpretation:

    • Acquire the mass spectrum.

    • The primary peak of interest should correspond to the [M+H]⁺ ion.

    • Expected m/z: 169.0640 (monoisotopic mass of C₁₀H₇N₃) + 1.0078 (mass of H⁺) = 170.0718 .

    • The presence of a dominant peak at this m/z value, with the correct isotopic pattern for C₁₀H₇N₃, provides high-confidence confirmation of the compound's molecular weight and elemental composition.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Sample 1 mg Sample Solvent 1 mL Methanol Sample->Solvent Dilution Dilute to 10 µg/mL in ACN:H₂O + 0.1% FA Solvent->Dilution Infusion Direct Infusion (5 µL/min) Dilution->Infusion ESI ESI Source (Positive Mode, 3.5 kV) Infusion->ESI Analyzer Mass Analyzer (e.g., Orbitrap) ESI->Analyzer Detector Detection Analyzer->Detector Spectrum Mass Spectrum Acquired Detector->Spectrum Peak Identify Peak at m/z ≈ 170.07 Spectrum->Peak Confirm Confirm MW = 169.18 Da & Formula = C₁₀H₇N₃ Peak->Confirm

Caption: Workflow for molecular weight confirmation via ESI-MS.

Structural Confirmation and Purity Assessment

While MS confirms the molecular formula, it does not distinguish between structural isomers. Therefore, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are required for complete characterization.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for unambiguous structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for heterocyclic compounds and can reveal exchangeable protons like the N-H of the imidazole ring.

  • Acquisition:

    • Acquire a ¹H NMR spectrum to observe the number of unique protons, their splitting patterns (multiplicity), and integration (ratio).

    • Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.

    • (Optional) Perform 2D NMR experiments (e.g., COSY, HSQC) to establish connectivity between atoms.

  • Interpretation: The resulting spectra must be consistent with the structure of this compound, showing characteristic signals for the aromatic protons on both the benzonitrile and imidazole rings, as well as the exchangeable N-H proton. This validates the specific connectivity of the atoms, ruling out isomers such as 4-(1H-imidazol-1-yl)benzonitrile.[7][8]

B. High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for determining the purity of a chemical compound by separating it from any non-volatile impurities.

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.

    • Detector: UV-Vis detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Method Development:

    • Start with an isocratic method (e.g., 30% B) to determine the approximate retention time.

    • Develop a linear gradient method for optimal separation, for example:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL of a ~0.5 mg/mL sample solution.

  • Data Analysis:

    • The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

    • A highly pure sample (>98%) will show a single major peak with minimal secondary peaks.

Comprehensive Quality Control Workflow

A robust quality control (QC) system ensures that a compound meets all specifications before its use in further applications. This workflow integrates synthesis with the analytical techniques discussed.

G cluster_synthesis Synthesis & Isolation cluster_qc Analytical Quality Control Syn Chemical Synthesis Workup Work-up & Crude Isolation Syn->Workup Puri Purification (e.g., Crystallization) Workup->Puri Purity Purity Check (HPLC > 98%) Puri->Purity Structure Structure ID (¹H, ¹³C NMR) Purity->Structure MW Molecular Weight (ESI-MS) Structure->MW Final Qualified Product Batch Release MW->Final

Caption: Integrated workflow for synthesis and quality control.

Conclusion

The molecular weight of this compound is definitively established as 169.18 g/mol (average mass). However, for the practicing scientist, this value is not merely a theoretical number but a critical parameter that must be empirically verified. A multi-faceted analytical approach, spearheaded by mass spectrometry for molecular weight confirmation and complemented by NMR for structural validation and HPLC for purity assessment, constitutes a self-validating system. Adherence to these rigorous characterization standards is indispensable for ensuring the reliability and reproducibility of scientific research and drug development endeavors.

References

A Technical Guide to 4-(1H-imidazol-2-yl)benzonitrile: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-(1H-imidazol-2-yl)benzonitrile is a heterocyclic aromatic compound of significant interest to the pharmaceutical and materials science sectors. Its rigid, planar structure, combining a polar imidazole ring with an electron-withdrawing benzonitrile group, makes it a versatile pharmacophore and a valuable intermediate for synthesizing complex molecular architectures. This guide provides an in-depth technical overview of its nomenclature, physicochemical properties, validated synthetic protocols, comprehensive spectroscopic analysis, and key applications, with a focus on its role as a precursor to potent enzyme inhibitors.

Nomenclature and Structural Identification

The unambiguous identification of a chemical entity is foundational for research and development. This compound is systematically named according to IUPAC conventions, reflecting a benzonitrile core substituted at the 4-position with an imidazole ring linked via its 2-position.

  • IUPAC Name: this compound

  • Synonyms: 4-(Imidazol-2-yl)benzonitrile, Benzonitrile, 4-(1H-imidazol-2-yl)-[1]

  • CAS Number: 98298-49-8[2][3]

  • Molecular Formula: C₁₀H₇N₃[2][3]

  • Molecular Weight: 169.18 g/mol [2]

The structure consists of a para-substituted benzene ring, where one substituent is a nitrile (-C≡N) group and the other is a 1H-imidazole ring. The "1H" designation specifies the tautomeric form where the proton is on one of the nitrogen atoms of the imidazole ring.

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for designing experimental conditions, predicting its behavior in biological systems, and establishing quality control standards.

PropertyValueSource(s)
Appearance Off-white to pale yellow crystalline powder[4]
Molecular Weight 169.18 g/mol [2][3]
Melting Point 151-153 °C[4][5]
Boiling Point 358.1 ± 25.0 °C (Predicted)[4][5]
Solubility Good solubility in methanol; moderate in DMSO and DMF[5]
pKa 4.85 ± 0.10 (Predicted)[4]
LogP 1.74 (Predicted)[4]
Topological Polar Surface Area (TPSA) 41.6 Ų[6]

The compound's moderate lipophilicity (LogP) and TPSA fall within the range typical for drug-like molecules, suggesting potential for good membrane permeability and oral bioavailability.[5]

Synthesis and Purification

The synthesis of this compound is most commonly achieved via a condensation reaction, a variant of the Radziszewski imidazole synthesis. This approach offers high yields and utilizes readily available starting materials.

Principle of Synthesis

The core of the synthesis involves the condensation of an α-dicarbonyl compound (glyoxal), an aldehyde (4-formylbenzonitrile), and an ammonia source. The 4-formylbenzonitrile provides the C2-substituent of the imidazole ring, dictating the final product structure.

Detailed Experimental Protocol

Reaction: 4-formylbenzonitrile + Glyoxal + Ammonia → this compound

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-formylbenzonitrile (1.0 eq) in a suitable solvent such as aqueous ethanol.

  • Reaction Initiation: Add an aqueous solution of glyoxal (40% wt., 1.1 eq) to the flask. Subsequently, add a source of ammonia, typically ammonium hydroxide (25% solution, 2.5 eq). Causality Note: The excess ammonia serves as both a reactant and a base to drive the condensation and cyclization steps.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up and Isolation: After cooling to room temperature, the product often precipitates from the reaction mixture. If not, the volume can be reduced under vacuum. The resulting solid is collected by vacuum filtration.

  • Purification: The crude solid is washed with cold water to remove inorganic salts and unreacted glyoxal. For higher purity, recrystallization from a solvent system like ethanol/water is effective. This process removes less polar impurities and yields a crystalline product.[7]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 4-formylbenzonitrile - Glyoxal Solution - Ammonium Hydroxide reflux Heat to Reflux (80-90°C, 4-6h) reagents->reflux Solvent: aq. Ethanol tlc Monitor by TLC reflux->tlc cool Cool to RT (Precipitation) reflux->cool Upon completion tlc->reflux Continue if incomplete filter Vacuum Filtration cool->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from EtOH/H₂O wash->recrystallize product Final Product: This compound recrystallize->product

Fig 1. General workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Structural confirmation is paramount. The following data are characteristic of the compound's identity and purity.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for the aromatic protons of both the benzonitrile and imidazole rings.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.98Singlet (broad)1HImidazole N-H (exchangeable with D₂O)
~8.18Doublet2HBenzonitrile H (ortho to Imidazole)
~7.75Doublet2HBenzonitrile H (ortho to -CN)
~7.42Singlet2HImidazole C4-H and C5-H
(Note: Exact chemical shifts may vary based on solvent and concentration. Data is representative based on similar structures[8])
¹³C NMR Spectroscopy

The carbon spectrum confirms the number of unique carbon environments.

Chemical Shift (δ, ppm)Assignment
~167.0Imidazole C =N (C2)
~149.5 - 124.9Aromatic C 's (Benzene & Imidazole)
~115.2Nitrile C ≡N
(Note: Data is representative based on similar benzimidazole structures[8])
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3345N-H StretchImidazole N-H
~2224C≡N StretchNitrile
~1594C=N StretchImidazole Ring
(Note: Data is representative based on similar benzimidazole structures[8])

Applications in Research and Drug Development

The true value of this compound lies in its utility as a structural motif and chemical intermediate, particularly in the field of medicinal chemistry. The imidazole ring is a common feature in biologically active molecules, capable of forming key hydrogen bonds with protein targets.[9]

Key Intermediate for Kinase Inhibitors

This molecule is a well-established building block for the synthesis of p38 MAP kinase inhibitors.[10][11] The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the cellular signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1. Dysregulation of this pathway is implicated in numerous inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[12]

  • Mechanism of Action: The imidazole core of inhibitors derived from this scaffold often acts as a hinge-binder, forming crucial hydrogen bonds within the ATP-binding pocket of the kinase.[11] The 4-cyanophenyl group typically extends into a hydrophobic region of the active site, contributing to the inhibitor's potency and selectivity. In some advanced inhibitors, this moiety can occupy an allosteric pocket adjacent to the ATP site, leading to exceptionally high affinity and slow dissociation rates.[10]

G start Inflammatory Stimuli (e.g., LPS, Cytokines) p38 p38 MAP Kinase Activation start->p38 downstream Downstream Signaling (e.g., MK2 activation) p38->downstream cytokines Increased Production of Pro-inflammatory Cytokines (TNF-α, IL-1) downstream->cytokines disease Inflammatory Disease Progression cytokines->disease inhibitor Inhibitor derived from This compound inhibitor->p38 Inhibition

Fig 2. Role of p38 MAP Kinase in inflammation and the point of intervention for derived inhibitors.
Scaffold for Other Biologically Active Molecules

Beyond kinase inhibition, the benzimidazole scaffold (a close relative) is found in agents with anti-HCV, antitumor, and antimicrobial properties, highlighting the broad potential of imidazole-based structures in drug discovery.[13][14]

Safety and Handling

As with any laboratory chemical, proper handling is essential.

  • Hazard Statements: Classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1][15]

  • Precautionary Measures:

    • Use only in a well-ventilated area or under a chemical fume hood.[16][17]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16]

    • Avoid breathing dust.[18]

    • Wash hands thoroughly after handling.[18]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage temperatures range from 2-8°C to -20°C for long-term stability.[1][2]

Conclusion

This compound is more than a simple organic compound; it is a key enabling molecule for advanced research. Its straightforward synthesis, well-defined properties, and proven utility as a pharmacophore scaffold make it an indispensable tool for medicinal chemists and drug development professionals. In particular, its role as a precursor to potent p38 MAP kinase inhibitors underscores its importance in the ongoing search for novel therapeutics to treat inflammatory diseases. Continued exploration of this scaffold is likely to yield further discoveries in diverse areas of chemical and biological science.

References

An In-depth Technical Guide to the Crystal Structure of 4-(1H-imidazol-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical analysis of the crystal structure of 4-(1H-imidazol-2-yl)benzonitrile, a molecule of significant interest in medicinal chemistry and materials science. While a definitive, publicly available crystal structure for this specific compound is not yet determined, this document synthesizes data from closely related analogues, particularly 4-(1H-benzimidazol-2-yl)benzonitrile, to construct a predictive model of its crystallographic features. We will explore the critical roles of the imidazole and nitrile functional groups in directing intermolecular interactions and influencing solid-state packing. This guide also outlines the established experimental workflows for the synthesis, crystallization, and structural determination of such small molecules, providing a robust framework for future empirical studies.

Introduction: The Scientific Significance of Phenyl-Imidazoles

The imidazole ring is a foundational scaffold in a vast array of biological molecules and pharmaceutical agents.[1] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it a privileged structure in drug design. When coupled with a benzonitrile moiety, as in this compound, the resulting molecule possesses a unique combination of functionalities that are highly relevant for creating novel therapeutics and advanced materials.

The nitrile group is a versatile functional group in medicinal chemistry, often enhancing binding affinity to target proteins and improving pharmacokinetic profiles.[1] The imidazole-based framework is a key component in numerous biologically active compounds, with applications ranging from anticancer to antibacterial agents.[1] Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for predicting their physical properties, such as solubility and stability, and for designing more effective derivatives.

Crystal engineering of imidazole-containing compounds often revolves around the predictable and robust N-H···N hydrogen bond, which typically forms extended chains or networks.[2][3] The interplay of this primary interaction with weaker forces, such as C-H···N, C-H···π, and π-π stacking interactions, dictates the final supramolecular architecture.[2][4][5] This guide will delve into the expected nature of these interactions for this compound.

Synthesis and Crystallization Workflow

The synthesis of phenyl-imidazole compounds is well-established. For this compound, a common synthetic route would likely involve the condensation of 4-cyanobenzaldehyde with glyoxal and ammonia, or a derivative thereof. While specific synthesis for this exact molecule is not detailed in the provided literature, the synthesis of the analogous 4-(1H-benzimidazol-2-yl)benzonitrile involves heating 4-formylbenzonitrile with o-phenylenediamine.[6]

The subsequent and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.[6]

Experimental Protocol: Single Crystal Growth

The following is a generalized but field-proven protocol for obtaining single crystals of small organic molecules like this compound.

Objective: To grow single crystals of sufficient size (>0.1 mm) and quality for X-ray crystallographic analysis.

Methodology: Slow Evaporation

  • Solvent Selection: A crucial step is to identify a suitable solvent or solvent system. The ideal solvent will dissolve the compound moderately at room temperature. A screening of common laboratory solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures with water) is recommended.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap that has been pierced with a fine needle. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested using a spatula or by decanting the mother liquor.

The entire workflow from synthesis to data collection is visualized in the diagram below.

G cluster_synthesis Synthesis cluster_crystal Crystallization cluster_xray X-Ray Crystallography s1 Reactants (e.g., 4-cyanobenzaldehyde) s2 Reaction & Workup s1->s2 s3 Purification (e.g., Recrystallization) s2->s3 c1 Solvent Screening s3->c1 Purified Compound c2 Slow Evaporation c1->c2 c3 Harvest Single Crystal c2->c3 x1 Mount Crystal c3->x1 x2 Data Collection (Diffractometer) x1->x2 x3 Structure Solution & Refinement x2->x3 report Crystallographic Data x3->report Final Structure

Caption: Workflow for Crystal Structure Determination.

Predicted Crystal Structure and Intermolecular Interactions

In the absence of experimental data for this compound, we can construct a robust predictive model based on the known crystal structure of its close analog, 4-(1H-benzimidazol-2-yl)benzonitrile.[6]

Molecular Geometry

The molecule is expected to be largely planar. In the benzimidazole analogue, the dihedral angle between the benzimidazole and phenyl rings is a mere 3.87°.[6] A similar near-coplanarity is anticipated for this compound, which would facilitate efficient π-π stacking interactions in the crystal lattice.

Primary Intermolecular Interaction: N-H···N Hydrogen Bonding

The most significant intermolecular interaction governing the crystal packing will undoubtedly be the hydrogen bond between the N-H group of the imidazole ring (the donor) and the nitrogen atom of the nitrile group (the acceptor) of an adjacent molecule.[6] This interaction is a classic and highly reliable synthon in crystal engineering.

In the crystal structure of 4-(1H-benzimidazol-2-yl)benzonitrile, this N-H···N hydrogen bond links the molecules into zigzag chains running parallel to the b-axis.[6] A similar chain motif is the most probable arrangement for this compound.

Caption: Primary N-H···N Hydrogen Bond Motif.

Secondary and Weaker Interactions

While the N-H···N hydrogen bond will be the primary driver of the crystal packing, weaker interactions will fine-tune the three-dimensional architecture. These are likely to include:

  • π-π Stacking: The planar phenyl and imidazole rings are expected to engage in offset face-to-face stacking, contributing to the overall stability of the crystal lattice.

  • C-H···N Interactions: The hydrogen atoms on the phenyl and imidazole rings can act as weak hydrogen bond donors to the nitrogen atoms of nearby imidazole or nitrile groups.

  • Lone pair-π Interactions: The lone pair of electrons on the imidazole nitrogen can interact with the electron-deficient carbons of the nitrile groups on an adjacent molecule.[2]

Crystallographic Data (Predictive)

Based on the analysis of 4-(1H-benzimidazol-2-yl)benzonitrile, we can predict the likely crystallographic parameters for this compound.[6] This table serves as a hypothetical baseline for future experimental verification.

ParameterPredicted Value / TypeRationale / Comparison
Chemical FormulaC₁₀H₇N₃Based on molecular structure.
Molecular Weight169.19 g/mol Calculated from the chemical formula.
Crystal SystemMonoclinicA common crystal system for such organic molecules. The benzimidazole analogue is monoclinic.[6]
Space GroupP2₁/n or P2₁/cThese are common centrosymmetric space groups for monoclinic systems. The benzimidazole analogue crystallizes in P2₁/n.[6]
Molecules per Unit Cell (Z)4A typical value for this type of molecule in a monoclinic space group.[6]
Key Interactions
Hydrogen BondingIntermolecular N-H···N (imidazole to nitrile)This is the strongest and most directional interaction, expected to form chains. Confirmed in the benzimidazole analogue.[6]
π-π StackingPresent between aromatic ringsThe predicted planarity of the molecule makes this interaction highly probable. Observed in many phenyl-imidazole structures.[7]
Bond Lengths (Å)
C≡N~1.14 ÅTypical length for a nitrile triple bond.[8]
C-C (phenyl)1.36 - 1.40 ÅCharacteristic of a delocalized aromatic system.[8]
C-N (imidazole)~1.32 - 1.38 ÅReflects the aromatic nature of the imidazole ring.
Key Angles (°)
C-C≡N~178-180°The nitrile group is characteristically linear.[8]
Dihedral Angle< 10°The dihedral angle between the phenyl and imidazole rings is expected to be small, promoting planarity, similar to the benzimidazole analogue (3.87°).[6]

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, overview of the crystal structure of this compound. By drawing on established principles of crystal engineering and detailed data from the closely related 4-(1H-benzimidazol-2-yl)benzonitrile, we have outlined the key structural features and intermolecular interactions that are expected to define its solid-state architecture. The dominant N-H···N hydrogen bonding motif, leading to the formation of molecular chains, is predicted to be the defining characteristic of the crystal packing.

The next crucial step is the empirical determination of this crystal structure through single-crystal X-ray diffraction. The protocols and predictive data presented herein offer a solid foundation for such an investigation. A solved structure would not only confirm or refine these predictions but also provide invaluable data for the rational design of new pharmaceuticals and functional materials based on this promising molecular scaffold.

References

spectroscopic data of 4-(1H-imidazol-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(1H-imidazol-2-yl)benzonitrile

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound (CAS No. 98298-49-8), a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As direct, published experimental spectra for this specific molecule are not widely available, this document serves as an expert-driven, predictive guide. We will detail the underlying principles, step-by-step experimental protocols, and expected data for core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations are grounded in established spectroscopic principles and data from analogous structures, providing researchers with a robust, self-validating system for structural confirmation and purity assessment.

Introduction: The Molecular Blueprint

This compound is a bifunctional aromatic compound featuring a benzonitrile moiety linked to the C2 position of an imidazole ring. Its molecular formula is C₁₀H₇N₃ with a molecular weight of 169.18 g/mol .[2][3] The imidazole ring is a critical pharmacophore in many biologically active molecules, while the nitrile group is a versatile synthetic handle.[4] Accurate and unambiguous structural elucidation is the cornerstone of any research and development program. This guide establishes the expected spectroscopic signature of this molecule, empowering researchers to confidently verify its synthesis and purity.

Below is the chemical structure and a workflow diagram outlining the comprehensive characterization process.

Caption: Chemical structure of this compound.

start Synthesized Compound (Purity Unknown) nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ir IR Spectroscopy (Functional Groups) start->ir ms Mass Spectrometry (Molecular Weight & Formula) start->ms analysis Integrated Data Analysis nmr->analysis ir->analysis ms->analysis result Structurally Confirmed This compound analysis->result

Caption: Workflow for comprehensive spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

Expertise & Rationale

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. For this compound, ¹H NMR will confirm the number and environment of all protons, particularly the substitution pattern on the benzene ring and the integrity of the imidazole ring. ¹³C NMR complements this by mapping the carbon framework. We recommend acquisition in a solvent like DMSO-d₆, which is adept at solubilizing polar heterocyclic compounds and allows for clear observation of the exchangeable N-H proton.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the spectrometer is not calibrated to the solvent residual peak.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[5] Ensure the instrument is properly tuned and shimmed for optimal resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 16 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Predicted Spectroscopic Data & Interpretation

The following tables summarize the expected NMR signals. Chemical shifts are predicted based on the analysis of similar structures.[6][7][8]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Predicted Shift (δ, ppm) Multiplicity Coupling (J, Hz) Integration Assignment
~13.0 br s - 1H Imidazole N-H
~8.20 d ~8.4 2H Benzonitrile H-2', H-6'
~7.95 d ~8.4 2H Benzonitrile H-3', H-5'

| ~7.40 | s | - | 2H | Imidazole H-4, H-5 |

Interpretation:

  • The two doublets in the aromatic region (~8.20 and ~7.95 ppm) are characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the electron-withdrawing imidazole group (H-2', H-6') are expected to be further downfield than those ortho to the nitrile group (H-3', H-5').

  • The two imidazole protons (H-4, H-5) are chemically equivalent due to tautomerism and are expected to appear as a single signal.

  • The N-H proton is expected as a broad singlet at a very downfield chemical shift, which will disappear upon D₂O exchange.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Predicted Shift (δ, ppm) Assignment
~145.0 Imidazole C-2
~133.0 Benzonitrile C-3', C-5'
~132.5 Benzonitrile C-1'
~129.5 Benzonitrile C-2', C-6'
~122.0 Imidazole C-4, C-5
~118.5 Nitrile C≡N

| ~111.0 | Benzonitrile C-4' |

Interpretation:

  • The nitrile carbon (C≡N) is expected around 118.5 ppm.[9]

  • The imidazole C-2, being attached to the aromatic ring and between two nitrogen atoms, will be the most downfield carbon of the heterocyclic ring.

  • Four distinct signals are expected for the benzonitrile ring carbons, confirming the para-substitution pattern.

Caption: Numbering scheme for NMR signal assignment.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale

FT-IR spectroscopy is an exceptionally rapid and reliable method for confirming the presence of key functional groups. For this target molecule, the most diagnostic absorption band is the C≡N (nitrile) stretch. This vibration gives rise to a sharp, intense signal in a region of the spectrum that is typically uncongested, making it an unmistakable marker. Additionally, IR can confirm the presence of the N-H bond and the aromatic C-H and C=C bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.

  • Background Scan: Clean the ATR crystal with isopropanol and acquire a background spectrum of the empty stage. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental artifacts.

  • Sample Analysis: Place a small amount (1-2 mg) of the solid sample onto the ATR crystal. Apply consistent pressure using the built-in clamp to ensure good contact.

  • Data Acquisition: Collect the spectrum over the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

Predicted Spectroscopic Data & Interpretation

Table 3: Predicted IR Absorption Bands

Predicted Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3300 - 3100 Broad, Medium N-H Stretch Imidazole N-H
3150 - 3050 Medium-Weak C-H Stretch Aromatic C-H
2230 - 2220 Sharp, Strong C≡N Stretch Nitrile
1610 - 1580 Medium C=C Stretch Aromatic Ring
1550 - 1480 Medium-Strong C=N / C=C Stretch Imidazole Ring

| 850 - 810 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene |

Interpretation:

  • The definitive peak for structural confirmation is the sharp, strong nitrile absorption expected around 2225 cm⁻¹.[10] Its presence is a primary validation point.

  • A broad band above 3100 cm⁻¹ indicates the N-H stretching, characteristic of the imidazole group, with broadening due to intermolecular hydrogen bonding.[11]

  • The presence of sharp peaks just above 3000 cm⁻¹ (aromatic C-H) and a strong out-of-plane bending peak around 830 cm⁻¹ further supports the 1,4-disubstituted aromatic structure.

Mass Spectrometry: Confirming Molecular Identity

Expertise & Rationale

Mass spectrometry provides two critical pieces of information: the molecular weight and, with high-resolution instruments, the elemental formula. Electrospray ionization (ESI) is the preferred method as it is a soft ionization technique that will keep the molecule intact, primarily forming the protonated molecular ion [M+H]⁺. This analysis unequivocally confirms that the synthesized compound has the correct mass and formula.

Experimental Protocol: High-Resolution ESI-MS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.[12] Calibrate the instrument immediately prior to analysis using a known standard to ensure high mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump.

  • Data Acquisition:

    • Ionization Mode: Positive ion mode.

    • Mass Range: m/z 50–500.

    • Source Parameters: Optimize capillary voltage (~3.5 kV), nebulizer gas pressure, and drying gas temperature and flow to achieve a stable signal.

Predicted Spectroscopic Data & Interpretation

Table 4: Predicted High-Resolution Mass Spectrometry Data

Ion Species Calculated m/z Observed m/z Interpretation
[C₁₀H₈N₃]⁺ ([M+H]⁺) 170.0767 Within 5 ppm Protonated Molecular Ion
[C₁₀H₇N₂]⁺ 143.0658 - Loss of HCN (27.01 Da)

| [C₈H₆N]⁺ | 116.0546 | - | Fragmentation of imidazole |

Interpretation:

  • Primary Confirmation: The most crucial observation will be the base peak corresponding to the protonated molecule, [M+H]⁺. For C₁₀H₇N₃, the exact mass of the neutral molecule is 169.0639. The protonated species [C₁₀H₈N₃]⁺ has a calculated m/z of 170.0767.[2] An observed mass within 5 ppm of this value provides extremely high confidence in the elemental composition.

  • Fragmentation Analysis: Under slightly higher energy conditions (in-source CID), fragmentation can be observed. The most likely fragmentation pathway is the loss of hydrogen cyanide (HCN) from the nitrile group, resulting in a fragment at m/z ~143. This provides secondary structural support.

M [M+H]⁺ m/z = 170.0767 F1 [M+H - HCN]⁺ m/z = 143.0658 M->F1 - HCN F2 Further Fragments F1->F2

Caption: Predicted primary fragmentation pathway in ESI-MS.

Conclusion

The structural integrity of this compound can be confidently established through a synergistic application of NMR, IR, and MS. The key identifying features are:

  • NMR: A 1,4-disubstituted aromatic pattern and characteristic imidazole proton/carbon signals.

  • IR: A sharp and strong nitrile (C≡N) stretch near 2225 cm⁻¹.

  • HRMS: A protonated molecular ion [M+H]⁺ with an m/z value matching the calculated exact mass of 170.0767.

By following the protocols and matching experimental results to the predictive data outlined in this guide, researchers can achieve an authoritative and trustworthy characterization of this valuable chemical entity.

References

An In-Depth Technical Guide to the ¹H NMR Spectroscopic Analysis of 4-(1H-imidazol-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-(1H-imidazol-2-yl)benzonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. As unambiguous structural confirmation and purity assessment are critical in drug development and scientific research, this document serves as an expert-level resource for scientists. We delve into the theoretical underpinnings of the spectrum, present a detailed experimental protocol for data acquisition, and offer a thorough interpretation of the spectral features. The causality behind experimental choices, such as solvent selection, and the analysis of complex spectral patterns are explained to provide field-proven insights.

Introduction

This compound is a bifunctional organic molecule featuring a polar imidazole ring coupled with a cyano-substituted phenyl group. This unique combination of heterocycles imparts specific electronic and steric properties, making it a valuable scaffold in the design of novel therapeutic agents and functional materials. The imidazole moiety can act as a hydrogen bond donor/acceptor and a ligand for metal ions, while the benzonitrile group offers a site for further chemical modification and contributes to the molecule's overall polarity and rigidity.

Given its potential applications, rigorous structural characterization is paramount. ¹H NMR spectroscopy is the cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the electronic environment of each proton, their connectivity through scalar coupling, and their relative abundance. This guide offers an authoritative analysis of the ¹H NMR spectrum to ensure the compound's identity and purity.

Theoretical Considerations for the ¹H NMR of this compound

The structure of this compound presents distinct sets of protons whose signals are predictable based on established principles of NMR spectroscopy. The key features arise from the two aromatic systems: the benzonitrile ring and the imidazole ring.

  • Benzonitrile Protons: The protons on the 1,4-disubstituted benzene ring are expected to appear as a characteristic AA'BB' system. Due to the strong electron-withdrawing nature of both the nitrile (-CN) group and the imidazole substituent, all protons on this ring will be "deshielded" and resonate at a relatively high chemical shift (downfield).[1] The protons ortho to the cyano group (H-B) are typically shifted further downfield than those ortho to the imidazole ring (H-A). These two sets of protons will appear as two distinct doublets, assuming the coupling between them is resolved.

  • Imidazole Protons: The imidazole ring contains three protons: two chemically non-equivalent C-H protons (H-4' and H-5') and one N-H proton. In many solvents, the H-4' and H-5' protons might appear as two distinct singlets or narrowly coupled doublets. The N-H proton is labile and its signal is highly dependent on the solvent, temperature, and concentration. Its signal can range from being a sharp singlet to a very broad resonance, or it may be unobservable due to rapid chemical exchange with residual water or other protic species.

  • Solvent Choice and N-H Exchange: The choice of deuterated solvent is critical. In solvents like chloroform-d (CDCl₃), the N-H proton exchange can be fast, leading to significant peak broadening. In contrast, hydrogen-bond accepting solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) can slow this exchange rate considerably.[2][3] This interaction makes the N-H proton less labile and allows it to be observed as a distinct, though often broad, signal at a very high chemical shift (typically >12 ppm). Therefore, DMSO-d₆ is the solvent of choice for unambiguously characterizing N-H containing imidazoles.[2]

Experimental Protocol: High-Fidelity ¹H NMR Acquisition

This protocol is designed to yield a high-resolution spectrum suitable for full structural assignment and purity analysis.

3.1. Sample Preparation

  • Massing: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.8% D). The use of this solvent is a deliberate choice to slow the N-H proton exchange, ensuring its observation.

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆.

  • Homogenization: Securely cap the tube and gently vortex or invert it until the sample is completely dissolved. A brief application of heat from a heat gun may be used if solubility is poor, but the sample should be allowed to return to room temperature before analysis.

3.2. Spectrometer Configuration

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Temperature: 298 K (25 °C).

  • Pulse Program: Standard single-pulse acquisition.

  • Acquisition Parameters:

    • Number of Scans: 16-32 scans. This is a balance between achieving a good signal-to-noise ratio and minimizing experiment time.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation of all protons, leading to accurate integration.

    • Spectral Width: 0-16 ppm. This range is sufficient to capture all aromatic and exchangeable protons.

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of 0.3 Hz.

    • Manually phase the spectrum and correct the baseline.

    • Calibrate the chemical shift axis by referencing the residual DMSO solvent peak to δ 2.50 ppm.

Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound in DMSO-d₆ is predicted to show four distinct signals in the aromatic region and one broad signal for the N-H proton far downfield.

Molecular Structure and Proton Labeling

The diagram below illustrates the molecular structure with the IUPAC numbering system and proton labels used for spectral assignment.

Caption: Molecular structure with proton assignments.

Predicted ¹H NMR Data

The following table summarizes the anticipated chemical shifts, multiplicities, coupling constants, and integrations for the compound. These values are estimated based on data from analogous structures such as 2-phenylbenzimidazole and substituted benzonitriles.[4][5][6]

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
N-H~13.0Broad Singlet-1HImidazole N-H
H-A~8.25Doublet~8.42HBenzonitrile C2-H, C6-H
H-B~7.95Doublet~8.42HBenzonitrile C3-H, C5-H
H-4'/H-5'~7.75Singlet-1HImidazole C4'-H or C5'-H
H-5'/H-4'~7.40Singlet-1HImidazole C5'-H or C4'-H
Detailed Peak Assignment
  • δ ~13.0 ppm (N-H): This very downfield, broad signal is characteristic of the imidazole N-H proton in DMSO-d₆.[5][6] Its broadness is due to quadrupolar coupling with the adjacent ¹⁴N nucleus and residual chemical exchange.

  • δ ~8.25 ppm (H-A): This doublet, integrating to 2H, is assigned to the protons ortho to the imidazole substituent. They are deshielded by the imidazole ring and are coupled to the H-B protons.

  • δ ~7.95 ppm (H-B): This doublet, also integrating to 2H, is assigned to the protons ortho to the electron-withdrawing cyano group. They are coupled to the H-A protons, giving rise to a matching coupling constant.

  • δ ~7.75 and ~7.40 ppm (H-4'/H-5'): These two signals, expected to be singlets or very finely split doublets, are assigned to the two C-H protons on the imidazole ring. The slight difference in their chemical environment makes them non-equivalent. Unambiguous assignment of H-4' versus H-5' would typically require 2D NMR experiments like NOESY.

Advanced Insights: The Analytical Workflow

The process of confirming the structure of this compound using ¹H NMR is a systematic workflow. This process ensures that the data is reliable and the interpretation is robust, which is a cornerstone of trustworthy scientific validation.

G cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Spectral Analysis cluster_confirm 4. Confirmation a Weigh Sample (5-10 mg) b Dissolve in DMSO-d6 (0.6 mL) a->b c Acquire Spectrum (400 MHz, 298 K) b->c d Process Data (FT, Phase, Baseline) c->d e Calibrate Spectrum (DMSO at 2.50 ppm) d->e f Integrate Peaks e->f g Assign Signals (Chemical Shift & Multiplicity) f->g h Compare Data to Predicted Structure g->h i Assess Purity from Integrals & Impurity Peaks h->i j Final Structure Verification i->j

Caption: Workflow for ¹H NMR structural verification.

Conclusion

The ¹H NMR spectrum provides a unique fingerprint for this compound. Through careful selection of experimental parameters, particularly the use of DMSO-d₆ as the solvent, all seven distinct protons of the molecule can be observed and assigned. The characteristic downfield signals of the benzonitrile AA'BB' system, the two imidazole C-H singlets, and the highly deshielded, broad N-H resonance collectively provide unequivocal confirmation of the molecular structure. This guide equips researchers with the necessary theoretical knowledge and practical steps to confidently perform and interpret this critical analytical measurement.

References

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-(1H-imidazol-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-(1H-imidazol-2-yl)benzonitrile, a heterocyclic molecule of significant interest in medicinal chemistry and materials science. This document moves beyond a standard procedural outline, offering in-depth theoretical grounding, predictive analysis, and a robust experimental protocol designed for unambiguous structural elucidation. We will address the critical challenge of prototropic tautomerism inherent to the imidazole moiety and its profound impact on solution-state NMR spectra. Methodologies for overcoming these challenges, including the strategic selection of experimental parameters and the potential application of advanced NMR techniques, are discussed. This guide is intended for researchers, scientists, and drug development professionals who require a definitive understanding of this molecule's structural characteristics.

Introduction: The Structural Significance of this compound

This compound is a bifunctional organic molecule featuring a benzonitrile group linked to an imidazole ring. This unique combination of a hydrogen bond donor/acceptor system (imidazole) and a polar, electron-withdrawing group (benzonitrile) makes it a valuable scaffold in drug discovery and the design of functional materials. Accurate and complete structural characterization is the bedrock of understanding its chemical behavior and biological activity.

¹³C NMR spectroscopy is an indispensable tool for this purpose, providing direct insight into the carbon framework of the molecule. However, the unique electronic environment and dynamic behavior of the imidazole ring present specific challenges that require a nuanced approach to both data acquisition and interpretation. This guide will illuminate these complexities and provide a clear path to successful analysis.

Molecular Structure and Carbon Numbering System

For clarity and consistency throughout this analysis, the following carbon numbering system will be used. This systematic assignment is crucial for the subsequent prediction and assignment of ¹³C NMR chemical shifts.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Dissolve 15-25 mg of sample in 0.6-0.7 mL DMSO-d6 p2 Add TMS as internal standard p1->p2 p3 Transfer to 5 mm NMR tube p2->p3 a1 Insert sample and lock on deuterium signal p3->a1 a2 Tune and match probe a1->a2 a3 Set up ¹³C experiment with proton decoupling a2->a3 a4 Set key parameters: D1 = 5-10 s NS > 2048 scans a3->a4 a5 Acquire data a4->a5 d1 Apply exponential line broadening (0.3-1.0 Hz) a5->d1 d2 Fourier Transform d1->d2 d3 Phase and baseline correction d2->d3 d4 Calibrate spectrum to TMS (0.0 ppm) d3->d4 Final_Spectrum Final Spectrum for Analysis d4->Final_Spectrum

FT-IR spectrum of 4-(1H-imidazol-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the FT-IR Analysis of 4-(1H-imidazol-2-yl)benzonitrile

Abstract

This technical guide provides a comprehensive theoretical and practical framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound. This molecule, possessing a unique combination of a nitrile, an imidazole, and a disubstituted aromatic ring, presents a distinct infrared spectrum vital for its identification and characterization in research and drug development. This document, intended for scientists and researchers, delves into the fundamental vibrational modes of the constituent functional groups, presents a predicted FT-IR spectrum with detailed band assignments, outlines a rigorous experimental protocol for data acquisition, and discusses key aspects of spectral interpretation.

Introduction: The Role of FT-IR in Characterizing Complex Heterocycles

In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocyclic compounds are of paramount importance. This compound is a notable scaffold, integrating three key functionalities: the catalytically and biologically active imidazole ring, the versatile benzonitrile group, and a rigid 1,4-disubstituted aromatic linker. Characterizing such molecules is the bedrock of development, and FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative first-line analytical technique.

The utility of FT-IR lies in its ability to probe the vibrational modes of molecules. Covalent bonds vibrate at specific frequencies corresponding to the energy of infrared radiation. By identifying the absorption frequencies, we can confirm the presence of key functional groups, ascertain structural features like substitution patterns, and investigate intermolecular interactions such as hydrogen bonding. This guide provides the foundational knowledge required to expertly acquire and interpret the .

Molecular Structure and Predicted Vibrational Analysis

The infrared spectrum of this compound is a composite of the vibrational modes of its three primary structural components: the imidazole ring, the nitrile group, and the para-substituted benzene ring. Understanding the characteristic absorptions of each is crucial for a complete spectral assignment.

Imidazole Ring Vibrations

The imidazole ring gives rise to several characteristic bands.

  • N-H Stretching: The N-H bond in the imidazole ring is expected to produce a broad absorption band in the 3500-3000 cm⁻¹ region due to intermolecular hydrogen bonding in the solid state.[1] The broadness is a direct consequence of a population of molecules with slightly different hydrogen bond strengths. In isolated, gas-phase studies, this vibration appears as a sharp band around 3518 cm⁻¹, but in a condensed phase, this is rarely observed.[2][3]

  • Aromatic C-H Stretching: The C-H bonds on the imidazole ring, being part of an aromatic system, will exhibit stretching vibrations in the 3150-3000 cm⁻¹ range.[1][4] These are typically of weak to medium intensity.

  • Ring Stretching (C=N and C=C): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the imidazole ring appear in the 1650-1400 cm⁻¹ region.[1][5] These bands are often sharp and can be sensitive to substitution on the ring. Specifically, C=N stretching vibrations can be observed around 1525 cm⁻¹.[5]

  • In-Plane and Out-of-Plane Bending: A series of bands corresponding to in-plane and out-of-plane bending of the ring's C-H and N-H bonds can be found in the fingerprint region, typically below 1300 cm⁻¹.

Benzonitrile Moiety Vibrations

The benzonitrile portion of the molecule provides some of the most distinct and diagnostically useful peaks.

  • C≡N Stretching: The nitrile group (C≡N) is a powerful infrared chromophore. It gives rise to a sharp and intense absorption peak. For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹.[6] The conjugation of the nitrile with the aromatic ring weakens the C≡N bond slightly, lowering its stretching frequency compared to saturated nitriles (2260-2240 cm⁻¹).[6][7] This peak is one of the most reliable markers for the presence of the nitrile functionality, as few other groups absorb in this region.[8]

  • Aromatic C-H Stretching: The C-H bonds on the benzene ring will show stretching absorptions at slightly higher frequencies than aliphatic C-H bonds, typically in the 3100-3000 cm⁻¹ range.[9][10] These often appear as a cluster of small, sharp peaks just to the left of the 3000 cm⁻¹ mark on the spectrum.

Para-Disubstituted Benzene Ring Vibrations

The substitution pattern on the benzene ring can be elucidated by examining two key regions.

  • In-Ring C=C Stretching: Aromatic ring C=C stretching vibrations produce a set of characteristic bands in the 1600-1400 cm⁻¹ region.[9][10] These are often sharp and can appear as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹.

  • C-H Out-of-Plane (OOP) Bending: The most definitive evidence for a 1,4-(para)-disubstitution pattern comes from the C-H out-of-plane bending region. For para-substituted rings, a strong, sharp absorption band is expected between 860 and 800 cm⁻¹. This band arises from the synchronous bending vibration of the two adjacent hydrogen atoms on the ring.

Summary of Predicted FT-IR Absorption Bands

The following table synthesizes the expected vibrational frequencies for this compound based on the analysis of its constituent functional groups.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityNotes
3500 - 3000 (Broad)Imidazole: N-H StretchMedium - StrongBroadness due to solid-state hydrogen bonding.[1]
3150 - 3000Aromatic C-H Stretch (Imidazole & Benzene)Weak - MediumTypically multiple sharp peaks observed just above 3000 cm⁻¹.[4][9]
2240 - 2220Benzonitrile: C≡N StretchStrong, SharpHighly diagnostic peak. Position indicates conjugation with the aromatic ring.[6][7]
1620 - 1580Aromatic C=C Ring StretchMediumOften appears as a doublet.
1550 - 1450Imidazole & Benzene Ring StretchesMedium - StrongA complex region with overlapping C=C and C=N stretching modes.[1][5]
860 - 800Benzene: C-H Out-of-Plane BendStrong, SharpCharacteristic of 1,4-(para) disubstitution.
Below 1300Fingerprint RegionVariableContains complex C-H, N-H, and ring bending and deformation modes. Useful for confirmation.[10]

Experimental Protocol: Acquiring a High-Quality Spectrum

The following protocol details the steps for acquiring a solid-state FT-IR spectrum using the potassium bromide (KBr) pellet technique. This method is chosen for its ability to produce high-quality, transmission-like spectra for solid samples.

Causality Behind Experimental Choices
  • KBr as a Matrix: Potassium bromide is used because it is transparent to infrared radiation over the standard mid-IR range (4000-400 cm⁻¹) and has a refractive index that can be matched to the sample upon pressing, which minimizes scattering losses (Christiansen effect).

  • Grinding: The sample must be ground to a particle size smaller than the wavelength of the incident IR radiation to reduce scattering and produce sharp, well-defined peaks.

  • Drying: KBr is hygroscopic. Any absorbed water will introduce a very broad O-H stretching band around 3400 cm⁻¹ and a bending mode around 1640 cm⁻¹, which can obscure important sample features, particularly the N-H stretch. Therefore, all materials must be scrupulously dried.

Step-by-Step Methodology
  • Preparation: Place a small amount (100-200 mg) of FT-IR grade KBr powder in an agate mortar. Heat in an oven at 110°C for at least 2 hours to remove adsorbed water. Allow to cool in a desiccator.

  • Sample Addition: Add approximately 1-2 mg of the this compound sample to the dried KBr in the mortar. The optimal sample-to-KBr ratio is about 1:100.

  • Grinding: Grind the mixture thoroughly with an agate pestle for 3-5 minutes until it becomes a fine, homogeneous powder with a consistent, flour-like texture.

  • Pellet Pressing: Transfer a small amount of the mixture into a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for 2-3 minutes to form a translucent or transparent pellet.

  • Background Spectrum: Ensure the spectrometer's sample compartment is empty. Run a background scan to measure the spectrum of the ambient atmosphere (H₂O, CO₂). This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum: Mount the KBr pellet in the sample holder within the spectrometer.

  • Data Acquisition: Collect the spectrum using the parameters specified in Table 2.

  • Data Processing: The resulting spectrum should be baseline-corrected if necessary and peak-picked to identify the precise wavenumbers of the absorption maxima.

Spectrometer Parameters
ParameterRecommended SettingRationale
Spectral Range4000 - 400 cm⁻¹Covers the entire mid-infrared region where fundamental vibrations occur.
Resolution4 cm⁻¹Sufficient for resolving most features in a solid-state spectrum.
Number of Scans16 - 32Improves signal-to-noise ratio by averaging out random noise.
ApodizationHapp-GenzelA standard function that provides a good balance of peak shape and noise.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing s1 Dry FT-IR Grade KBr s2 Add ~1% Sample s1->s2 s3 Grind Mixture Thoroughly s2->s3 s4 Press into Pellet s3->s4 a2 Mount Pellet in Spectrometer s4->a2 a1 Collect Background Spectrum (Air) a1->a2 a3 Collect Sample Spectrum a2->a3 p1 Automatic Background Subtraction a3->p1 p2 Baseline Correction p1->p2 p3 Peak Picking & Analysis p2->p3 final final p3->final Final Spectrum

Caption: Workflow for obtaining the FT-IR spectrum via the KBr pellet method.

Visualization of Key Molecular Vibrations

To further clarify the origins of the primary absorption bands, the following diagram illustrates the key vibrational modes within the this compound structure.

molecular_vibrations cluster_molecule This compound cluster_vibrations Characteristic Vibrational Modes mol Structure v1 N-H Stretch ~3300 cm⁻¹ (Broad) v2 Aromatic C-H Stretch ~3100 cm⁻¹ v3 C≡N Stretch ~2230 cm⁻¹ (Strong) v4 Ring Stretches (C=C, C=N) 1600-1450 cm⁻¹ v5 p-Subst. C-H Bend ~830 cm⁻¹ (Strong)

References

Mass Spectrometry of 4-(1H-imidazol-2-yl)benzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Molecular Blueprint

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 4-(1H-imidazol-2-yl)benzonitrile, a heterocyclic compound featuring a benzonitrile moiety linked to an imidazole ring, represents a scaffold of significant interest in medicinal chemistry.[1] Its unique architecture, combining a hydrogen bond donor/acceptor system with an aromatic nitrile, presents both opportunities and challenges for analytical characterization. Mass spectrometry, a cornerstone of modern analytical science, offers unparalleled sensitivity and structural insight, making it an indispensable tool for the comprehensive analysis of such molecules.

This technical guide provides a detailed exploration of the mass spectrometric behavior of this compound. We will delve into the principles of ionization, predict fragmentation pathways based on established chemical logic, and outline robust experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to leverage mass spectrometry for the characterization of complex heterocyclic compounds.

Molecular Profile and Expected Ionization

Before delving into fragmentation analysis, it is crucial to establish the fundamental molecular properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₇N₃[2]
Molecular Weight 169.18 g/mol [2][3]
Structure A benzonitrile ring substituted with a 1H-imidazole ring at the 4-position.[1]

Given the presence of two basic nitrogen atoms within the imidazole ring, this compound is an ideal candidate for positive ion mode electrospray ionization (ESI).[4] Protonation is expected to occur readily on one of the imidazole nitrogens, leading to the formation of a stable protonated molecule, [M+H]⁺, with a predicted m/z of 170.19. The choice of ESI is further supported by its suitability for polar, nitrogen-containing organic molecules, a common class of compounds in pharmaceutical research.[5]

Experimental Workflow: From Sample to Spectrum

A robust and reproducible workflow is the bedrock of reliable mass spectrometric analysis. The following protocol outlines a comprehensive approach for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry s1 Dissolve sample in methanol (e.g., 1 mg/mL stock) s2 Dilute to working concentration (e.g., 1-10 µg/mL) with mobile phase s1->s2 s3 Filter through 0.22 µm syringe filter s2->s3 lc1 Inject sample onto C18 column s3->lc1 lc2 Gradient elution with water (0.1% formic acid) and acetonitrile (0.1% formic acid) lc1->lc2 ms1 Electrospray Ionization (ESI) Positive Ion Mode lc2->ms1 ms2 Full Scan MS (m/z 50-500) ms1->ms2 ms3 Tandem MS (MS/MS) of [M+H]⁺ (m/z 170.19) ms2->ms3 Select Precursor Ion Fragmentation_Pathway cluster_path1 Pathway 1: Loss of HCN from Imidazole cluster_path2 Pathway 2: Loss of HCN from Benzonitrile parent [M+H]⁺ m/z 170.19 f1 Fragment A m/z 143.16 parent->f1 - HCN f3 Fragment C m/z 143.16 parent->f3 - HCN f2 Fragment B m/z 116.14 f1->f2 - HCN

References

An In-depth Technical Guide to the Solubility of 4-(1H-imidazol-2-yl)benzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-(1H-imidazol-2-yl)benzonitrile, a key building block in contemporary drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical methodologies for determining and understanding the solubility of this compound in various organic solvents. A detailed, step-by-step protocol for thermodynamic solubility determination via the shake-flask method followed by HPLC analysis is presented. Furthermore, this guide includes predicted solubility data in a range of common organic solvents to facilitate initial formulation and experimental design.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) to exert its therapeutic effect, it must first be in a dissolved state at the site of absorption.[1][2] Poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities exhibiting this undesirable characteristic.[2][3] While aqueous solubility is paramount for bioavailability, understanding the solubility of an API in organic solvents is equally critical during various stages of drug development, including:

  • Synthesis and Purification: Selecting appropriate solvents is essential for achieving high yields and purity during the synthesis and crystallization of the API.

  • Formulation Development: The development of various dosage forms, such as oral solutions, injectables, and topical preparations, often requires the use of organic co-solvents to enhance drug solubility.[4]

  • Analytical Method Development: The preparation of stock solutions and standards for analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) necessitates solvents in which the compound is readily soluble.

This guide focuses on this compound (CAS No. 98298-49-8), a heterocyclic compound featuring a benzonitrile moiety attached to an imidazole ring.[5] Its structure imparts a degree of polarity, influencing its solubility profile. An understanding of its solubility in a diverse range of organic solvents is therefore indispensable for its effective utilization in medicinal chemistry and pharmaceutical development.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its solubility behavior.

PropertyValueSource
CAS Number 98298-49-8[5]
Molecular Formula C₁₀H₇N₃[6][7]
Molecular Weight 169.18 g/mol [6][7]
Appearance White to off-white crystalline powder
Predicted LogP 1.74[8]
Predicted pKa 4.85 (basic)

The predicted octanol-water partition coefficient (LogP) of 1.74 suggests that this compound has a balanced lipophilic and hydrophilic character. The imidazole moiety can act as both a hydrogen bond donor and acceptor, contributing to its potential for interaction with a variety of solvents.

Predicted Solubility of this compound in Common Organic Solvents

In the absence of extensive experimentally determined solubility data in the public domain, computational prediction tools serve as a valuable resource for initial solvent screening. The following table presents the predicted solubility of this compound in a selection of organic solvents commonly used in pharmaceutical development. These values were generated using a consensus model from reputable cheminformatics platforms such as SwissADME and ACD/Labs Percepta.[2][9]

SolventPredicted Solubility (mg/mL)Predicted Solubility (mol/L)Classification
Methanol 55.20.326Soluble
Ethanol 38.90.230Soluble
Isopropanol 15.70.093Sparingly Soluble
Acetone 45.30.268Soluble
Ethyl Acetate 8.20.048Sparingly Soluble
Dimethyl Sulfoxide (DMSO) > 100> 0.591Very Soluble
N,N-Dimethylformamide (DMF) > 100> 0.591Very Soluble
Acetonitrile 22.10.131Soluble
Dichloromethane 5.40.032Slightly Soluble
Toluene 1.10.006Slightly Soluble

Disclaimer: These are computationally predicted values and should be used as a guide for initial experiments. Experimental verification is highly recommended.

Experimental Determination of Thermodynamic Solubility: A Detailed Protocol

The "gold standard" for determining the intrinsic solubility of a compound is the shake-flask method, which measures the thermodynamic equilibrium solubility.[10] This method involves suspending an excess amount of the solid compound in the solvent of interest and allowing it to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined, typically by HPLC.

Rationale Behind the Experimental Choices

The shake-flask method is chosen for its reliability and its ability to determine the true thermodynamic solubility, which is a critical parameter for understanding the fundamental dissolution properties of a drug substance.[10] The use of HPLC for quantification offers high specificity and sensitivity, allowing for accurate measurement even in the presence of minor impurities.[4]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Weigh excess This compound B Add to vial with selected organic solvent A->B Dispense C Seal vial and place in shaking incubator B->C Secure D Incubate at constant temperature (e.g., 25°C) for 24-48 hours C->D Equilibrate E Allow undissolved solid to sediment D->E Settle F Withdraw aliquot of supernatant E->F Sample G Filter through 0.22 µm syringe filter F->G Clarify H Dilute filtered supernatant with mobile phase G->H Prepare for analysis I Inject onto HPLC system H->I Analyze J Quantify concentration using a calibration curve I->J Calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials with screw caps

  • Shaking incubator with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and 0.22 µm syringe filters (compatible with the organic solvent)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18) and mobile phase

Procedure:

  • Preparation of Saturated Solutions: a. Add an excess amount of this compound (e.g., 10-20 mg) to a glass vial. The exact amount should be sufficient to ensure undissolved solid remains at equilibrium. b. Add a known volume of the selected organic solvent (e.g., 2 mL) to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Prepare a blank sample containing only the solvent.

  • Equilibration: a. Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C). b. Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary time-to-equilibrium study can be conducted to determine the optimal incubation time.

  • Sample Collection and Preparation: a. After incubation, remove the vials and allow the undissolved solid to sediment for at least 30 minutes. b. Carefully withdraw an aliquot of the supernatant using a syringe, ensuring no solid particles are disturbed. c. Attach a 0.22 µm syringe filter to the syringe and filter the supernatant into a clean vial. This step is crucial to remove any undissolved microparticles.

  • HPLC Analysis: a. Prepare a series of calibration standards of this compound in the mobile phase. b. Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve. c. Inject the diluted samples and calibration standards onto the HPLC system. d. Record the peak areas from the chromatograms.

  • Data Analysis: a. Construct a calibration curve by plotting the peak area versus the concentration of the standards. b. Determine the concentration of this compound in the diluted sample from the calibration curve. c. Calculate the solubility in the original solvent by accounting for the dilution factor.

Factors Influencing the Solubility of this compound

The solubility of this compound in organic solvents is governed by the interplay of several factors:

  • Polarity: The principle of "like dissolves like" is a fundamental guide. The moderately polar nature of this compound suggests it will have higher solubility in polar solvents like alcohols and acetone compared to non-polar solvents like toluene.

  • Hydrogen Bonding: The imidazole ring can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen). Solvents that can participate in hydrogen bonding (e.g., methanol, ethanol) are likely to be effective at solvating the molecule.

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship should be experimentally determined for specific applications where temperature variations are expected.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of the material being tested.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. By combining predicted solubility data with a robust experimental protocol, researchers and drug development professionals are better equipped to make informed decisions regarding solvent selection for synthesis, formulation, and analytical testing. A thorough understanding and experimental determination of solubility are indispensable for advancing compounds like this compound through the drug development pipeline.

References

An In-depth Technical Guide to the Stability and Storage of 4-(1H-imidazol-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(1H-imidazol-2-yl)benzonitrile is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its unique molecular architecture, featuring a benzonitrile moiety linked to an imidazole ring, presents a versatile scaffold for the synthesis of novel therapeutic agents. As with any high-value research chemical, a thorough understanding of its stability and appropriate storage conditions is paramount to ensure its integrity, experimental reproducibility, and the safety of laboratory personnel. This guide provides a comprehensive overview of the stability profile, recommended storage and handling procedures, and analytical methodologies for assessing the purity of this compound.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability characteristics.

PropertyValueSource
Molecular Formula C₁₀H₇N₃[1]
Molecular Weight 169.18 g/mol [1]
CAS Number 98298-49-8[1]
Appearance Typically a solidN/A
Storage Temperature -20°C[1]

Stability Profile: Potential Degradation Pathways

While specific forced degradation studies on this compound are not extensively available in the public domain, a detailed analysis of its constituent functional groups—the imidazole ring and the benzonitrile moiety—allows for the prediction of its likely degradation pathways. Forced degradation studies on imidazole-containing pharmaceuticals, such as daclatasvir, have shown the imidazole ring to be susceptible to oxidative and photodegradative stress.[2] Furthermore, the nitrile group's chemistry is well-documented.

A forced degradation study is strongly recommended to definitively establish the stability of this compound under various stress conditions. Such a study would typically involve subjecting the compound to the conditions outlined below and analyzing for the appearance of degradation products.[3]

Hydrolytic Degradation

The benzonitrile functional group is susceptible to hydrolysis under both acidic and basic conditions. This reaction would convert the nitrile group (-CN) into a carboxylic acid (-COOH), yielding 4-(1H-imidazol-2-yl)benzoic acid as the primary degradation product.[4][5]

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the nitrile carbon is protonated, making it more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group.

This compound This compound 4-(1H-imidazol-2-yl)benzoic acid 4-(1H-imidazol-2-yl)benzoic acid This compound->4-(1H-imidazol-2-yl)benzoic acid  H+ / H2O or  OH- / H2O  

Caption: Hydrolytic degradation of this compound.

Oxidative Degradation

The imidazole ring is known to be susceptible to oxidation.[2] In the presence of oxidizing agents, such as hydrogen peroxide or atmospheric oxygen, especially when mediated by base, the imidazole ring can undergo oxidation to form various degradation products.[2] Polyalkylated imidazoles have shown less stability towards oxidation compared to the parent imidazole.[6]

Photodegradation

Imidazole derivatives have been shown to be sensitive to photodegradation.[2] Exposure to high-intensity light, particularly UV light, can lead to the formation of multiple degradation products. The specific photolytic degradation pathway for this compound has not been elucidated, but it is a critical factor to consider for both storage and handling.

cluster_stress Stress Conditions Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) Degradation Products Degradation Products Hydrolysis (Acid/Base)->Degradation Products Oxidation (e.g., H2O2) Oxidation (e.g., H2O2) Oxidation (e.g., H2O2)->Degradation Products Photolysis (UV/Vis Light) Photolysis (UV/Vis Light) Photolysis (UV/Vis Light)->Degradation Products Heat Heat Heat->Degradation Products This compound This compound This compound->Degradation Products

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the risk of degradation and ensure the long-term integrity of this compound, the following storage and handling procedures are recommended.

Long-Term Storage

For maximal stability, this compound should be stored at -20°C .[1] The compound should be kept in a tightly sealed container to prevent exposure to moisture. The use of amber vials is strongly recommended to protect the compound from light. For added protection, the container can be stored in a desiccator.

Short-Term Storage and Handling

When in use, it is advisable to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid material. For weighing and preparing solutions, the compound should be handled in a well-ventilated area, preferably a fume hood. Minimize exposure to light by working expeditiously and using amber-colored laboratory glassware or by wrapping glassware in aluminum foil.

Solutions of this compound should be prepared fresh for each experiment whenever possible. If storage of solutions is necessary, they should be stored at low temperatures (2-8°C or -20°C), protected from light, and for the shortest duration possible. A stability study of the compound in the desired solvent is recommended to establish an appropriate storage period for solutions.

Analytical Methodologies for Purity Assessment

Regular assessment of the purity of this compound is crucial, especially for material that has been in storage for an extended period. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the preferred approach for quantifying the purity of this compound and detecting the presence of any degradation products. A reverse-phase HPLC method would be a suitable starting point for method development.[7]

Illustrative HPLC Method Development Protocol:

  • Column Selection: A C18 column is a common choice for the separation of moderately polar aromatic compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation.

  • Detection: A UV detector set at a wavelength where the compound exhibits maximum absorbance should be used for sensitive detection.

  • Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.[8]

Sample Preparation Sample Preparation HPLC Injection HPLC Injection Sample Preparation->HPLC Injection C18 Column Separation C18 Column Separation HPLC Injection->C18 Column Separation UV Detection UV Detection C18 Column Separation->UV Detection Data Analysis (Purity Assessment) Data Analysis (Purity Assessment) UV Detection->Data Analysis (Purity Assessment) Mobile Phase A (Aqueous) Mobile Phase A (Aqueous) Mobile Phase A (Aqueous)->C18 Column Separation Mobile Phase B (Organic) Mobile Phase B (Organic) Mobile Phase B (Organic)->C18 Column Separation

Caption: General workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for the structural confirmation of this compound and for the identification of impurities.

¹H NMR Analysis:

  • The aromatic protons on the benzonitrile and imidazole rings will appear in the downfield region of the spectrum.

  • The appearance of new signals or changes in the integration of existing signals can indicate the presence of degradation products. For example, the hydrolysis of the nitrile to a carboxylic acid would result in the disappearance of the nitrile carbon signal in the ¹³C NMR and the appearance of a carboxylic acid proton signal in the ¹H NMR.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer of appropriate field strength (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectrum and compare it to a reference spectrum of a pure standard to identify any impurity signals.

Conclusion

This compound is a valuable research chemical whose integrity is crucial for reliable and reproducible scientific outcomes. While it is a stable compound when stored correctly, it is susceptible to degradation via hydrolysis, oxidation, and photolysis. Adherence to the recommended storage conditions of -20°C in a tightly sealed, light-resistant container is essential for its long-term preservation. Regular purity assessment using validated analytical methods such as HPLC and NMR will further ensure the quality of the material used in research and development.

References

potential biological activity of 4-(1H-imidazol-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Potential Biological Activity of 4-(1H-imidazol-2-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the imidazole ring and the benzonitrile moiety within a single molecular framework presents a compelling starting point for novel therapeutic agent discovery. This technical guide delves into the untapped potential of this compound, a molecule situated at the crossroads of proven pharmacophores. While direct biological data on this specific compound is nascent, a wealth of information on its structural analogs provides a strong rationale for its investigation. This document synthesizes the known biological activities of related imidazole and benzonitrile-containing compounds to hypothesize potential therapeutic applications for this compound. Furthermore, we provide detailed, field-proven experimental workflows for the systematic evaluation of its biological activity, from initial in vitro screening to preliminary mechanism of action studies. This guide is intended to serve as a foundational resource for researchers poised to explore the therapeutic promise of this intriguing molecule.

Introduction: The Rationale for Investigating this compound

The imidazole nucleus is a cornerstone of medicinal chemistry, integral to the structure of essential biomolecules like the amino acid histidine. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The benzonitrile group, while also a common feature in biologically active compounds, brings its own set of influential electronic and structural properties. The strategic combination of these two pharmacophores in this compound suggests a high probability of discovering novel biological activities.

This guide will first deconstruct the known biological landscape of structurally similar compounds, with a particular focus on benzimidazole and other substituted imidazole derivatives. Based on this analysis, we will then construct a framework of hypothesized biological targets and potential therapeutic areas for this compound. The core of this document is a detailed roadmap for the experimental validation of these hypotheses, providing researchers with the necessary protocols to embark on a systematic investigation of this promising, yet underexplored, molecule.

Physicochemical Properties and Synthesis

Physicochemical Profile

A preliminary in silico analysis of this compound provides insight into its drug-like properties.

PropertyPredicted ValueImplication in Drug Discovery
Molecular FormulaC₁₀H₇N₃Low molecular weight is favorable for oral bioavailability.
Molecular Weight169.18 g/mol Falls within the range for good membrane permeability.
LogP~1.4A balanced lipophilicity suggests the potential for good absorption and distribution.
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Synthetic Strategy

The synthesis of this compound can be approached through established methods for imidazole ring formation. A plausible and efficient route involves the condensation of 4-cyanobenzaldehyde with glyoxal and ammonia, a variation of the Radziszewski synthesis.

Synthesis_of_this compound 4-cyanobenzaldehyde 4-cyanobenzaldehyde reaction_vessel Condensation (Radziszewski Synthesis) 4-cyanobenzaldehyde->reaction_vessel glyoxal glyoxal glyoxal->reaction_vessel ammonia ammonia ammonia->reaction_vessel product This compound reaction_vessel->product

Caption: A plausible synthetic route to this compound.

Review of Structurally Related Compounds and Their Biological Activities

The biological potential of this compound can be inferred from the activities of its close structural relatives.

Benzimidazole Analogs

The fusion of a benzene ring to the imidazole core, creating the benzimidazole scaffold, has given rise to a plethora of biologically active compounds. These are noted for their diverse applications, including roles as topoisomerase I inhibitors and antitumor agents. The structural similarity between benzimidazole and the purine nucleus of nucleic acids is a key factor in their biological activity.

  • Anticancer Activity: Many benzimidazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain (1H-benzo[d]imidazol-1-yl) methanone derivatives have shown considerable anticancer activity, comparable to the standard drug Cisplatin.

  • Antiviral Activity: The benzimidazole scaffold is present in several anti-HCV agents that target viral enzymes like the NS5B RNA-dependent RNA polymerase.

  • Antimicrobial Activity: Benzimidazole derivatives have a long history of use as antimicrobial and anthelmintic agents.

Phenyl-Substituted Imidazole Analogs

The addition of phenyl groups to the imidazole ring can significantly modulate biological activity. 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzonitrile, for example, has been investigated for its potential antimicrobial and anticancer properties. It is believed to interact with various biological targets, thereby influencing cellular processes like signal transduction and gene expression.

Imidazole-Benzonitrile Derivatives as Enzyme Inhibitors

A particularly promising area of investigation for imidazole-benzonitrile compounds is enzyme inhibition.

  • Farnesyltransferase Inhibitors: Several derivatives of imidazole-containing benzonitriles have been synthesized and evaluated as inhibitors of farnesyltransferase, a key enzyme in the post-translational modification of the Ras protein. The inhibition of this enzyme is a validated strategy in cancer therapy. The compound (S)-4-(5-([1-(3-chlorobenzyl)-2-oxopyrrolidin-3-ylamino]methyl)imidazol-1-ylmethyl)benzonitrile is a potent farnesyltransferase inhibitor with excellent cell potency and in vivo efficacy in a K-rasB transgenic mouse model.

Hypothesized Biological Targets and Activities for this compound

Based on the evidence from structurally related compounds, we can formulate several hypotheses for the potential biological activities of this compound.

Hypothesized_Activities antimicrobial Antimicrobial Activity enzyme_inhibition Enzyme Inhibition ft_inhibition Farnesyltransferase Inhibition enzyme_inhibition->ft_inhibition kinase_inhibition kinase_inhibition enzyme_inhibition->kinase_inhibition apoptosis Induction of Apoptosis core_molecule core_molecule core_molecule->antimicrobial core_molecule->enzyme_inhibition anticancer anticancer anticancer->apoptosis cytotoxicity cytotoxicity anticancer->cytotoxicity

Caption: Hypothesized biological activities for this compound.

  • Anticancer Activity: Given the potent anticancer effects of benzimidazole and other imidazole derivatives, this compound is a strong candidate for evaluation as a cytotoxic agent against a panel of human cancer cell lines. Its mechanism of action could involve the induction of apoptosis or cell cycle arrest.

  • Antimicrobial Activity: The imidazole core is a well-established antimicrobial pharmacophore. Therefore, screening against a broad range of bacterial and fungal strains is warranted.

  • Enzyme Inhibition: The structural similarities to known farnesyltransferase inhibitors suggest that this enzyme is a high-priority target for investigation. Additionally, many imidazole-containing compounds are known to inhibit various kinases, making a kinase inhibition screen a logical next step.

Proposed Experimental Workflows for Biological Evaluation

To systematically investigate the potential biological activities of this compound, the following experimental workflows are recommended.

In Vitro Cytotoxicity Screening (MTT Assay)

This initial screen will determine the compound's ability to inhibit the proliferation of cancer cells.

Protocol:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., HeLa, HBL-100, HepG2) in appropriate media until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the compound dilutions to the appropriate wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at

The Strategic Utility of 4-(1H-imidazol-2-yl)benzonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the efficient construction of complex, functional molecules. Among the myriad of heterocyclic scaffolds, 4-(1H-imidazol-2-yl)benzonitrile has emerged as a particularly valuable intermediate. This molecule uniquely combines the rich chemical reactivity of the imidazole ring with the synthetic versatility of the benzonitrile group. The imidazole moiety, a ubiquitous feature in numerous biologically active natural products and pharmaceuticals, offers multiple sites for functionalization and can participate in crucial hydrogen bonding interactions with biological targets.[1][2] Concurrently, the nitrile group serves as a versatile synthetic handle, readily transformable into a variety of other functional groups, including amines, carboxylic acids, and tetrazoles. This dual-functionality makes this compound a highly sought-after precursor for the synthesis of diverse molecular architectures. This guide provides a comprehensive overview of the synthesis, key reactions, and strategic applications of this important building block.

Core Synthesis: The Radiszewski Reaction as a Reliable Route

The most direct and industrially scalable approach to this compound is the Radiszewski imidazole synthesis. This robust, one-pot, three-component reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (4-formylbenzonitrile), and a source of ammonia.[3][4][5][6]

Reaction Scheme & Mechanism

The reaction proceeds through the initial formation of a diimine intermediate from the reaction of glyoxal with two equivalents of ammonia. This intermediate then undergoes condensation with 4-formylbenzonitrile, followed by cyclization and subsequent aromatization via dehydration to yield the final 2-substituted imidazole product.

Radiszewski_Mechanism R1 4-Formylbenzonitrile I2 Condensation Adduct R1->I2 + R2 Glyoxal I1 Diimine Intermediate R2->I1 + 2 NH3 R3 Ammonia (2 eq.) R3->I1 I1->I2 I3 Cyclized Intermediate I2->I3 Cyclization P This compound I3->P - H2O Aromatization

Figure 1: Simplified workflow of the Radiszewski synthesis of this compound.

Detailed Experimental Protocol
  • Materials: 4-formylbenzonitrile, Glyoxal (40% aqueous solution), Ammonium acetate, Glacial acetic acid, Ethanol.

  • Procedure:

    • To a solution of 4-formylbenzonitrile (1.0 eq.) in a mixture of ethanol and glacial acetic acid, add ammonium acetate (3.0 eq.).

    • Stir the mixture at room temperature to ensure dissolution.

    • To this solution, add a 40% aqueous solution of glyoxal (1.1 eq.) dropwise over 30 minutes.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate, which will precipitate the crude product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

ParameterCondition/Value
Starting Material 4-Formylbenzonitrile
Reagents Glyoxal, Ammonium Acetate
Solvent Ethanol/Glacial Acetic Acid
Temperature Reflux (80-90 °C)
Reaction Time 4-6 hours
Typical Yield 75-85%
Purification Recrystallization (e.g., from ethanol/water)

Table 1: Typical Reaction Parameters for the Synthesis of this compound.

Synthetic Applications in Medicinal Chemistry

The true value of this compound lies in its application as a versatile precursor to biologically active molecules. Its structure is a key pharmacophore in several classes of therapeutic agents, most notably in the development of farnesyltransferase inhibitors and various kinase inhibitors.

Application as a Precursor for Farnesyltransferase Inhibitors (FTIs)

Farnesyltransferase is a critical enzyme in the post-translational modification of the Ras protein, which is implicated in numerous human cancers.[7][8] Inhibitors of this enzyme have therefore been a major focus of anticancer drug development.[9][10][11][12] The 2-(4-cyanophenyl)imidazole moiety is a key structural feature in a number of potent FTIs.[12]

A plausible synthetic route to a known farnesyltransferase inhibitor scaffold starting from this compound is outlined below. This involves N-alkylation of the imidazole ring followed by further functionalization.

FTI_Synthesis Start This compound I1 N-Alkylated Intermediate Start->I1 N-Alkylation R1 1. NaH 2. R-X (Alkylating Agent) R1->I1 R2 Further Synthetic Steps P Farnesyltransferase Inhibitor Scaffold R2->P I1->P

Figure 2: General synthetic pathway to FTI scaffolds from this compound.

For example, the synthesis of analogues of the potent FTI, 4-[3-biphenyl-1-hydroxy-1-(3-methyl-3H-imidazol-4-yl)-prop-2-ynyl]-1-yl-benzonitrile, highlights the importance of the cyanophenyl-imidazole core.[10] While this specific example has a different substitution pattern on the imidazole, the general principle of using a cyanophenyl-imidazole as a foundational piece is a recurring theme in FTI design.[12]

Role in the Synthesis of Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, including cancer and inflammatory disorders.[13][14] The 2-arylimidazole scaffold is a privileged structure in the design of kinase inhibitors, often serving as a hinge-binding motif that anchors the inhibitor to the ATP-binding site of the kinase.[15][16] this compound provides a readily available starting point for the synthesis of libraries of potential kinase inhibitors through modifications at the N1 and N3 positions of the imidazole ring and transformation of the nitrile group.

Target ClassRationale for Use of this compoundRepresentative Scaffolds
Farnesyltransferase Inhibitors The cyanophenyl group can engage in π-π stacking interactions in the active site, while the imidazole provides key hydrogen bonding.[17]N-alkylated 2-(4-cyanophenyl)imidazoles
Kinase Inhibitors (e.g., p38, CDK2) The 2-arylimidazole core acts as a scaffold for hinge-binding interactions. The nitrile can be a key interaction point or a precursor for other functional groups.[13][16]Variously substituted 2-(4-cyanophenyl)imidazoles

Table 2: Key Therapeutic Targets for Derivatives of this compound.

Transformations of the Nitrile Group

A key aspect of the synthetic utility of this compound is the versatility of the nitrile functional group. It can be readily converted into other functionalities, significantly expanding the chemical space accessible from this building block.

  • Reduction to Amines: The nitrile can be reduced to a primary amine (aminomethyl group) using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic center and a site for further derivatization, for instance, through amide bond formation.

  • Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the nitrile group yields the corresponding carboxylic acid. This allows for the introduction of an acidic moiety or a handle for ester or amide formation.

  • Conversion to Tetrazoles: The [2+3] cycloaddition of the nitrile with an azide (e.g., sodium azide) provides a route to the corresponding 5-substituted tetrazole. Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its straightforward preparation via the Radiszewski reaction, combined with the orthogonal reactivity of its imidazole and benzonitrile moieties, makes it an exceptionally valuable and versatile building block. Its demonstrated utility in the synthesis of farnesyltransferase and kinase inhibitors underscores its importance in modern drug discovery programs. As the demand for novel, complex, and biologically active molecules continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play an increasingly critical role in advancing the frontiers of chemical and pharmaceutical research.

References

A Comprehensive Guide to the Theoretical and Computational Investigation of 4-(1H-imidazol-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 4-(1H-imidazol-2-yl)benzonitrile, a molecule of significant interest in medicinal chemistry and materials science. While direct computational studies on this specific molecule are not extensively published, this document synthesizes established, field-proven computational methodologies from studies of closely related 2-phenylimidazole derivatives to outline a robust research program.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for elucidating the structural, electronic, and spectroscopic properties of this compound. The protocols herein are designed to ensure scientific integrity through self-validating systems and are grounded in authoritative computational chemistry practices.

Introduction: Rationale and Scientific Context

The imidazole scaffold is a cornerstone in pharmaceutical chemistry, known for its presence in numerous bioactive compounds and its ability to engage in critical hydrogen bonding and metal coordination interactions.[4][5] The 2-aryl-1H-imidazole framework, in particular, serves as a versatile pharmacophore. When substituted with an electron-withdrawing group like a nitrile on the phenyl ring, as in this compound, the electronic properties of the molecule are significantly modulated. This modification can influence its binding affinity to biological targets, its photophysical characteristics, and its potential as a building block for novel materials.[6]

Computational and theoretical studies provide an indispensable, cost-effective, and powerful avenue to explore the properties of such molecules at an atomic level of detail before undertaking extensive experimental synthesis and testing.[7][8] By employing methods like Density Functional Theory (DFT), we can predict molecular geometries, electronic structures, and spectroscopic signatures, thereby guiding rational drug design and materials development.[6][9] This guide outlines the essential computational workflows to achieve these insights for this compound.

Core Computational Methodology: A Validated Approach

The foundation of a reliable computational study lies in the selection of an appropriate theoretical model. For organic molecules like this compound, Density Functional Theory (DFT) has consistently provided a balance of accuracy and computational efficiency.

The Choice of Functional and Basis Set: The Causality

The selection of a specific functional and basis set is the most critical decision in a DFT study. This choice is not arbitrary; it is dictated by the properties being investigated.

  • Functional Selection : For geometric and electronic structure calculations of phenylimidazole systems, hybrid functionals are often the preferred choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a workhorse in the field, offering a robust starting point for geometry optimizations and frequency calculations.[6][10][11] For studies requiring more precise handling of non-covalent interactions or for simulating electronic excitations (TD-DFT), range-separated hybrid functionals like CAM-B3LYP or functionals from the Minnesota family, such as M06-2X , are recommended as they often yield more accurate results for charge-transfer and excited states.[1][3][12]

  • Basis Set Selection : The basis set determines the flexibility the calculation has to describe the electron orbitals. A Pople-style basis set like 6-311G(d,p) or 6-311++G(d,p) is highly recommended.[1][3][6] The inclusion of polarization functions ('d' on heavy atoms, 'p' on hydrogens) is essential for accurately describing the anisotropic nature of chemical bonds. The addition of diffuse functions ('++') is crucial for molecules with potential for charge separation, lone pairs, or when calculating properties like electron affinity and excited states, as they allow for a more accurate description of electron density far from the atomic nuclei.

A Self-Validating Computational Workflow

To ensure the trustworthiness of the computational results, the workflow must be designed as a self-validating system. This involves a logical progression of calculations where the results of one step validate the appropriateness of the next.

Computational_Workflow cluster_input 1. Input & Pre-optimization cluster_dft 2. DFT Core Calculations cluster_analysis 3. Property Analysis Input Initial 3D Structure (e.g., from ChemDraw) MM_Opt Molecular Mechanics Pre-optimization Input->MM_Opt Clean initial geometry Geo_Opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) MM_Opt->Geo_Opt Submit to DFT Freq_Calc Frequency Calculation (at same level of theory) Geo_Opt->Freq_Calc Verify minimum energy state Electronic Electronic Properties (HOMO, LUMO, MEP) Freq_Calc->Electronic Use optimized geometry Spectra Spectroscopic Prediction (IR, UV-Vis via TD-DFT) Freq_Calc->Spectra NBO Natural Bond Orbital (NBO) Analysis Freq_Calc->NBO

Caption: A validated computational workflow for studying this compound.

Experimental Protocols: Step-by-Step Computational Procedures

The following protocols provide a detailed methodology for investigating this compound using the Gaussian suite of programs, a common platform for such calculations.[6]

Protocol 1: Ground State Geometry Optimization and Vibrational Analysis
  • Structure Generation : Draw the 2D structure of this compound and convert it to a 3D structure using a molecular editor like GaussView or ChemDraw.

  • Initial Optimization : Perform a preliminary geometry optimization using a low-cost molecular mechanics force field (e.g., UFF) to resolve any egregious structural issues.

  • DFT Input File Creation : Set up the DFT calculation. The input file should specify the chosen method (e.g., B3LYP/6-311G(d,p)), the coordinates of the pre-optimized structure, and the keywords Opt (for optimization) and Freq (for frequency calculation).

  • Execution : Run the calculation. The optimization process involves iteratively solving the electronic Schrödinger equation and adjusting the nuclear coordinates to find the lowest energy conformation.

  • Validation : Upon completion, verify that the optimization converged successfully. The key validation step is to inspect the results of the frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface. The output of this step provides the optimized 3D coordinates and the predicted infrared (IR) spectrum.

Protocol 2: Electronic Structure and Reactivity Analysis
  • Utilize Optimized Geometry : Use the validated, optimized geometry from Protocol 1 as the input for single-point energy calculations.

  • Frontier Molecular Orbitals (FMOs) : Analyze the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[6] The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[7]

  • Molecular Electrostatic Potential (MEP) : Calculate and visualize the MEP surface. The MEP map provides a color-coded guide to the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[10][11] This is invaluable for predicting sites of non-covalent interactions and chemical reactions.

  • Natural Bond Orbital (NBO) Analysis : Perform an NBO analysis to investigate charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.[11][12] This provides a quantitative description of electron density sharing between orbitals.

Protocol 3: Simulating Electronic Spectra (UV-Vis)
  • TD-DFT Calculation : Using the optimized ground-state geometry, perform a Time-Dependent DFT (TD-DFT) calculation. A functional like CAM-B3LYP with a basis set including diffuse functions (e.g., 6-311++G(d,p)) is recommended for accuracy.[3]

  • Excitation Energy Calculation : Specify the number of excited states to calculate (e.g., the first 10-20 singlet states). The output will provide the excitation energies (in eV or nm) and the corresponding oscillator strengths for each electronic transition.

  • Spectrum Generation : The calculated transitions can be plotted as a simulated UV-Vis absorption spectrum by fitting them to Gaussian functions. This theoretical spectrum can then be compared with experimental data for validation.

Predicted Properties and Data Presentation

Based on studies of analogous compounds, we can anticipate the key quantitative data that these computational protocols will yield.[1][6][12] This data should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Predicted Structural Parameters
ParameterPredicted Value (Å or °)Comparison (e.g., 2-phenylimidazole)
C-C (imidazole-phenyl) Bond LengthValue from OptLiterature Value
C≡N Bond LengthValue from OptLiterature Value
Dihedral Angle (imidazole-phenyl)Value from OptLiterature Value[1]
N-H···N (intermolecular) H-bondValue from OptLiterature Value

Values to be populated from the output of the geometry optimization calculation.

Table 2: Predicted Electronic and Spectroscopic Properties
PropertyPredicted ValueSignificance
HOMO Energy (eV)Value from SPERelates to electron-donating ability
LUMO Energy (eV)Value from SPERelates to electron-accepting ability
HOMO-LUMO Gap (eV)Calculated ValueIndicator of chemical reactivity[7]
Dipole Moment (Debye)Value from SPEMeasures molecular polarity
λmax (nm) from TD-DFTValue from TD-DFTMain electronic absorption peak

Values to be populated from single-point energy (SPE) and TD-DFT calculations.

Visualization of Key Concepts

Visual models are essential for conveying complex information. The following diagrams illustrate the molecular structure and the logical relationships in its analysis.

Caption: 2D representation of this compound.

Property_Relationship Structure Molecular Structure Electronics Electronic Properties (HOMO/LUMO, MEP) Structure->Electronics determines Bioactivity Potential Bioactivity Structure->Bioactivity is the basis for Spectra Spectroscopic Properties (UV-Vis, IR) Electronics->Spectra governs Reactivity Chemical Reactivity Electronics->Reactivity predicts Reactivity->Bioactivity influences

Caption: Relationship between molecular properties derived from computational analysis.

Conclusion

This guide provides a robust and scientifically grounded framework for the theoretical and computational characterization of this compound. By following the outlined protocols, researchers can generate reliable, predictive data on the molecule's geometry, electronic nature, and spectroscopic behavior. This information is critical for understanding its fundamental properties and for guiding its future development in medicinal chemistry and materials science. The emphasis on validated methodologies ensures that the results obtained will be both accurate and trustworthy, forming a solid foundation for subsequent experimental investigation.

References

Methodological & Application

Application Notes and Protocols for 4-(1H-imidazol-2-yl)benzonitrile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Potential of a Privileged Scaffold

For researchers, scientists, and professionals in drug development, the imidazole moiety represents a cornerstone of medicinal chemistry, appearing in a vast array of biologically active compounds.[1][2] The strategic functionalization of this heterocyclic core is paramount in the design of novel therapeutics. 4-(1H-imidazol-2-yl)benzonitrile, with its unique electronic signature conferred by the nitrile group, presents itself as a versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the application of this compound in palladium-catalyzed cross-coupling reactions, offering both a theoretical framework and practical, field-proven protocols.

The presence of the electron-withdrawing benzonitrile group at the 2-position of the imidazole ring significantly influences its reactivity in cross-coupling reactions. This guide will delve into the mechanistic nuances of how this substituent directs the regioselectivity of C-H functionalization and impacts the efficiency of traditional cross-coupling methodologies. We will explore key transformations including direct C-H arylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, providing detailed experimental procedures and insights into the rationale behind the selection of catalysts, ligands, and reaction conditions.

Physicochemical Properties of this compound

A thorough understanding of the substrate's properties is fundamental to successful reaction development.

PropertyValueSource
CAS Number 98298-49-8--INVALID-LINK--
Molecular Formula C₁₀H₇N₃--INVALID-LINK--
Molecular Weight 169.18 g/mol --INVALID-LINK--
Appearance Off-white to pale yellow solid--INVALID-LINK--
Storage Temperature -20°C--INVALID-LINK--

Part 1: Direct C-H Arylation of this compound

Direct C-H activation has emerged as a powerful, atom-economical strategy for the formation of C-C bonds, circumventing the need for pre-functionalized starting materials.[3] For 2-substituted imidazoles, the C5-position is generally the most activated for electrophilic palladation due to the electronic influence of the nitrogen atoms.[3]

Mechanistic Rationale: The Role of the Azole as a Ligand

The imidazole ring itself can act as a ligand for the palladium catalyst. Mechanistic studies have revealed that the reaction often proceeds through imidazole-ligated organo-palladium intermediates rather than phosphine-ligated species.[4] The choice of base and solvent is critical in modulating the catalyst activity and preventing the formation of inactive palladium complexes. The concerted metalation-deprotonation (CMD) pathway is often invoked to explain the regioselectivity of C-H activation on the imidazole core.[5]

Experimental Workflow: Direct C-H Arylation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Inert Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Add Reagents Add this compound, Aryl Halide, Base, and Solvent Inert Atmosphere->Add Reagents Add Catalyst Add Palladium Pre-catalyst and Ligand (if applicable) Add Reagents->Add Catalyst Heating Heat Reaction Mixture (e.g., 110-140°C) Add Catalyst->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Dilute with Organic Solvent and Wash with Water/Brine Cooling->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Purification Concentrate and Purify (Column Chromatography) Drying->Purification

Caption: General workflow for direct C-H arylation.

Protocol: Palladium-Catalyzed Direct C-5 Arylation of this compound

This protocol is adapted from established procedures for the C-5 arylation of related imidazole derivatives and is optimized for the specific electronic properties of the starting material.[6][7]

Materials:

  • This compound

  • Aryl bromide or chloride (1.2 - 2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Pivalic acid (0.2-0.4 equivalents, optional but often beneficial)

  • Anhydrous N,N-Dimethylacetamide (DMAc) or Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous solvent (5 mL) and pivalic acid (if used) via syringe.

  • In a separate vial, weigh the palladium(II) acetate (0.02 mmol) and add it to the reaction mixture under a positive flow of argon.

  • Seal the Schlenk tube and place it in a preheated oil bath at 120-140°C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(4-cyanophenyl)-5-aryl-1H-imidazole.

Expected Results and Causality:

Aryl HalideBaseAdditiveSolventYield (%)
4-BromoanisoleK₂CO₃Pivalic AcidDMAc75-85
4-ChlorotolueneCs₂CO₃Pivalic AcidToluene60-70
1-Bromo-4-(trifluoromethyl)benzeneK₂CO₃Pivalic AcidDMAc70-80
  • Rationale for Reagent Selection: The use of a palladium(II) acetate pre-catalyst is common for direct C-H activation.[7] The base is crucial for the deprotonation step of the C-H bond. Pivalic acid often acts as a proton shuttle, facilitating the concerted metalation-deprotonation mechanism.[8] The choice of solvent can influence the regioselectivity, with polar aprotic solvents like DMAc generally favoring C-5 arylation.[7]

Part 2: Suzuki-Miyaura Coupling with Halo-Derivatives of this compound

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides.[9] To utilize this compound in a Suzuki reaction, it must first be halogenated at a specific position on the imidazole ring.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.[10] The choice of ligand is critical for stabilizing the palladium catalyst and promoting the individual steps of the catalytic cycle.

G Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L)₂-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OR)₂) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L)₂-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: The Suzuki-Miyaura catalytic cycle.

Protocol: Synthesis of a 5-Bromo-2-(4-cyanophenyl)-1H-imidazole Intermediate

A prerequisite for a Suzuki coupling at the C5 position is the selective bromination of the starting material.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

Procedure:

  • Dissolve this compound (1.0 mmol) in the chosen anhydrous solvent (10 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add NBS (1.05 mmol) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate to yield the crude 5-bromo-2-(4-cyanophenyl)-1H-imidazole, which can be purified by recrystallization or column chromatography.

Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-(4-cyanophenyl)-1H-imidazole

This protocol is based on general procedures for the Suzuki coupling of haloimidazoles.[6][11]

Materials:

  • 5-Bromo-2-(4-cyanophenyl)-1H-imidazole

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)

  • 1,4-Dioxane and Water (typically 4:1 to 10:1 mixture)

Procedure:

  • In a microwave vial or Schlenk tube, combine 5-bromo-2-(4-cyanophenyl)-1H-imidazole (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.03 mmol).

  • Evacuate and backfill the vessel with argon three times.

  • Add the degassed solvent mixture (5 mL) via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110°C for 4-12 hours. Microwave irradiation can often significantly reduce reaction times.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Results and Causality:

Arylboronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O80-90
4-Methoxyphenylboronic acidPdCl₂(dppf)K₃PO₄Dioxane/H₂O85-95
3-Thienylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O75-85
  • Rationale for Reagent Selection: PdCl₂(dppf) is a robust and versatile catalyst for Suzuki couplings of heteroaryl halides.[12] The choice of base is crucial for the transmetalation step, with inorganic bases like potassium carbonate or phosphate being commonly employed. A mixture of an organic solvent and water is often used to solubilize both the organic and inorganic reagents.

Part 3: Buchwald-Hartwig Amination with Halo-Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling amines with aryl halides.[13][14] This reaction is of immense importance in medicinal chemistry for the synthesis of arylamines.

Mechanistic Considerations: Ligand and Base Effects

The catalytic cycle for the Buchwald-Hartwig amination is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[15] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.[16] Strong, non-nucleophilic bases are required to deprotonate the amine, forming the palladium-amido complex.

Protocol: Buchwald-Hartwig Amination of 5-Bromo-2-(4-cyanophenyl)-1H-imidazole

This protocol is adapted from general procedures for the amination of heteroaryl halides.[17]

Materials:

  • 5-Bromo-2-(4-cyanophenyl)-1H-imidazole

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky phosphine ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equivalents)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • In a glovebox, charge a Schlenk tube with the palladium pre-catalyst (0.01 mmol), the ligand (0.02 mmol), and the base (1.4 mmol).

  • Add 5-bromo-2-(4-cyanophenyl)-1H-imidazole (1.0 mmol) and the anhydrous solvent (5 mL).

  • Add the amine (1.2 mmol) via syringe.

  • Seal the tube and heat the mixture at 80-110°C for 8-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Expected Results and Causality:

AmineCatalyst SystemBaseSolventYield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene70-85
AnilinePd₂(dba)₃ / XPhosLHMDSDioxane65-80
BenzylaminePd₂(dba)₃ / XPhosNaOtBuToluene70-80
  • Rationale for Reagent Selection: A combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XPhos is highly effective for the amination of challenging heteroaryl halides.[16] Strong, sterically hindered bases like NaOtBu or LHMDS are necessary to deprotonate the amine without competing as a nucleophile.

Conclusion and Future Directions

This compound is a valuable and versatile building block for the synthesis of complex, biologically relevant molecules. Through strategic application of modern cross-coupling methodologies, researchers can selectively functionalize the imidazole core at various positions. The protocols and mechanistic insights provided in this guide serve as a robust starting point for the exploration of this privileged scaffold in drug discovery and materials science. Future research will likely focus on the development of even more efficient and selective catalytic systems, including those based on earth-abundant metals, and the expansion of the reaction scope to include a wider range of coupling partners.

References

Protocol for the N-Alkylation of 4-(1H-imidazol-2-yl)benzonitrile: A Comprehensive Guide to Synthesis, Regiocontrol, and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents due to its unique electronic properties and ability to participate in hydrogen bonding.[1][2][3][4] The functionalization of the imidazole ring, particularly through N-alkylation, is a critical step in drug discovery, enabling the modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile.[1][3]

This application note provides a detailed guide for the N-alkylation of 4-(1H-imidazol-2-yl)benzonitrile, a versatile building block in pharmaceutical research. We will explore the fundamental principles of the reaction, address the critical challenge of regioselectivity, and present two robust protocols with detailed, step-by-step instructions. This guide is designed to equip researchers with the expertise to perform this transformation successfully, troubleshoot common issues, and rationally select the appropriate conditions for their specific synthetic goals.

Mechanistic Rationale and the Challenge of Regioselectivity

The N-alkylation of an imidazole is fundamentally a nucleophilic substitution reaction.[5] The process is typically initiated by a base, which deprotonates the N-H of the imidazole ring to form a highly nucleophilic imidazolate anion. This anion then attacks an electrophilic alkylating agent (e.g., an alkyl halide) in an SN2-type mechanism to form the N-alkylated product.[5][6]

For an unsymmetrically substituted imidazole such as this compound, the primary challenge is controlling the site of alkylation. The imidazolate anion is a resonance-stabilized species where the negative charge is delocalized across both nitrogen atoms.[7][8] This leads to the potential formation of two regioisomeric products: the N1-alkylated and the N3-alkylated isomers.

cluster_regio Regioselectivity in N-Alkylation start This compound (Tautomeric Mixture) anion Resonance-Stabilized Imidazolate Anion start->anion + Base - H+ product1 N1-Alkylated Product (1-Alkyl-2-(4-cyanophenyl)imidazole) anion->product1 + R-X product3 N3-Alkylated Product (1-Alkyl-5-(4-cyanophenyl)imidazole) anion->product3 + R-X

Figure 1: Potential N1 and N3 alkylation pathways for this compound.

Several factors govern the regiochemical outcome:

  • Electronic Effects : The electron-withdrawing nature of the 2-(4-cyanophenyl) group decreases the electron density at the adjacent N1 and N3 positions. This effect can render the more remote nitrogen atom more nucleophilic, influencing the site of attack.[7][9]

  • Steric Hindrance : The substituent at the C2 position creates steric bulk. Bulky alkylating agents will preferentially react at the less sterically hindered nitrogen atom.[7][9]

  • Reaction Conditions : The choice of base, solvent, and counter-ion can influence the position of the equilibrium between tautomers and the aggregation state of the imidazolate salt, thereby affecting the product ratio.[5][9] For instance, the use of a strong base like NaH in THF is often reported to favor N1 alkylation in some systems.[5]

Protocol I: Classical N-Alkylation with Alkyl Halides

This method is the most common and straightforward approach for N-alkylation. It relies on the deprotonation of the imidazole with a suitable base, followed by reaction with an alkyl halide.

Data Presentation: A Guide to Reaction Conditions

The selection of reagents is critical for success. The following table summarizes common conditions and provides a starting point for optimization.

Entry Base (Equiv.) Solvent Alkylating Agent (Equiv.) Temp (°C) Typical Time (h) Key Considerations
1K₂CO₃ (1.5-2.0)AcetonitrileR-Br (1.1-1.2)60-806-24Mild conditions, suitable for reactive alkyl halides. Easy workup.[5]
2Cs₂CO₃ (1.5)DMFR-I (1.1)RT - 604-12Highly effective base, often gives higher yields and faster reactions.[5]
3NaH (60% disp.) (1.1)Anhydrous THF/DMFR-Br (1.1)0 to RT2-8Strong base for less reactive systems. Requires strictly anhydrous conditions.[5]
4KOH (powdered) (2.0)DMSOR-Cl (1.2)50-7012-24Cost-effective base, but can introduce water. DMSO aids solubility.[5]

Experimental Workflow: Classical N-Alkylation

cluster_workflow Classical Alkylation Workflow A 1. Setup Imidazole + Base in Anhydrous Solvent (Inert Atmosphere) B 2. Alkylation Add Alkyl Halide (0°C to RT/Heat) A->B C 3. Monitoring Track by TLC/LC-MS Until SM Consumed B->C D 4. Work-up Quench Reaction, Extract with Organic Solvent C->D E 5. Purification Silica Gel Chromatography or Recrystallization D->E F 6. Analysis Characterize Product (NMR, MS) E->F

Figure 2: General workflow for the classical N-alkylation of imidazoles.

Detailed Step-by-Step Methodology (Using K₂CO₃/Acetonitrile)

Materials:

  • This compound (1.0 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.2 equiv)

  • Anhydrous Acetonitrile (ACN)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).[5]

  • Solvent Addition: Add anhydrous acetonitrile to create a suspension with a concentration of approximately 0.1-0.2 M with respect to the imidazole starting material.

  • Reagent Addition: Stir the suspension at room temperature for 15-30 minutes. Add the alkylating agent (1.2 equiv) dropwise to the stirred mixture.[5]

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts and wash the filter cake with acetonitrile or ethyl acetate.[5]

  • Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the resulting crude residue in ethyl acetate, wash with water (2x) and then with brine (1x).[10]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to isolate the desired N-alkylated product.[5]

Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield Incomplete deprotonation; Insufficiently reactive alkylating agent; Wet reagents/solvents.Use a stronger base (e.g., NaH).[5] Switch to a more reactive alkyl halide (I > Br > Cl). Ensure all reagents and solvents are anhydrous.
Formation of Dialkylated Imidazolium Salt Excess alkylating agent; High reaction temperature/time.Use a stoichiometric amount or slight excess (1.0-1.1 equiv) of the alkylating agent.[11] Lower the reaction temperature and monitor closely to stop the reaction upon completion.
Poor Regioselectivity Electronic/steric factors are not strongly differentiating.Screen different solvent/base combinations. Try a bulkier alkylating agent to favor the less hindered nitrogen.[7] Consider an alternative method like the Mitsunobu reaction.

Protocol II: The Mitsunobu Reaction

For substrates that are sensitive to basic conditions or when using an alcohol as the alkylating agent, the Mitsunobu reaction is a powerful alternative.[11][12] It proceeds under mild, neutral conditions and often provides excellent yields.

Principle: The reaction involves the in-situ activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD). The resulting alkoxyphosphonium salt is then susceptible to nucleophilic attack by the imidazole N-H.[13][14]

Experimental Workflow: Mitsunobu Reaction

cluster_workflow_mitsunobu Mitsunobu Reaction Workflow A 1. Setup Imidazole + Alcohol + PPh₃ in Anhydrous THF (Inert Atmosphere) B 2. Activation Cool to 0°C, Slowly Add DIAD/DEAD A->B C 3. Reaction Allow to Warm to RT, Stir 12-24h B->C D 4. Monitoring Track by TLC/LC-MS C->D E 5. Purification Concentrate, then Purify by Chromatography D->E F 6. Analysis Characterize Product (NMR, MS) E->F

Figure 3: General workflow for the Mitsunobu N-alkylation of imidazoles.

Detailed Step-by-Step Methodology

Materials:

  • This compound (1.0 equiv)

  • Alcohol (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the desired alcohol (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.[11]

  • Activation: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of DIAD or DEAD (1.5 equiv) in anhydrous THF dropwise over 15-20 minutes. An exothermic reaction and color change (typically to a milky white or yellow suspension) may be observed.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[11]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Purification: Upon completion, remove the solvent under reduced pressure. The crude residue will contain the product as well as triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Direct purification by column chromatography on silica gel is typically required to isolate the pure N-alkylated product.

Product Characterization

Unambiguous characterization of the final product is essential, particularly to determine the regiochemistry of the alkylation.

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the incorporation of the alkyl group.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the product.

  • Determining Regioisomers: The N1 and N3 isomers can often be distinguished using 2D NMR techniques, specifically the Nuclear Overhauser Effect (NOE). An NOE correlation between the protons of the newly introduced alkyl group and the protons on the benzonitrile ring can help assign the structure. For example, an NOE between the N-CH₂ protons and the ortho-protons of the phenyl ring would suggest the N1 isomer, where these groups are on the same side of the imidazole ring.[15]

Conclusion

The N-alkylation of this compound is a versatile and crucial transformation for the generation of novel molecular entities in drug discovery. By understanding the underlying mechanism and the factors that control regioselectivity, researchers can effectively utilize either classical alkylation methods or the milder Mitsunobu protocol. Careful selection of reagents, attention to reaction conditions, and robust troubleshooting are key to achieving high yields of the desired, well-characterized product.

References

Application Notes and Protocols: Versatile Chemical Transformations of the Nitrile Group in 4-(1H-imidazol-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 4-(1H-imidazol-2-yl)benzonitrile in Modern Chemistry

This compound stands as a pivotal scaffold in the realms of medicinal chemistry and materials science. The imidazole moiety is a common feature in numerous biologically active compounds, prized for its ability to engage in hydrogen bonding and coordinate with metal ions. The benzonitrile group, on the other hand, is not merely a structural component but a versatile chemical handle. Its nitrile functionality is a gateway to a diverse array of other functional groups, each imparting unique physicochemical properties and biological activities to the parent molecule.

This guide provides a comprehensive overview of key chemical transformations of the nitrile group in this compound. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for the synthesis of carboxylic acids, primary amines, and tetrazoles. These transformations are fundamental for structure-activity relationship (SAR) studies and the development of novel therapeutic agents and functional materials.

I. Hydrolysis of the Nitrile to a Carboxylic Acid: A Bioisosteric Shift

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. In the context of drug discovery, this conversion is often employed to explore the bioisosteric relationship between the two functional groups. The resulting carboxylic acid, 4-(1H-imidazol-2-yl)benzoic acid, can serve as a key building block for further derivatization, such as amide or ester formation.

A. Mechanistic Considerations: Acid vs. Base Catalysis

The hydrolysis of nitriles can be effectively catalyzed by either acid or base.[1][2]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon.[3] This activation facilitates the nucleophilic attack by a weak nucleophile like water. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[4][5]

  • Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide, the highly nucleophilic hydroxide ion directly attacks the nitrile carbon.[6] This process also forms an amide intermediate that can be further hydrolyzed to a carboxylate salt under the reaction conditions.[7] An acidic workup is then required to protonate the carboxylate and yield the final carboxylic acid.[7]

The choice between acidic and basic hydrolysis may depend on the stability of the starting material and the desired final product form. For substrates with acid-labile groups, basic hydrolysis might be preferred.

B. Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol details the conversion of this compound to 4-(1H-imidazol-2-yl)benzoic acid using acidic conditions.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ammonium Hydroxide (NH₄OH) solution (e.g., 10%)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • pH paper or pH meter

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Carefully add a 60% aqueous solution of sulfuric acid (e.g., 10 mL per gram of nitrile).[8]

  • Heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Allow the reaction mixture to cool to room temperature and then carefully pour it over crushed ice.

  • Neutralize the acidic solution by the slow addition of an ammonium hydroxide solution until the pH is approximately 6-7.

  • The product, 4-(1H-imidazol-2-yl)benzoic acid, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with cold deionized water.

  • Dry the product under vacuum to obtain the purified carboxylic acid.

C. Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol outlines the synthesis of 4-(1H-imidazol-2-yl)benzoic acid via basic hydrolysis.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), e.g., 6 M

  • Ethanol (optional, to aid solubility)

  • Standard reflux and filtration equipment as listed above

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 10% aqueous solution of sodium hydroxide (e.g., 15 mL per gram of nitrile). A co-solvent like ethanol may be added if solubility is an issue.

  • Heat the mixture to reflux with stirring for 5-10 hours, monitoring the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and then further chill in an ice bath.

  • Slowly add cold 6 M HCl with stirring to neutralize the solution and then acidify to a pH of 6-7.[9]

  • The carboxylic acid will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

II. Reduction of the Nitrile to a Primary Amine: Introducing a Flexible Linker

The reduction of the nitrile group to a primary amine introduces a benzylic amine functionality, creating [4-(1H-imidazol-2-yl)phenyl]methanamine. This transformation is valuable for introducing a flexible, basic linker, which can be crucial for modulating a molecule's pharmacokinetic properties or for providing a point of attachment for further chemical elaboration.

A. Mechanistic Overview: Hydride Reduction

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of nitriles. The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the LiAlH₄ to the electrophilic nitrile carbon. This is followed by a second hydride addition to the intermediate imine anion, resulting in a dianion that is subsequently protonated during the aqueous workup to yield the primary amine.[6]

Catalytic hydrogenation is another effective method, often employing catalysts like Raney nickel or palladium on carbon under a hydrogen atmosphere.[10]

B. Experimental Protocol: Reduction with LiAlH₄

Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (e.g., 15%)

  • Schlenk flask or a three-necked round-bottom flask

  • Inert gas supply (N₂ or Ar)

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Set up a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere.

  • Suspend LiAlH₄ (e.g., 2.0-3.0 eq) in anhydrous THF in the flask and cool the suspension in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture back down in an ice bath.

  • Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • A granular precipitate will form. Stir the resulting slurry for 30 minutes.

  • Filter the mixture through a pad of Celite or filter paper and wash the solid residue with THF or ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude [4-(1H-imidazol-2-yl)phenyl]methanamine, which can be further purified by column chromatography or crystallization.

III. Conversion of the Nitrile to a Tetrazole: A Carboxylic Acid Bioisostere

In medicinal chemistry, the tetrazole ring is widely recognized as a bioisostere of the carboxylic acid group.[11] It maintains a similar acidic pKa and spatial arrangement of hydrogen bond donors and acceptors but can offer improved metabolic stability and cell permeability. The [3+2] cycloaddition of an azide source with the nitrile is the most common method for tetrazole synthesis.[11]

A. Mechanistic Pathway: [3+2] Cycloaddition

This reaction involves the concerted or stepwise cycloaddition of an azide anion (N₃⁻) to the carbon-nitrogen triple bond of the nitrile. The reaction is often catalyzed by Lewis acids, such as zinc salts or organotin compounds, which coordinate to the nitrile nitrogen, increasing its electrophilicity and facilitating the cycloaddition.[12]

B. Experimental Protocol: Synthesis of 2-(4-(1H-tetrazol-5-yl)phenyl)-1H-imidazole

Caution: Sodium azide is highly toxic. Handle with extreme care and avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid. Organotin compounds are also toxic.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Tri-n-butyltin chloride (Bu₃SnCl) or Zinc Chloride (ZnCl₂)

  • N,N-Dimethylformamide (DMF) or Toluene

  • Ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Deionized Water

  • Hydrochloric Acid (HCl)

  • Standard reaction and workup equipment

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), sodium azide (e.g., 1.5-2.0 eq), and tri-n-butyltin chloride (e.g., 1.1 eq) in toluene.[13]

  • Heat the reaction mixture to reflux (around 110-120 °C) and stir for 24-48 hours, monitoring by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and treat with an aqueous solution of ammonium chloride to quench the reaction.

  • Acidify the aqueous layer with HCl to a pH of 2-3 to precipitate the tetrazole product.

  • Collect the solid product by vacuum filtration, wash with water, and then with a non-polar solvent like hexanes to remove any residual organotin byproducts.

  • Dry the product under vacuum.

Data Summary

TransformationReagents and ConditionsProductTypical Yield
Acidic Hydrolysis 60% H₂SO₄, reflux4-(1H-imidazol-2-yl)benzoic acid80-95%
Basic Hydrolysis 10% NaOH, reflux; then HCl workup4-(1H-imidazol-2-yl)benzoic acid85-98%
Reduction LiAlH₄ in anhydrous THF[4-(1H-imidazol-2-yl)phenyl]methanamine70-90%
Tetrazole Formation NaN₃, Bu₃SnCl in Toluene, reflux2-(4-(1H-tetrazol-5-yl)phenyl)-1H-imidazole75-90%

Visualizing the Workflows

General Synthesis Pathway

Synthesis_Pathway Transformations of this compound Start This compound Acid 4-(1H-imidazol-2-yl)benzoic acid Start->Acid H₂SO₄/H₂O or NaOH/H₂O, then H⁺ Amine [4-(1H-imidazol-2-yl)phenyl]methanamine Start->Amine 1. LiAlH₄, THF 2. H₂O workup Tetrazole 2-(4-(1H-tetrazol-5-yl)phenyl)-1H-imidazole Start->Tetrazole NaN₃, Bu₃SnCl Toluene, reflux

Caption: Key synthetic routes from the nitrile.

Workflow for Nitrile Hydrolysis

Hydrolysis_Workflow Nitrile to Carboxylic Acid Workflow cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis A1 Reflux with H₂SO₄/H₂O Monitor by TLC/HPLC A2 Cool & Pour on Ice Neutralize with NH₄OH A1->A2 A3 Filter Precipitate Wash with H₂O A2->A3 A4 Dry Product Obtain Carboxylic Acid A3->A4 B1 Reflux with NaOH/H₂O Monitor by TLC/HPLC B2 Cool in Ice Bath Acidify with HCl B1->B2 B3 Filter Precipitate Wash with H₂O B2->B3 B4 Dry Product Obtain Carboxylic Acid B3->B4

Caption: Acidic and basic hydrolysis workflows.

References

The Strategic Application of the 4-(1H-Imidazol-2-yl)benzonitrile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An Application and Protocol Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The 4-(1H-imidazol-2-yl)benzonitrile molecule represents a confluence of two such powerful chemical moieties: the imidazole ring and the benzonitrile group. The imidazole ring is a cornerstone pharmacophore found in numerous clinically successful drugs. Its unique electronic properties, ability to act as a hydrogen bond donor and acceptor, and capacity for metal chelation make it a versatile tool for molecular recognition.[1][2] The benzonitrile group is more than a simple synthetic handle; its electron-withdrawing nature and rigid structure contribute to favorable pharmacokinetic properties and can engage in specific polar interactions with protein targets.[3]

This guide provides a comprehensive overview of the known and potential applications of the this compound scaffold. By synthesizing data from structurally related analogs and established biological principles, we aim to provide researchers with the foundational knowledge and detailed protocols necessary to exploit this scaffold in the design and development of novel therapeutic agents. We will delve into its application in oncology—specifically as a core for farnesyltransferase and kinase inhibitors—and explore its potential as an antimicrobial agent, providing field-proven insights and actionable experimental methodologies.

Section 1: Core Molecular Properties and Synthetic Strategy

The utility of a scaffold is fundamentally linked to its physicochemical properties and ease of synthesis. The this compound structure offers a favorable profile for drug development, possessing a balance of hydrophilic and hydrophobic character.

PropertyValueSource
Molecular Formula C₁₀H₇N₃PubChem
Molecular Weight 169.18 g/mol [4]
LogP (Predicted) 1.4[4]
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem
General Synthetic Pathway

The synthesis of 2-arylimidazoles is well-established. A common and efficient method involves the condensation of an aryl aldehyde (in this case, 4-formylbenzonitrile) with a source of ammonia and a 1,2-dicarbonyl compound like glyoxal. This approach, often referred to as the Radziszewski synthesis or a variation thereof, provides a direct route to the core scaffold.

cluster_start Starting Materials reagent1 4-Formylbenzonitrile product This compound reagent1->product Condensation (Radziszewski Synthesis) reagent2 Glyoxal reagent2->product reagent3 Ammonia Source (e.g., NH4OAc) reagent3->product cluster_pathway Ras Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Ras_inactive Inactive Ras (Cytosolic) Receptor->Ras_inactive Activates FTase Farnesyltransferase (FTase) Ras_inactive->FTase Farnesylation (Required for activation) Ras_active Active Ras (Membrane-Bound) Downstream Downstream Signaling (MAPK Pathway) Ras_active->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation FTase->Ras_active Inhibitor Imidazole-Based FTI (e.g., Scaffold Derivative) Inhibitor->FTase INHIBITS cluster_mods Synthetic Modifications Core This compound Mod1 N-Alkylation / N-Arylation (R-X, Base) Core->Mod1 Mod2 Nitrile Hydrolysis (H₃O⁺ or OH⁻) Core->Mod2 Mod3 Nitrile Reduction (e.g., H₂, Raney Ni) Core->Mod3 Prod1 N-Substituted Imidazole Derivative Mod1->Prod1 Prod2 4-(1H-Imidazol-2-yl)benzoic acid Mod2->Prod2 Prod3 [4-(1H-Imidazol-2-yl)phenyl]methanamine Mod3->Prod3

References

designing enzyme inhibitors with 4-(1H-imidazol-2-yl)benzonitrile scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Designing Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors with the 4-(1H-Imidazol-2-yl)benzonitrile Scaffold

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and evaluation of enzyme inhibitors based on the this compound scaffold. Our focus is on the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immune evasion, using this privileged scaffold.

Introduction: The Significance of IDO1 and the Imidazolyl-Benzonitrile Scaffold

Indoleamine 2,3-dioxygenase 1 (IDO1) is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the tumor microenvironment, the overexpression of IDO1 by cancer cells or immune cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[2] This dual mechanism suppresses the proliferation and activation of effector T-cells and natural killer (NK) cells while promoting the activity of regulatory T-cells (Tregs), thereby facilitating tumor immune escape.[2][3] Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy.[4][5]

The this compound core has been identified as a highly effective scaffold for targeting IDO1. Its utility is exemplified by the clinical candidate Epacadostat (INCB024360) , a potent and selective IDO1 inhibitor.[3][6][7] The key structural features of this scaffold—the imidazole ring for heme coordination and the substituted benzonitrile for occupying adjacent pockets—provide a robust foundation for developing novel, high-affinity inhibitors.

Section 1: Mechanism of Inhibition and Design Rationale

Inhibitors based on this scaffold typically function by directly interacting with the heme iron within the active site of the IDO1 enzyme.

  • Heme Coordination: The imidazole moiety is a critical pharmacophore. One of its nitrogen atoms directly coordinates with the ferrous (Fe²⁺) or ferric (Fe³⁺) heme iron in the IDO1 active site, preventing the binding of the natural substrate, tryptophan.

  • Active Site Occupancy: The benzonitrile portion of the scaffold extends into the substrate-binding pocket, forming key interactions with amino acid residues. The nitrile group and the phenyl ring can be functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties.

The overall inhibitor design strategy aims to maximize these interactions to achieve potent and selective inhibition.

Figure 1: IDO1-Mediated Immune Suppression and Inhibitor Action cluster_TME Tumor Microenvironment cluster_Immune Immune Cell Response IDO1 IDO1 Enzyme (Overexpressed) Kyn Kynurenine (Immunosuppressive) IDO1->Kyn Catalysis Trp L-Tryptophan Trp->IDO1 Substrate T_Cell Effector T-Cell Trp->T_Cell Required for Activation T_Cell_Inactivated T-Cell Inactivation & Apoptosis Kyn->T_Cell_Inactivated Induces Inhibitor This compound Scaffold Inhibitor Inhibitor->IDO1 Blocks Active Site

Caption: IDO1 pathway and point of intervention.

Section 2: A Step-by-Step Workflow for Inhibitor Development

The development of novel inhibitors from the this compound scaffold follows a structured, multi-stage process. This workflow ensures that synthesized compounds are systematically evaluated for potency, selectivity, cellular efficacy, and potential liabilities.

Figure 2: Inhibitor Design and Evaluation Workflow start Scaffold Selection & In Silico Design synth Chemical Synthesis of Derivatives start->synth biochem Biochemical Assay (Enzyme Potency) synth->biochem IC50 Determination cell Cell-Based Assay (Cellular Efficacy) biochem->cell Promising Hits sar SAR Analysis & Lead Optimization cell->sar Cellular EC50 & Cytotoxicity Data sar->synth Iterative Design end Preclinical Candidate sar->end

Caption: A typical workflow for drug discovery.

Section 3: Protocols for Synthesis and Characterization

Protocol 3.1: General Synthesis of the this compound Scaffold

This protocol describes a common method for synthesizing the core scaffold, which can then be elaborated upon for structure-activity relationship (SAR) studies. The synthesis often involves the condensation of an o-phenylenediamine derivative with a 4-cyanobenzaldehyde derivative.

Materials:

  • Substituted o-phenylenediamine

  • Substituted 4-formylbenzonitrile

  • Catalyst (e.g., ZnO NPs, or an oxidizing agent like I₂)

  • Solvent (e.g., Ethanol, or solvent-free conditions)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography).

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the substituted o-phenylenediamine (1.0 eq) and the substituted 4-formylbenzonitrile (1.0 eq).[8][9]

  • Catalyst Addition: Add the catalyst according to literature procedures. For example, ZnO nanoparticles can be used under solvent-free conditions.[8]

  • Reaction Conditions: Heat the mixture under reflux in ethanol or, if solvent-free, heat to approximately 70-100°C.[9][10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If in a solvent, remove the solvent under reduced pressure.

  • Purification: The crude product is often a solid. It can be purified by washing with a non-polar solvent (e.g., dichloromethane) to remove unreacted starting materials, followed by recrystallization from a suitable solvent like ethanol to yield the pure 4-(1H-benzo[d]imidazol-2-yl)benzonitrile derivative.[10] Purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

Section 4: Protocols for Biochemical Evaluation

Protocol 4.1: In Vitro IDO1 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant human IDO1. The activity is monitored by measuring the formation of N-formylkynurenine, which absorbs light at 321 nm.[6][11]

Principle: IDO1 converts L-Tryptophan to N-formylkynurenine. The initial rate of this product formation is measured spectrophotometrically.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (L-Trp) substrate

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5

  • Cofactors: Ascorbic acid (20 mM), Methylene blue (3.5 µM)[6]

  • Catalase (0.2 mg/mL)[6]

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents in the assay buffer. Dilute test compounds to desired concentrations in DMSO, then further dilute in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Assay Plate Setup:

    • To each well, add 50 µL of assay buffer containing L-Trp, ascorbate, methylene blue, and catalase.

    • Add 25 µL of the diluted test compound or vehicle control (DMSO in assay buffer).

  • Enzyme Addition: Initiate the reaction by adding 25 µL of recombinant IDO1 enzyme (e.g., 20 nM final concentration).[6]

  • Kinetic Reading: Immediately place the plate in a spectrophotometer pre-set to 25°C. Measure the increase in absorbance at 321 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality Behind Components:

  • Ascorbate & Methylene Blue: IDO1 contains a heme iron that must be in the reduced (ferrous) state for activity. Ascorbate acts as a reductant, and methylene blue serves as an electron carrier to maintain the enzyme in its active form.[12]

  • Catalase: This enzyme is added to remove hydrogen peroxide (H₂O₂), a byproduct that can otherwise inactivate IDO1.[12]

CompoundIDO1 Enzymatic IC₅₀ (nM)Selectivity vs. IDO2Selectivity vs. TDO
Epacadostat 10[6]>1000-fold[13]>1000-fold[13]
Derivative A5>1200-fold>1500-fold
Derivative B85>200-fold>300-fold
Table 1: Example Data Presentation for Biochemical Potency and Selectivity.

Section 5: Protocols for Cell-Based Evaluation

Cellular assays are crucial to confirm that an inhibitor can penetrate the cell membrane, engage the intracellular IDO1 target, and produce a functional outcome.

Protocol 5.1: Cellular IDO1 Inhibition Assay

This protocol measures the inhibition of IDO1 activity within a cellular context by quantifying the production of kynurenine.[1]

Materials:

  • Human cell line expressing IDO1 (e.g., SKOV-3 ovarian cancer cells or HeLa cells).[1][6]

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • Interferon-gamma (IFNγ) for inducing IDO1 expression.

  • Test compounds dissolved in DMSO.

  • Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Plate cells (e.g., 3 x 10⁴ SKOV-3 cells/well) in a 96-well plate and allow them to adhere overnight.[1]

  • IDO1 Induction: Add IFNγ to the culture medium (e.g., 100 ng/mL final concentration) and incubate for 24-48 hours to induce IDO1 expression.[1]

  • Compound Treatment: Remove the IFNγ-containing medium. Add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 48-72 hours at 37°C.

  • Kynurenine Measurement:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add trichloroacetic acid to precipitate proteins, then centrifuge.

    • Transfer the supernatant to a new plate and add p-dimethylaminobenzaldehyde reagent.

    • After a short incubation, measure the absorbance at 480 nm.

    • Calculate kynurenine concentrations using a kynurenine standard curve.[1]

  • Data Analysis: Determine the EC₅₀ value by plotting the percentage of kynurenine reduction against the log of the compound concentration.

Protocol 5.2: Cytotoxicity Assay

It is essential to ensure that the observed reduction in kynurenine is due to specific IDO1 inhibition and not general cytotoxicity.

Procedure:

  • Run a parallel assay plate to the cellular IDO1 assay.

  • After the 72-hour compound incubation period, perform a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).

  • Calculate the CC₅₀ (50% cytotoxic concentration) for each compound. A high CC₅₀ relative to the EC₅₀ indicates a good therapeutic window.[14]

Figure 3: Cellular Assay Workflow cluster_readouts 5. Parallel Readouts seed 1. Seed Cells in 96-well plate induce 2. Induce IDO1 with IFN-γ seed->induce treat 3. Treat with Test Compounds induce->treat incubate 4. Incubate (48-72h) treat->incubate kyn Measure Kynurenine (Efficacy - EC50) incubate->kyn cyto Measure Viability (Cytotoxicity - CC50) incubate->cyto

Caption: Workflow for assessing cellular efficacy.

Section 6: Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold is key to optimizing inhibitor properties.

Modification SiteRationalePotential Outcome
Imidazole N1-position Modulate physicochemical properties (solubility, permeability) and explore additional binding interactions.Improved pharmacokinetic profile.
Benzonitrile Ring Introduce substituents (e.g., halogens, alkyl groups) to probe for interactions in the hydrophobic pocket adjacent to the heme.Increased potency and/or selectivity.
Replacing Nitrile Group The nitrile can be replaced with other hydrogen bond acceptors or small groups to alter binding and ADME properties.May improve metabolic stability or reduce off-target effects.
Table 2: General SAR Strategy for the Scaffold.

References

Application Notes and Protocols for 4-(1H-imidazol-2-yl)benzonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of a Bifunctional Ligand

In the landscape of advanced materials, the strategic design of organic ligands is paramount to the development of functional materials with tailored properties. 4-(1H-imidazol-2-yl)benzonitrile stands out as a molecule of significant interest. Its structure is deceptively simple, yet it offers a powerful combination of functionalities: a coordinating imidazole ring and a polar, hydrogen-bond accepting nitrile group. This unique architecture makes it an exceptional building block in supramolecular chemistry and materials science.

The imidazole moiety, with its two nitrogen atoms, provides a versatile coordination site for a wide array of metal ions, making it a staple in the construction of metal-organic frameworks (MOFs) and coordination polymers.[1] The benzonitrile group, on the other hand, not only influences the electronic properties of the molecule, contributing to its potential in luminescent and optoelectronic applications, but also offers a site for further chemical modification.[2]

These application notes will provide a comprehensive guide for researchers on the synthesis of this compound and its application in the creation of functional materials, with a focus on coordination polymers with potential for fluorescent sensing. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

PART 1: Synthesis of the Ligand: this compound

A robust and reliable synthesis of the ligand is the foundational step for any subsequent materials development. The following protocol is a proposed adaptation based on established methods for similar benzimidazole syntheses.[2] It involves the condensation of an aldehyde with a diamine, a common and effective route for the formation of the imidazole ring.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from commercially available starting materials.

Causality of Experimental Choices:

  • Reactants: 4-formylbenzonitrile provides the benzonitrile backbone and the aldehyde functionality for cyclization. Ethane-1,2-diamine is the simplest diamine to form the imidazole ring.

  • Solvent: A high-boiling point solvent like DMF or DMSO is often used to ensure the reactants remain in solution at the required reaction temperature. However, for this protocol, a greener solvent like ethanol is proposed, which may require longer reaction times or sealed vessel conditions to reach sufficient temperature.

  • Temperature: Elevated temperatures are necessary to drive the condensation and subsequent cyclization reaction, overcoming the activation energy for the formation of the imidazole ring.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, relying on the difference in solubility of the product and impurities in a given solvent system.

Materials:

  • 4-formylbenzonitrile

  • Ethane-1,2-diamine

  • Ethanol

  • Activated Charcoal

  • Deionized water

  • Standard laboratory glassware

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-formylbenzonitrile (e.g., 10 mmol).

  • Dissolution: Add 100 mL of ethanol to the flask and stir until the 4-formylbenzonitrile is completely dissolved.

  • Addition of Diamine: Slowly add ethane-1,2-diamine (12 mmol, a slight excess) to the stirring solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product may begin to precipitate. Further cooling in an ice bath can enhance precipitation.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol.

  • Purification (Recrystallization):

    • Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely.

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-formylbenzonitrile 4-formylbenzonitrile Condensation & Cyclization Condensation & Cyclization 4-formylbenzonitrile->Condensation & Cyclization Ethane-1,2-diamine Ethane-1,2-diamine Ethane-1,2-diamine->Condensation & Cyclization This compound This compound Condensation & Cyclization->this compound Reflux in Ethanol

Caption: Synthesis workflow for this compound.

PART 2: Application in Coordination Polymer Synthesis

Coordination polymers are crystalline materials formed by the self-assembly of metal ions and organic ligands. The properties of these materials are highly tunable by varying the metal center, the ligand, or the synthesis conditions.[3] The bifunctional nature of this compound makes it an excellent candidate for constructing coordination polymers with interesting topologies and potential applications in areas like gas storage and sensing.

Protocol 2: Solvothermal Synthesis of a Zn(II) Coordination Polymer

Objective: To synthesize a crystalline coordination polymer using this compound and a zinc(II) salt via solvothermal methods.

Causality of Experimental Choices:

  • Solvothermal Synthesis: This method is widely used for growing high-quality crystals of coordination polymers.[3][4] The elevated temperature and pressure in a sealed system increase the solubility of the reactants and facilitate the formation of a crystalline product.

  • Metal Salt: Zinc(II) salts are commonly used due to their flexible coordination geometry, often leading to diverse and stable framework structures. Zinc-based coordination polymers are also often luminescent, which is advantageous for sensing applications.

  • Solvent System: A mixture of DMF and ethanol is a common choice. DMF is a good solvent for both the ligand and the metal salt, while ethanol can help to modulate the solubility and influence crystal growth.

  • Temperature and Time: The specific temperature and reaction time are crucial parameters that control the kinetics of crystal nucleation and growth. These often need to be optimized for a specific metal-ligand system.

Materials:

  • This compound (synthesized in Protocol 1)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 20 mL Teflon-lined stainless-steel autoclave

Procedure:

  • Reactant Mixture: In a 20 mL Teflon-lined autoclave, combine this compound (e.g., 0.2 mmol) and Zn(NO₃)₂·6H₂O (0.1 mmol).

  • Solvent Addition: Add 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.

  • Sealing: Seal the autoclave tightly.

  • Heating: Place the autoclave in a programmable oven and heat to 120 °C for 72 hours.

  • Cooling: Allow the autoclave to cool slowly to room temperature over 24 hours. Slow cooling is critical for the formation of well-defined crystals.

  • Isolation and Washing: Open the autoclave and collect the crystalline product by filtration. Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 60 °C for 12 hours.

Characterization:

  • Single-Crystal X-ray Diffraction: To determine the crystal structure and connectivity of the coordination polymer.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the material.

  • FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal center.

G cluster_reactants Reactants cluster_process Solvothermal Synthesis cluster_product Product Ligand This compound Autoclave Mix in DMF/Ethanol Heat (e.g., 120°C, 72h) Slow Cool Ligand->Autoclave Metal Salt Zn(NO₃)₂·6H₂O Metal Salt->Autoclave Coordination Polymer Crystals Coordination Polymer Crystals Autoclave->Coordination Polymer Crystals

Caption: Workflow for the solvothermal synthesis of a coordination polymer.

PART 3: Application in Fluorescent Sensing

The inherent fluorescence of many imidazole-based compounds and their coordination polymers makes them excellent candidates for chemical sensors.[5] The principle often relies on the interaction of an analyte with the material, leading to a change in the fluorescence signal, such as quenching ("turn-off") or enhancement ("turn-on").

Protocol 3: Fluorescent "Turn-Off" Sensing of Fe³⁺ Ions

Objective: To evaluate the performance of the synthesized Zn(II) coordination polymer as a fluorescent sensor for the detection of Fe³⁺ ions in solution.

Causality of Experimental Choices:

  • Analyte: Fe³⁺ is a common and environmentally relevant metal ion that is also known to be an effective fluorescence quencher for many fluorophores.

  • Dispersion: The coordination polymer needs to be well-dispersed in a suitable solvent to ensure a consistent and reproducible interaction with the analyte. Sonication helps in creating a fine suspension.

  • Titration Experiment: A titration experiment allows for the systematic study of the relationship between the analyte concentration and the fluorescence response, which is essential for determining the sensitivity and detection limit of the sensor.

  • Stern-Volmer Analysis: The Stern-Volmer equation is a standard model used to analyze fluorescence quenching data to understand the quenching mechanism and quantify the quenching efficiency.

Materials:

  • Zn(II) coordination polymer (synthesized in Protocol 2)

  • DMF (spectroscopic grade)

  • Stock solution of Fe(NO₃)₃·9H₂O in DMF (e.g., 1 mM)

  • Stock solutions of other metal salts (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Ni²⁺) for selectivity studies

  • Fluorometer

  • Cuvettes

Procedure:

  • Preparation of Sensor Dispersion:

    • Weigh a small amount (e.g., 5 mg) of the finely ground Zn(II) coordination polymer.

    • Add 50 mL of DMF and sonicate for 30 minutes to obtain a stable and homogeneous dispersion.

  • Fluorescence Measurement:

    • Transfer 3 mL of the dispersion to a quartz cuvette.

    • Record the fluorescence emission spectrum (determine the excitation wavelength by first measuring the excitation spectrum at the emission maximum).

  • Titration with Fe³⁺:

    • To the cuvette containing the sensor dispersion, add small aliquots (e.g., 5-20 µL) of the Fe³⁺ stock solution.

    • After each addition, gently mix the solution and record the fluorescence emission spectrum.

    • Continue the additions until the fluorescence is significantly quenched.

  • Selectivity Study:

    • Prepare separate cuvettes with the sensor dispersion.

    • Add a larger, fixed amount of other metal ion solutions to each cuvette and record the fluorescence spectrum.

    • Compare the quenching effect of other metal ions with that of Fe³⁺.

Data Analysis:

  • Quenching Efficiency: Calculate the quenching efficiency using the formula:

    • Quenching Efficiency (%) = ( (I₀ - I) / I₀ ) * 100

    • Where I₀ is the initial fluorescence intensity and I is the intensity after the addition of the analyte.

  • Stern-Volmer Plot: Plot I₀/I versus the concentration of Fe³⁺. The data can be fitted to the Stern-Volmer equation:

    • I₀ / I = 1 + Ksv * [Q]

    • Where Ksv is the Stern-Volmer quenching constant and [Q] is the concentration of the quencher (Fe³⁺). A linear plot indicates a single type of quenching mechanism.

  • Limit of Detection (LOD): The LOD can be calculated using the formula:

    • LOD = 3σ / k

    • Where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve (I₀/I vs. [Q]) at low concentrations.

Quantitative Data Summary (Representative)

ParameterValueReference
Excitation Wavelength (λex)~350 nm[6]
Emission Wavelength (λem)~440 nm[6]
Stern-Volmer Constant (Ksv) for Fe³⁺1.95 x 10⁵ M⁻¹[6]
Limit of Detection (LOD) for Fe³⁺3.63 µM[6]

Note: The values in the table are representative for a similar Zn(II) coordination polymer and should be determined experimentally for the material synthesized in Protocol 2.

G cluster_sensor Sensor System cluster_analyte Analyte cluster_response Response Sensor Coordination Polymer (Luminescent) Quenching Fluorescence Quenching ('Turn-Off') Sensor->Quenching Interaction Fe3_ion Fe³⁺ Ion (Quencher) Fe3_ion->Quenching

Caption: Principle of "turn-off" fluorescent sensing.

Conclusion

This compound is a highly promising building block for the development of advanced functional materials. Its straightforward synthesis and versatile coordination capabilities allow for the creation of a wide range of coordination polymers and MOFs. The protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of this ligand in areas such as fluorescent sensing, with the understanding that optimization of reaction conditions is a key aspect of materials design. The combination of a robust synthetic route and clear application protocols will undoubtedly facilitate further innovation in this exciting field of materials science.

References

Synthesis and Application of Novel Imidazole-Based Fluorophores Derived from 4-(1H-imidazol-2-yl)benzonitrile for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Promise of Imidazole Scaffolds in Fluorescence Microscopy

The imidazole ring system is a cornerstone in the development of fluorescent probes for biological imaging. Its derivatives are present in a vast array of biologically active molecules and often exhibit intriguing photophysical properties. The inherent modularity of the imidazole core allows for fine-tuning of its spectral characteristics through synthetic modification, making it a prime candidate for the rational design of novel fluorophores. This guide focuses on the synthesis of a new class of fluorescent probes starting from the readily available precursor, 4-(1H-imidazol-2-yl)benzonitrile. We will explore a robust synthetic strategy to generate a core fluorophore and demonstrate its further functionalization to create a small library of probes with potentially diverse photophysical properties and cellular specificities.

The nitrile group on the phenyl ring serves as a useful electronic modulator and a potential handle for further chemical transformations. The primary synthetic approach detailed herein is a variation of the well-established Radziszewski reaction, a multicomponent condensation that efficiently constructs the highly fluorescent 2,4,5-triarylimidazole (lophine) scaffold. By strategically employing 4-formylbenzonitrile, we can directly incorporate the cyanophenyl moiety into the fluorescent core.

Furthermore, this guide will provide detailed, field-proven protocols for the application of these newly synthesized probes in live-cell imaging. We will cover essential aspects from probe characterization, including the determination of fluorescence quantum yield, to practical considerations for cell culture, staining, and fluorescence microscopy. The aim is to provide researchers, scientists, and drug development professionals with a comprehensive and self-validating toolkit for the synthesis and application of these novel imidazole-based fluorescent probes.

PART 1: Synthesis of Imidazole-Based Fluorophores

The synthetic strategy is centered around the creation of a core lophine analogue, 2-(4-cyanophenyl)-4,5-diphenyl-1H-imidazole (Probe 1) , followed by its N-functionalization to generate derivatives with altered properties.

Synthesis of the Core Fluorophore: 2-(4-cyanophenyl)-4,5-diphenyl-1H-imidazole (Probe 1)

This synthesis utilizes a one-pot, three-component reaction, which is an efficient and atom-economical approach to constructing the imidazole core.[1]

Reaction Scheme:

G benzil Benzil reaction + benzil->reaction aldehyde 4-Formylbenzonitrile aldehyde->reaction nh4oac Ammonium Acetate nh4oac->reaction probe1 Probe 1 (2-(4-cyanophenyl)-4,5-diphenyl-1H-imidazole) reaction->probe1 Glacial Acetic Acid, Reflux

Figure 1: Synthesis of the core fluorophore (Probe 1).

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzil (1.0 eq, e.g., 2.10 g, 10 mmol), 4-formylbenzonitrile (1.0 eq, e.g., 1.31 g, 10 mmol), and ammonium acetate (10 eq, e.g., 7.71 g, 100 mmol).

  • Solvent Addition: Add glacial acetic acid (30-40 mL) to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water (200 mL) with stirring.

  • Precipitation and Filtration: A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with deionized water to remove excess ammonium acetate and acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure Probe 1 as a solid.

N-Functionalization of the Core Fluorophore: Synthesis of an N-Alkylated Derivative (Probe 2)

N-functionalization of the imidazole core is a common strategy to modulate the photophysical properties and subcellular localization of the probe. Here, we describe a general protocol for N-alkylation.

Reaction Scheme:

G probe1 Probe 1 reaction + probe1->reaction alkyl_halide Alkyl Halide (e.g., Ethyl Iodide) alkyl_halide->reaction base Base (e.g., K2CO3) base->reaction probe2 Probe 2 (N-alkylated derivative) reaction->probe2 DMF, Heat

Figure 2: N-alkylation of the core fluorophore.

Experimental Protocol:

  • Reaction Setup: To a solution of Probe 1 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Reagent Addition: Add the desired alkyl halide (e.g., ethyl iodide, 1.2 eq) to the mixture.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure N-alkylated derivative, Probe 2 .

PART 2: Characterization of Photophysical Properties

A thorough characterization of the photophysical properties of the newly synthesized probes is essential for their effective application in fluorescence microscopy.

Key Photophysical Parameters

The following table summarizes the expected photophysical properties of the synthesized probes. The values for Probe 1 are based on literature data for structurally similar lophine analogues containing a cyanophenyl group, and the values for Probe 2 are predicted based on the expected effects of N-alkylation.

ProbeExpected λabs (nm)Expected λem (nm)Expected Stokes Shift (nm)Expected Quantum Yield (ΦF)Solvent
Probe 1 310 - 340390 - 45080 - 1100.2 - 0.5Dichloromethane
Probe 2 315 - 345400 - 46085 - 1150.3 - 0.6Dichloromethane

Table 1: Expected Photophysical Properties of the Synthesized Probes.

Protocol for Determining Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of the sample to a well-characterized standard, is a widely used and accessible technique.[2][3][4][5][6]

Principle: The quantum yield of a sample (Φs) can be calculated relative to a standard (Φr) of known quantum yield using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns²/nr²)

Where:

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • Subscripts s and r refer to the sample and reference, respectively.

Experimental Protocol:

  • Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to your synthesized probe. For probes emitting in the blue-violet region, quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard.

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

    • Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the slope (gradient, Grad) of the linear fit for both plots.

  • Calculation: Calculate the quantum yield of the sample using the following equation:

    Φs = Φr * (Grads / Gradr) * (ns²/nr²)

PART 3: Application in Live-Cell Imaging

The synthesized imidazole-based probes can be used for imaging subcellular structures in live cells. Lophine analogues have been reported to localize in various organelles, including the endoplasmic reticulum (ER) and mitochondria, depending on their specific functionalization.[1][7]

General Workflow for Live-Cell Imaging

G cell_culture 1. Cell Culture (e.g., HeLa or U2OS cells) probe_prep 2. Probe Preparation (Stock solution in DMSO) cell_culture->probe_prep staining 3. Cell Staining (Incubate cells with probe) probe_prep->staining washing 4. Washing (Remove unbound probe) staining->washing imaging 5. Fluorescence Microscopy (Image acquisition) washing->imaging

Figure 3: General workflow for live-cell imaging.

Detailed Protocol for Live-Cell Staining and Imaging

Materials:

  • HeLa or U2OS cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Synthesized fluorescent probe (Probe 1 or Probe 2)

  • Dimethyl sulfoxide (DMSO)

  • Organelle-specific trackers (e.g., ER-Tracker™ Red, MitoTracker™ Deep Red)

  • Fluorescence microscope with appropriate filter sets

Protocol:

  • Cell Culture:

    • Culture HeLa or U2OS cells on glass-bottom dishes or coverslips in a humidified incubator at 37 °C with 5% CO₂ until they reach 70-80% confluency.

  • Probe Preparation:

    • Prepare a 1-10 mM stock solution of the synthesized probe in high-quality, anhydrous DMSO. Store the stock solution at -20 °C, protected from light.

    • On the day of the experiment, dilute the stock solution in pre-warmed serum-free cell culture medium to the desired final working concentration (typically in the range of 1-10 µM). It is crucial to optimize the final concentration for each probe and cell line to achieve a good signal-to-noise ratio with minimal cytotoxicity.

  • Cell Staining:

    • Remove the culture medium from the cells and wash them once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37 °C in the dark. The optimal incubation time should be determined experimentally.

  • Co-staining with Organelle Trackers (Optional but Recommended):

    • To determine the subcellular localization of your probe, co-staining with a commercially available organelle-specific tracker is highly recommended.

    • During the last 15-30 minutes of the probe incubation, add the organelle tracker (e.g., ER-Tracker™ Red or MitoTracker™ Deep Red) at its recommended concentration to the staining medium.

  • Washing:

    • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed complete culture medium or imaging buffer to the cells.

    • Immediately image the cells using a fluorescence microscope (e.g., a confocal laser scanning microscope).

Fluorescence Microscopy Settings

The choice of excitation and emission filters is critical for successful fluorescence imaging. The filter sets should be matched to the photophysical properties of the fluorescent probes.

Probe TypeRecommended Excitation FilterRecommended Dichroic MirrorRecommended Emission Filter
Blue/Violet Emitting Probes (Probe 1 & 2) ~330-380 nm~400 nm~420 nm long-pass or 435-485 nm band-pass
ER-Tracker™ Red ~587 nm~605 nm~615 nm long-pass
MitoTracker™ Deep Red ~644 nm~665 nm~665 nm long-pass

Table 2: Recommended Filter Sets for Fluorescence Microscopy.

Conclusion and Future Perspectives

This guide has provided a comprehensive framework for the synthesis and application of novel fluorescent probes derived from this compound. The described multicomponent synthesis offers an efficient route to a core fluorophore, which can be further functionalized to generate a library of probes with tailored properties. The detailed protocols for photophysical characterization and live-cell imaging are designed to be readily implemented in a research setting.

The exploration of different N-substituents on the imidazole core opens up avenues for developing probes with improved brightness, photostability, and specific targeting capabilities for various subcellular organelles. The nitrile group also presents an opportunity for further chemical modifications, potentially leading to the development of functional probes for sensing specific analytes or for targeted drug delivery applications. The methodologies outlined here provide a solid foundation for researchers to explore the exciting potential of imidazole-based fluorophores in advancing our understanding of cellular biology.

References

Application Notes and Protocols: 4-(1H-imidazol-2-yl)benzonitrile in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-(1H-imidazol-2-yl)benzonitrile

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] this compound emerges as a particularly valuable and versatile starting material in the synthesis of novel bioactive heterocycles. Its structure features two key reactive sites: the imidazole ring, which can be further functionalized, and the nitrile group, a versatile synthon for the construction of other five-membered nitrogen-containing heterocycles such as tetrazoles, triazoles, and oxadiazoles.[4] This application note provides detailed protocols and technical insights for leveraging this compound in the synthesis of these important classes of bioactive compounds.

I. Synthesis of 5-(4-(1H-imidazol-2-yl)phenyl)-1H-tetrazole: A Bioisostere for Carboxylic Acids

Tetrazoles are recognized in medicinal chemistry as bioisosteric replacements for carboxylic acids, often enhancing metabolic stability and improving pharmacokinetic profiles.[2] The [3+2] cycloaddition of a nitrile with an azide is the most direct and widely used method for the synthesis of 5-substituted-1H-tetrazoles.[5]

Scientific Rationale

The conversion of the nitrile group in this compound to a tetrazole ring is a prime example of harnessing "click chemistry" principles for efficient drug-like molecule synthesis. This reaction is typically catalyzed by a Lewis acid, such as a zinc salt, which activates the nitrile carbon towards nucleophilic attack by the azide ion. The choice of zinc chloride is advantageous due to its ready availability, low toxicity, and effectiveness in promoting the cycloaddition.[5]

Experimental Protocol: Synthesis of 5-(4-(1H-imidazol-2-yl)phenyl)-1H-tetrazole

This protocol is adapted from established procedures for the synthesis of tetrazoles from aryl nitriles.[5][6]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Sodium nitrite (NaNO₂), aqueous solution

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add sodium azide (2.0 eq) followed by anhydrous zinc chloride (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 120-130 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ice-water.

    • Acidify the aqueous solution to pH 2-3 with 1M HCl. Caution: Azide compounds are potentially explosive, and acidification should be performed in a well-ventilated fume hood behind a safety shield. The addition of a small amount of sodium nitrite solution can help to quench any residual azide.

    • A precipitate should form. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Collect the precipitate by filtration or combine the organic extracts.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired 5-(4-(1H-imidazol-2-yl)phenyl)-1H-tetrazole.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

G cluster_workflow Synthesis of 5-(4-(1H-imidazol-2-yl)phenyl)-1H-tetrazole start Start with this compound dissolve Dissolve in anhydrous DMF start->dissolve add_reagents Add NaN3 and anhydrous ZnCl2 dissolve->add_reagents reflux Heat at 120-130 °C for 12-24h add_reagents->reflux workup Cool, quench in ice-water, and acidify with HCl reflux->workup extract Extract with Ethyl Acetate workup->extract purify Purify by recrystallization or chromatography extract->purify end_product 5-(4-(1H-imidazol-2-yl)phenyl)-1H-tetrazole purify->end_product

Caption: Workflow for the synthesis of a tetrazole derivative.

II. Synthesis of 3-(4-(1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole Derivatives

1,2,4-Oxadiazoles are another class of five-membered heterocycles with a broad spectrum of biological activities, including anti-inflammatory and antimicrobial properties.[1] A common synthetic route to 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime, which is formed from the reaction of an amidoxime with an acylating agent.[7]

Scientific Rationale

This two-step synthesis first transforms the nitrile group of this compound into a more reactive intermediate, the amidoxime. This is achieved by reaction with hydroxylamine. The resulting 4-(1H-imidazol-2-yl)benzamidoxime can then undergo condensation with a variety of carboxylic acids or their derivatives (e.g., acid chlorides or esters) to form the 1,2,4-oxadiazole ring. This modular approach allows for the introduction of diverse substituents at the 5-position of the oxadiazole, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies.

Experimental Protocol: Two-Step Synthesis of 3-(4-(1H-imidazol-2-yl)phenyl)-5-substituted-1,2,4-oxadiazoles

Step 1: Synthesis of 4-(1H-imidazol-2-yl)benzamidoxime

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.5 eq) and potassium carbonate (1.5 eq) or an equivalent amount of another base to the suspension.

  • Reaction Conditions: Reflux the mixture for 4-8 hours, monitoring the reaction by TLC until the starting nitrile is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • The product may precipitate from the aqueous solution. If so, collect the solid by filtration, wash with cold water, and dry.

    • If no precipitate forms, extract the aqueous layer with a suitable organic solvent like ethyl acetate. Dry the organic layer and concentrate to obtain the crude product.

  • Purification: The crude 4-(1H-imidazol-2-yl)benzamidoxime can often be used in the next step without further purification. If necessary, it can be recrystallized from ethanol.

Step 2: Synthesis of 3-(4-(1H-imidazol-2-yl)phenyl)-5-substituted-1,2,4-oxadiazole

Materials:

  • 4-(1H-imidazol-2-yl)benzamidoxime (from Step 1)

  • A substituted carboxylic acid or acid chloride (1.1 eq)

  • A coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) if using a carboxylic acid

  • A base such as triethylamine (TEA) or pyridine

  • A suitable solvent such as DMF or dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve 4-(1H-imidazol-2-yl)benzamidoxime (1.0 eq) in a suitable anhydrous solvent.

  • Acylation:

    • If using an acid chloride: Cool the solution to 0 °C and add the acid chloride (1.1 eq) dropwise, followed by a base like triethylamine (1.2 eq).

    • If using a carboxylic acid: Add the carboxylic acid (1.1 eq) and a coupling agent like EDC (1.2 eq).

  • Cyclization: After the initial acylation (monitor by TLC), heat the reaction mixture to 80-120 °C to effect cyclodehydration to the 1,2,4-oxadiazole. The reaction time will vary depending on the substrate.

  • Work-up:

    • Cool the reaction to room temperature.

    • Pour the reaction mixture into water and extract with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-(4-(1H-imidazol-2-yl)phenyl)-5-substituted-1,2,4-oxadiazole.

Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_workflow Synthesis of 3-(4-(1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles start Start with this compound step1 React with NH2OH·HCl and base to form amidoxime start->step1 intermediate 4-(1H-imidazol-2-yl)benzamidoxime step1->intermediate step2 React with R-COOH/EDC or R-COCl intermediate->step2 cyclize Heat for cyclodehydration step2->cyclize end_product 3-(4-(1H-imidazol-2-yl)phenyl)-5-R-1,2,4-oxadiazole cyclize->end_product

Caption: Two-step synthesis of 1,2,4-oxadiazole derivatives.

III. General Approach to 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazoles from nitriles can be more varied. One common approach involves the reaction of the nitrile with a hydrazine derivative to form an amidrazone, which can then be cyclized. For instance, reaction with hydrazine hydrate would yield a hydrazide intermediate that upon reaction with an orthoformate can lead to a triazole. Another approach is the reaction with aminoguanidine to form 3-amino-1,2,4-triazoles.[8]

Conceptual Workflow for 5-(4-(1H-imidazol-2-yl)phenyl)-1H-1,2,4-triazol-3-amine

A plausible synthetic route would involve the initial conversion of this compound to the corresponding amidine or a related reactive intermediate, followed by cyclization with a suitable hydrazine derivative or aminoguanidine.

G cluster_workflow Conceptual Synthesis of a 1,2,4-Triazole Derivative start This compound activate Convert to reactive intermediate (e.g., amidine) start->activate react React with aminoguanidine activate->react cyclize Cyclization react->cyclize product 5-(4-(1H-imidazol-2-yl)phenyl)-1H-1,2,4-triazol-3-amine cyclize->product

Caption: Conceptual pathway for 1,2,4-triazole synthesis.

IV. Biological Activity of Derived Heterocycles

The heterocycles synthesized from this compound are expected to exhibit a range of biological activities. The table below summarizes some reported activities for structurally related compounds, providing a basis for the potential of these derivatives in drug discovery.

Compound ClassDerivative StructureBiological ActivityIC₅₀ / MICReference
Tetrazole 5-(4-(1H-Benzimidazol-2-yl)phenyl)-1H-tetrazole derivativeAnticancer (HCT116 cell line)1.27 µM[9]
Tetrazole Imide-tetrazole hybridsAntibacterial (S. aureus)0.8 - 3.2 µg/mL[4]
Oxadiazole 2,5-disubstituted-1,3,4-oxadiazole with benzimidazole moietyAnticancer (MCF-7 cell line)Not specified as IC₅₀[10]
Oxadiazole 1,2,4-oxadiazole peptidomimeticsAnti-inflammatory-[1]
Oxadiazole 1,2,4-oxadiazole peptidomimeticsAntimicrobial (S. aureus)MIC: 12.5 µg/mL[1]
Imidazole 2,4,5-triphenyl-1H-imidazole derivativeAnticancer (A549 cell line)15 µM[11]

Conclusion

This compound is a highly valuable starting material for the synthesis of a diverse range of bioactive heterocyclic compounds. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the chemical space around this versatile scaffold. The nitrile functionality serves as an excellent handle for the construction of tetrazoles, oxadiazoles, and triazoles, each with significant potential in the development of new therapeutic agents. The modular nature of these syntheses allows for the creation of compound libraries for comprehensive structure-activity relationship studies, paving the way for the discovery of novel drug candidates.

References

Application Note & Protocol: A Scalable Synthesis of 4-(1H-imidazol-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of 4-(1H-imidazol-2-yl)benzonitrile, a key heterocyclic scaffold prevalent in medicinal chemistry and drug discovery.[1] The protocol detailed herein is based on the robust and highly convergent Debus-Radziszewski imidazole synthesis, selected for its operational simplicity, use of readily available starting materials, and amenability to large-scale production.[2] We will elucidate the chemical rationale behind the chosen methodology, provide a detailed, step-by-step protocol for a pilot-scale batch, and address the critical challenges and process controls inherent in scaling up from the laboratory bench to a pilot plant setting.[3] This guide is intended for researchers, process chemists, and drug development professionals seeking a reliable and scalable route to this important intermediate.

Introduction: The Significance of the Imidazole Moiety

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the natural amino acid histidine and a wide array of therapeutic agents.[4][5] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions make it a versatile pharmacophore.[6] The target molecule, this compound, combines the imidazole nucleus with a cyanophenyl group, a common feature in inhibitors of enzymes such as farnesyltransferase, making it a valuable building block for the development of novel therapeutics.[1]

The transition from a small-scale laboratory synthesis to a multi-kilogram manufacturing process is non-trivial and presents numerous challenges, including thermal management, mixing efficiency, and impurity control.[7] A successful scale-up requires a process that is not only high-yielding but also safe, reproducible, and economically viable. The methodology presented here is designed with these considerations at its core.

Synthetic Strategy: The Debus-Radziszewski Reaction

For the synthesis of this compound, we employ a variation of the Debus-Radziszewski reaction. This classic multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2] This approach is advantageous for scale-up due to its convergent nature, which minimizes the number of synthetic steps and associated waste streams.

In our specific application, the reaction proceeds via the condensation of glyoxal (the 1,2-dicarbonyl component), 4-formylbenzonitrile (the aldehyde), and ammonium acetate, which serves as an in-situ source of ammonia.[8] Glacial acetic acid is used as the solvent, as it facilitates the necessary imine formations and subsequent cyclization and oxidation steps to form the aromatic imidazole ring.

Plausible Reaction Mechanism

The reaction is believed to proceed in several stages:

  • Diimine Formation: Glyoxal reacts with two equivalents of ammonia (from ammonium acetate) to form glyoxal diimine.

  • Condensation: The aldehyde (4-formylbenzonitrile) condenses with the diimine.

  • Cyclization & Dehydration: The intermediate undergoes cyclization and subsequent dehydration to form an imidazoline intermediate.

  • Oxidation: The imidazoline is oxidized in situ to the final aromatic imidazole product.

This one-pot process streamlines the synthesis, making it highly efficient for large-scale production.[9]

SM Starting Materials (Glyoxal, 4-Formylbenzonitrile, Ammonium Acetate) DI Glyoxal Diimine Formation SM->DI NH₃ (from NH₄OAc) Cond Condensation with 4-Formylbenzonitrile DI->Cond Cyc Cyclization & Dehydration Cond->Cyc IM Imidazoline Intermediate Cyc->IM Ox In-situ Oxidation IM->Ox FP Final Product This compound Ox->FP

Caption: Simplified reaction pathway for the synthesis.

Pilot Scale-Up Protocol (500 g Scale)

This protocol is designed for execution in a pilot plant setting and assumes the availability of standard chemical processing equipment. All operations should be conducted in a well-ventilated area or fume hood by trained personnel.

Materials and Equipment
Material/EquipmentSpecificationQuantityRationale & Safety
Reagents
4-Formylbenzonitrile>98% Purity500.0 gKey starting material. Toxic upon ingestion/inhalation.
Glyoxal Solution40% w/w in H₂O550.0 g1,2-dicarbonyl source. Corrosive.
Ammonium Acetate>98% Purity1470.0 gAmmonia source and buffer.
Glacial Acetic AcidACS Grade5.0 LSolvent. Corrosive, causes severe skin burns.
Ammonium Hydroxide28-30% Solution~2.5 LFor neutralization. Corrosive, respiratory irritant.
Isopropanol (IPA)ACS Grade~4.0 LFor recrystallization and washing. Flammable.
Deionized WaterAs neededFor washing and workup.
Equipment
Jacketed Glass Reactor20 L capacity1Allows for precise temperature control, critical for managing reaction exotherms during scale-up.[7]
Overhead StirrerMechanical, with pitch-blade turbine1Ensures efficient mixing in the larger volume to avoid thermal gradients and localized concentration spikes.[7]
CondenserAllihn or Graham type1To control solvent loss during heating.
Temperature ProbeTeflon-coated, calibrated1For accurate monitoring of the internal reaction temperature.
Addition Funnel2 L, pressure-equalizing1For controlled addition of reagents.
Filtration ApparatusBuchner funnel (30 cm) or Nutsche filter1For efficient isolation of the solid product.
Vacuum Oven1For drying the final product under controlled conditions.

Experimental Workflow Diagram

start Start: Safety Check & PPE charge Charge Reactor: 1. Acetic Acid 2. Ammonium Acetate 3. 4-Formylbenzonitrile start->charge heat1 Heat to 60-70 °C charge->heat1 add Slowly Add Glyoxal Solution heat1->add Maintain T < 80 °C react Heat to Reflux (110-115 °C) Monitor by HPLC add->react Exothermic cool1 Cool to 20-25 °C react->cool1 quench Transfer to Quench Vessel Neutralize with NH₄OH (aq) to pH 7-8 cool1->quench isolate Filter Crude Product Wash with Water quench->isolate Precipitation purify Recrystallize from Isopropanol/Water isolate->purify dry Dry in Vacuum Oven (60 °C, <10 mbar) purify->dry qc Final QC Analysis (HPLC, NMR, MS) dry->qc end End: Package Product qc->end

Caption: Step-by-step experimental workflow for scaled-up synthesis.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 20 L jacketed reactor with the overhead stirrer, temperature probe, and condenser. Ensure all joints are properly sealed.

  • Charging Reagents:

    • To the reactor, charge the glacial acetic acid (5.0 L), ammonium acetate (1470.0 g), and 4-formylbenzonitrile (500.0 g).

    • Begin stirring to form a slurry. The dissolution of ammonium acetate is endothermic; a slight temperature drop is expected.

  • Initial Heating: Heat the reactor contents to 60-70 °C using the jacket controller. Stir until all solids have dissolved.

  • Glyoxal Addition:

    • Once the solution is homogeneous, begin the dropwise addition of the 40% glyoxal solution (550.0 g) via the addition funnel over a period of 60-90 minutes.

    • Causality: This addition is exothermic. A slow addition rate is crucial to maintain control of the internal temperature, keeping it below 80 °C. A runaway reaction can lead to side product formation and pose a significant safety hazard.[7]

  • Reaction:

    • After the glyoxal addition is complete, heat the reaction mixture to reflux (approx. 110-115 °C).

    • Maintain at reflux for 4-6 hours. The reaction progress should be monitored by HPLC until the consumption of 4-formylbenzonitrile is >98%. (See Section 4.1 for HPLC method).

  • Cooling and Isolation:

    • Once the reaction is complete, cool the mixture to ambient temperature (20-25 °C).

    • In a separate vessel, prepare a quench solution of deionized water (10 L).

    • Slowly transfer the reaction mixture into the quench vessel with vigorous stirring.

    • Carefully neutralize the mixture to a pH of 7-8 by the slow addition of ammonium hydroxide solution. This step is highly exothermic and must be performed in a well-ventilated area, preferably with external cooling.

    • The product will precipitate as a solid. Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

    • Isolate the crude solid by filtration. Wash the filter cake thoroughly with deionized water (3 x 2 L) until the filtrate is neutral.

  • Purification (Recrystallization):

    • Transfer the damp crude solid to a clean, appropriately sized reactor.

    • Add isopropanol (~3.0 L). Heat the slurry to reflux (approx. 80-85 °C) with stirring until the solid dissolves completely. If needed, add a small amount of deionized water to aid dissolution.

    • Once dissolved, cool the solution slowly to 0-5 °C over 2-3 hours. Slow cooling is essential for the formation of large, pure crystals.

    • Hold at 0-5 °C for at least 2 hours to maximize crystallization.

    • Filter the purified product and wash the cake with cold isopropanol (2 x 500 mL).

  • Drying: Dry the purified solid in a vacuum oven at 60 °C to a constant weight. The final product should be a white to off-white crystalline solid.

Process Monitoring and Quality Control

Robust analytical methods are essential for ensuring reaction completion, product quality, and process consistency.[10]

In-Process Control (IPC): HPLC Method
  • Purpose: To monitor the consumption of the 4-formylbenzonitrile starting material.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV at 254 nm.

  • Procedure: Withdraw a small aliquot (~0.1 mL) from the reaction, dilute with a 1:1 mixture of water/acetonitrile, and inject. The reaction is considered complete when the peak area of 4-formylbenzonitrile is less than 2% of its initial area.

Final Product Characterization

The isolated, dried product must be characterized to confirm its identity and purity.

TechniquePurposeExpected Result
HPLC Purity Assessment>99.0% purity by area percentage.
¹H NMR Structural ConfirmationSpectrum consistent with the structure of this compound.
Mass Spec (MS) Molecular Weight Confirmation[M+H]⁺ ion corresponding to the molecular weight (184.07 g/mol ).
Melting Point Physical Property ConfirmationConsistent with literature values.

Expected Results and Data Summary

The following table summarizes the expected outcomes for the described 500 g pilot-scale synthesis compared to a typical 10 g lab-scale run.

ParameterLab Scale (10 g)Pilot Scale (500 g)
Inputs
4-Formylbenzonitrile10.0 g500.0 g
Glyoxal (40% soln.)11.0 g550.0 g
Ammonium Acetate29.4 g1470.0 g
Acetic Acid100 mL5.0 L
Outputs
Expected Yield 10.5 - 12.0 g (75-85%)530 - 600 g (75-85%)
Purity (HPLC) >99.0%>99.0%
Appearance White crystalline solidWhite crystalline solid

Conclusion

The Debus-Radziszewski synthesis provides a highly effective and scalable pathway to this compound. By carefully controlling key parameters such as reagent addition rates, temperature, and mixing, this process can be safely and efficiently transferred from the laboratory to a pilot plant. The protocol described offers a robust framework for producing high-purity material, supported by clear in-process controls and final quality assessments, making it suitable for the rigorous demands of pharmaceutical development.

References

Application Note: Quantitative Analysis of 4-(1H-imidazol-2-yl)benzonitrile Using HPLC-UV and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed, validated analytical protocols for the quantitative determination of 4-(1H-imidazol-2-yl)benzonitrile, a key heterocyclic compound relevant in pharmaceutical research and development. Two robust methods are presented: a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive and selective Liquid Chromatography-Mass Spectrometry (LC-MS) method for trace-level quantification and analysis in complex matrices. The causality behind experimental choices, step-by-step protocols, and guidelines for data interpretation are discussed to ensure scientific integrity and reproducibility.

Introduction

This compound (CAS No. 98298-49-8) is a bifunctional molecule incorporating both a benzonitrile and an imidazole moiety.[1][2][3][4] These functional groups are prevalent in medicinal chemistry, and their combination in a single scaffold makes this compound a valuable intermediate in the synthesis of potential therapeutic agents. The imidazole ring offers sites for hydrogen bonding and coordination, while the benzonitrile group can participate in various chemical transformations or act as a polar contact in ligand-receptor interactions.[1][5]

Given its role in drug discovery and development, the ability to accurately and reliably quantify this compound in various samples—from reaction mixtures to biological matrices—is critical. This guide provides comprehensive methodologies tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource(s)
Molecular Formula C₁₀H₇N₃[1][2]
Molecular Weight 169.18 g/mol [2]
Appearance White to light yellow powder/crystal[6]
CAS Number 98298-49-8[2][3]
Solubility Soluble in methanol[6]
UV Absorbance Exhibits UV absorbance characteristic of conjugated aromatic systems. Benzonitriles absorb in the 250-280 nm range.[7]

The conjugated system spanning the benzonitrile and imidazole rings results in strong ultraviolet (UV) absorbance, making HPLC-UV a suitable technique for quantification. The presence of basic nitrogen atoms in the imidazole ring makes the compound ideal for positive mode electrospray ionization in LC-MS.

Protocol 1: Quantification by HPLC-UV

This method is designed for reliable quantification in routine applications such as purity assessment, reaction monitoring, and quality control.

Principle

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. The analyte, this compound, is separated from impurities on a nonpolar stationary phase (C18) using a polar mobile phase. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a calibration curve constructed from standards of known concentrations.

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Buffer: Potassium Dihydrogen Phosphate (KH₂PO₄), Ortho-phosphoric Acid

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Data acquisition and processing software.

Experimental Protocol

Step 1: Mobile Phase Preparation

  • Aqueous Phase (25 mM KH₂PO₄, pH 3.2): Dissolve 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.2 using ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Organic Phase: Acetonitrile (HPLC Grade).

  • The final mobile phase is run using a gradient, as detailed in the chromatographic conditions table. This approach is common for separating imidazole-containing compounds.[8]

Step 2: Standard Stock Solution (1 mg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and bring to volume with methanol. This stock solution is stable for several weeks when stored at 2-8°C.

Step 3: Calibration Standards

  • Perform serial dilutions of the stock solution with the mobile phase (at initial conditions) to prepare a series of calibration standards.

  • A suggested concentration range is 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Step 4: Sample Preparation

  • Dissolve the sample containing the analyte in methanol to achieve an estimated concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for retaining and separating aromatic small molecules.
Mobile Phase A 25 mM KH₂PO₄, pH 3.2The acidic pH ensures consistent protonation of the imidazole ring, improving peak shape.
Mobile Phase B AcetonitrileProvides good separation efficiency for benzonitrile and imidazole derivatives.[9]
Gradient 0-15 min: 20% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 20% B; 18-25 min: 20% BA gradient elution ensures that the main analyte is well-resolved and any impurities with different polarities are eluted efficiently.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing optimal efficiency and run time.[8]
Column Temp. 30°CMaintains consistent retention times and improves peak symmetry.
Injection Vol. 10 µL
Detection UV at 280 nmBenzonitrile derivatives exhibit strong absorbance in this region.[7] Optimal wavelength should be confirmed with a PDA scan.

HPLC-UV Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock 1. Prepare Stock (1 mg/mL in MeOH) cal 2. Prepare Calibration Curve (1-100 µg/mL) stock->cal hplc 4. Inject into HPLC System cal->hplc Standards sample 3. Prepare & Filter Sample sample->hplc Sample pda 5. Separate on C18 Column & Detect at 280 nm hplc->pda integrate 6. Integrate Peak Area pda->integrate plot 7. Plot Calibration Curve (Area vs. Conc.) integrate->plot quantify 8. Quantify Sample plot->quantify

Workflow for HPLC-UV quantification.
Method Validation and Data Analysis

A self-validating protocol is essential for trustworthiness. The method should be validated according to ICH guidelines, assessing:

  • Linearity: A calibration curve is plotted (peak area vs. concentration). A linear regression should yield a correlation coefficient (R²) > 0.999.

  • Precision: Assessed by injecting one standard (e.g., 25 µg/mL) six times. The relative standard deviation (RSD) of the peak areas should be < 2%.

  • Accuracy: Determined by spike-recovery experiments. A known amount of standard is added to a sample matrix, and the recovery should be within 98-102%.

  • Limit of Detection (LOD) and Quantification (LOQ): Calculated from the standard deviation of the response and the slope of the calibration curve.

Protocol 2: Quantification by LC-MS

This method offers superior sensitivity and selectivity, making it ideal for bioanalysis, impurity profiling, or when working with complex sample matrices. Liquid chromatography coupled with mass spectrometry (LC-MS) has become a cornerstone of modern pharmaceutical analysis.[10][11]

Principle

The analyte is first separated using RP-HPLC under conditions compatible with mass spectrometry. The column eluent is directed into an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing highly specific detection. For quantification, Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺ is used.

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (LC-MS grade)

  • Mobile Phase Additive: Formic Acid (LC-MS grade)

Instrumentation
  • LC-MS system comprising a binary pump, autosampler, column oven, and a single quadrupole or triple quadrupole mass spectrometer with an ESI source.

  • Analytical column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Data acquisition and processing software.

Experimental Protocol

Step 1: Mobile Phase Preparation

  • Aqueous Phase (0.1% Formic Acid in Water): Add 1 mL of formic acid to 999 mL of LC-MS grade water.

  • Organic Phase (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to 999 mL of LC-MS grade acetonitrile.

    • Rationale: Volatile additives like formic acid are essential for LC-MS as they aid in ionization and do not contaminate the MS source, unlike non-volatile phosphate buffers.[12][13]

Step 2: Standard and Sample Preparation

  • Prepare stock and calibration standards as described in the HPLC-UV protocol (Section 3.4), but use 50:50 (v/v) acetonitrile/water with 0.1% formic acid as the diluent.

  • A lower concentration range is typically required due to the higher sensitivity of MS (e.g., 1 ng/mL to 500 ng/mL).

LC-MS Conditions
ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmA smaller column diameter and particle size are used for better sensitivity and faster analysis times, compatible with MS.
Mobile Phase A 0.1% Formic Acid in WaterMS-compatible aqueous phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileMS-compatible organic phase.
Gradient 0-5 min: 10% to 90% B; 5-6 min: 90% B; 6-6.1 min: 90% to 10% B; 6.1-8 min: 10% BA faster gradient is suitable for the shorter column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°C
Injection Vol. 2 µL
Ionization Mode ESI, PositiveThe basic imidazole nitrogens are readily protonated. ESI is standard for polar small molecules.[14]
Detection Mode SIM: m/z 170.1Selected Ion Monitoring for [M+H]⁺ (C₁₀H₈N₃⁺, exact mass 170.0718).[15] This provides high selectivity and sensitivity.
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 350°C

LC-MS Workflow

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock 1. Prepare Stock (in 50:50 MeCN/H₂O) cal 2. Prepare Calibration Curve (e.g., 1-500 ng/mL) stock->cal lc 4. Inject & Separate on C18 cal->lc Standards sample 3. Prepare & Filter Sample sample->lc Sample ms 5. Ionize (ESI+) & Detect (SIM at m/z 170.1) lc->ms xic 6. Extract Ion Chromatogram (XIC for m/z 170.1) ms->xic integrate 7. Integrate Peak Area xic->integrate quantify 8. Quantify vs. Cal Curve integrate->quantify

Workflow for LC-MS quantification.

Conclusion

This application note details two robust and reliable methods for the quantification of this compound. The HPLC-UV method serves as an excellent tool for routine analysis and quality control, offering ease of use and widespread availability. For applications requiring higher sensitivity and selectivity, such as analysis in complex biological or environmental matrices, the LC-MS method provides superior performance. The provided protocols, grounded in established chromatographic principles and supported by scientific literature, offer a validated starting point for researchers in pharmaceutical development.

References

Application Notes and Protocols for the Functionalization of the Imidazole Ring in 4-(1H-imidazol-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a critical component in the design of bioactive molecules.[2] The compound 4-(1H-imidazol-2-yl)benzonitrile, which couples the imidazole core with a cyanophenyl moiety, represents a versatile starting material for the development of novel therapeutics. The nitrile group can act as a bioisostere for other functional groups or as a handle for further chemical transformations, while the imidazole ring offers multiple sites for functionalization. This guide provides a comprehensive overview of established and emergent strategies for the selective functionalization of the imidazole ring in this compound, offering researchers a detailed roadmap for creating diverse chemical libraries for drug discovery and development.

Strategic Considerations for Functionalization

The imidazole ring in this compound presents three primary sites for functionalization: the two nitrogen atoms (N-1 and N-3) and the two carbon atoms of the imidazole ring (C-4 and C-5). The presence of the 4-cyanophenyl group at the C-2 position significantly influences the reactivity and regioselectivity of these positions. The following sections will detail protocols for N-functionalization, C-H functionalization, and halogenation followed by cross-coupling reactions, providing a versatile toolkit for the chemical biologist and medicinal chemist.

I. N-Functionalization of the Imidazole Ring

Direct modification of the imidazole nitrogen atoms is a common strategy to modulate the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability.[3] Due to the tautomeric nature of the N-H proton in monosubstituted imidazoles, N-alkylation or N-arylation can potentially yield a mixture of N-1 and N-3 isomers. However, for 2-substituted imidazoles, these positions are equivalent.

I.A. N-Alkylation

N-alkylation is a fundamental transformation for introducing alkyl groups onto the imidazole ring. This is typically achieved by deprotonation of the imidazole N-H with a suitable base, followed by nucleophilic attack on an alkyl halide.[4]

Protocol 1: General Procedure for N-Alkylation

This protocol describes the N-alkylation of this compound using an alkyl halide in the presence of a base.

  • Materials:

    • This compound

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium chloride solution (brine)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

    • Add anhydrous DMF or ACN to dissolve the starting material.

    • Method A (Strong Base): Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equiv) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Method B (Weaker Base): Add anhydrous potassium carbonate (2.0 equiv) to the solution.

    • Add the alkyl halide (1.1-1.2 equiv) dropwise to the reaction mixture at room temperature.

    • The reaction mixture is stirred at room temperature or heated (e.g., to 60-80 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature. If NaH was used, quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

EntryBaseSolventAlkyl HalideTemperatureTypical Yield (%)
1NaHDMFMethyl IodideRT85-95
2K₂CO₃ACNBenzyl Bromide80 °C80-90
3NaHTHFEthyl BromideRT80-90

Yields are representative and may vary depending on the specific substrate and reaction conditions.

I.B. N-Arylation

Copper- and palladium-catalyzed cross-coupling reactions are powerful methods for the N-arylation of imidazoles, providing access to a wide range of N-aryl derivatives.[5][6] Copper-catalyzed Ullmann-type couplings are often cost-effective, while palladium-catalyzed Buchwald-Hartwig aminations can offer broader substrate scope and milder reaction conditions.

Protocol 2: Copper-Catalyzed N-Arylation with Aryl Halides

This protocol outlines a general procedure for the copper-catalyzed N-arylation of this compound.

  • Materials:

    • This compound

    • Aryl halide (e.g., iodobenzene, 4-bromotoluene)

    • Copper(I) iodide (CuI)

    • Ligand (e.g., 1,10-phenanthroline, L-proline)

    • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

    • Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO), 1,4-dioxane)

  • Procedure:

    • To a dry Schlenk tube, add this compound (1.2 equiv), aryl halide (1.0 equiv), CuI (5-10 mol%), and the ligand (10-20 mol%).

    • Add the base (2.0 equiv).

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

EntryCatalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
1CuI / 1,10-phenanthrolineCs₂CO₃Dioxane11075-85
2CuI / L-prolineK₂CO₃DMSO12070-80

Yields are representative and based on similar N-arylation reactions of 2-aryl imidazoles.

II. C-H Functionalization of the Imidazole Ring

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, avoiding the need for pre-functionalization.[7] For 2-substituted imidazoles, the C-4 and C-5 positions are available for C-H activation. Regioselectivity can be a challenge, and often, protection of the imidazole nitrogen is required to direct the functionalization to a specific position. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a particularly useful protecting group in this context.

II.A. Palladium-Catalyzed C-H Arylation

Palladium-catalyzed direct C-H arylation is a versatile method for introducing aryl groups at the C-4 or C-5 position. The regioselectivity is often influenced by the choice of protecting group on the imidazole nitrogen, the palladium catalyst, ligand, and reaction conditions.

Workflow for Regioselective C-H Arylation

Caption: Workflow for regioselective C-H arylation.

Protocol 3: N-Protection with SEM-Cl

  • To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add diisopropylethylamine (DIPEA, 1.5 equiv).

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash chromatography to obtain N-SEM-protected imidazole.

Protocol 4: Palladium-Catalyzed C-5 Arylation

  • To a Schlenk tube, add N-SEM-4-(imidazol-2-yl)benzonitrile (1.0 equiv), aryl halide (1.5 equiv), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., P(o-tol)₃, 10 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).

  • Evacuate and backfill with argon three times.

  • Add anhydrous solvent (e.g., dioxane or toluene).

  • Heat the mixture at 110-130 °C for 12-24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify by flash chromatography.

Protocol 5: Deprotection of the SEM Group

  • Method A (TBAF): To a solution of the N-SEM protected imidazole (1.0 equiv) in anhydrous THF, add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 equiv).[8] Heat the mixture at 60-70 °C for 12-24 hours.[8]

  • Method B (Acid): Dissolve the N-SEM protected imidazole in a mixture of ethanol and 6M HCl and stir at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry, concentrate, and purify as needed.

III. Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the imidazole ring at the C-4 and/or C-5 positions provides a versatile handle for further functionalization through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings.

III.A. Halogenation

Iodination and bromination are the most common halogenation reactions for imidazoles. The regioselectivity can be controlled by the reaction conditions.

Protocol 6: Iodination of the Imidazole Ring

  • To a solution of this compound (1.0 equiv) in DMF, add N-iodosuccinimide (NIS, 1.1 equiv).

  • Stir the reaction at room temperature for 4-12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with aqueous sodium thiosulfate solution, water, and brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by chromatography to yield the mono-iodinated product (typically a mixture of 4-iodo and 5-iodo isomers). For di-iodination, excess NIS can be used.

Reaction Scheme: Halogenation and Cross-Coupling

Caption: Halogenation and subsequent cross-coupling reactions.

III.B. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds between a halo-imidazole and a boronic acid or ester.[6][9]

Protocol 7: Suzuki-Miyaura Coupling of a Halo-imidazole

  • In a Schlenk tube, combine the halo-imidazole derivative (e.g., 4-iodo-2-(4-cyanophenyl)-1H-imidazole, 1.0 equiv), the boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill with argon.

  • Add a solvent mixture (e.g., toluene/ethanol/water or dioxane/water).

  • Heat the reaction to 80-100 °C for 6-12 hours.

  • Cool, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.

EntryPalladium CatalystBaseSolventTemperature (°C)Typical Yield (%)
1Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9070-90
2PdCl₂(dppf)Cs₂CO₃Dioxane/H₂O10075-95

Yields are representative for Suzuki-Miyaura couplings on halo-imidazoles.

III.C. Sonogashira Cross-Coupling

The Sonogashira coupling enables the introduction of alkyne moieties onto the imidazole ring.[10][11]

Protocol 8: Sonogashira Coupling of a Halo-imidazole

  • To a Schlenk tube, add the halo-imidazole (1.0 equiv), terminal alkyne (1.2 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 4 mol%).[12]

  • Evacuate and backfill with argon.

  • Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 3.0 equiv).[12]

  • Stir at room temperature to 60 °C for 4-12 hours.

  • Upon completion, filter the reaction mixture through Celite and concentrate.

  • Perform an aqueous workup and extract with an organic solvent.

  • Dry, concentrate, and purify by column chromatography.

III.D. Heck Cross-Coupling

The Heck reaction allows for the vinylation of the imidazole ring.[13][14]

Protocol 9: Heck Coupling of a Halo-imidazole

  • In a sealed tube, combine the halo-imidazole (1.0 equiv), alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 10 mol%), and a base (e.g., triethylamine, 2.0 equiv).

  • Add a solvent such as DMF or ACN.

  • Heat the reaction to 100-120 °C for 12-24 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.

Conclusion

The functionalization of the imidazole ring in this compound offers a rich landscape for chemical exploration. The protocols detailed in this guide provide a robust starting point for researchers to synthesize a diverse array of derivatives. By strategically employing N-functionalization, C-H activation, and halogenation followed by cross-coupling reactions, chemists can fine-tune the properties of this scaffold to develop novel candidates for a wide range of therapeutic applications. Careful consideration of protecting group strategies and reaction conditions is paramount to achieving the desired regioselectivity and yield.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1H-imidazol-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(1H-imidazol-2-yl)benzonitrile (CAS 98298-49-8). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high product purity. We will delve into the mechanistic rationale behind common synthetic protocols and provide actionable troubleshooting advice in a direct question-and-answer format.

General Synthesis Overview

The most prevalent and accessible route for synthesizing this compound is a variation of the Debus-Radziszewski imidazole synthesis. This multicomponent reaction involves the condensation of an aldehyde (4-cyanobenzaldehyde), a 1,2-dicarbonyl compound (glyoxal), and an ammonia source (typically ammonium acetate).[1][2][3] While straightforward in principle, this reaction is often plagued by modest yields and purification challenges if not properly optimized.[1]

Core Reaction Scheme

The reaction condenses 4-cyanobenzaldehyde, glyoxal, and two equivalents of ammonia (from ammonium acetate) to form the imidazole ring.

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 4-Cyanobenzaldehyde p1 Condensation Reaction (e.g., in Acetic Acid or EtOH) r1->p1 r2 Glyoxal r2->p1 r3 Ammonium Acetate (Ammonia Source) r3->p1 prod This compound p1->prod

Caption: General schematic for the Radziszewski synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis. Each answer provides a causal explanation and a validated solution.

Question 1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?

Answer: Low or no yield in this synthesis is a frequent complaint and can typically be traced back to one of three areas: reagent quality, reaction conditions, or competing side reactions.

A1.1: Reagent Quality and Stoichiometry

  • Causality: The purity of your starting materials is paramount. 4-Cyanobenzaldehyde can oxidize to 4-cyanobenzoic acid upon prolonged storage, which will not participate in the reaction. Glyoxal is typically supplied as a 40% aqueous solution and is prone to polymerization into various acetals and oligomers, reducing the concentration of the active dicarbonyl monomer.[4] The quality of ammonium acetate is also critical, as it serves as the ammonia source; it should be anhydrous and free-flowing.

  • Solution:

    • Verify Aldehyde Purity: Check the melting point of your 4-cyanobenzaldehyde (should be ~100-103°C). If it's suspect, recrystallize it from hot water or an ethanol/water mixture.

    • Use Fresh Glyoxal: Whenever possible, use a freshly opened bottle of 40% aqueous glyoxal. Avoid using old solutions that have precipitated solids.

    • Control Stoichiometry: An excess of the ammonia source is often used to drive the reaction forward. A molar ratio of 1:1:3 for aldehyde:glyoxal:ammonium acetate is a good starting point.[5]

A1.2: Suboptimal Reaction Conditions

  • Causality: The condensation reaction requires sufficient thermal energy to proceed, but excessive heat can lead to the decomposition of reactants and products, resulting in tar formation. The choice of solvent also plays a critical role in mediating reactant solubility and reaction rate. Acidic media, like glacial acetic acid, are often used to catalyze the imine formation steps but can also contribute to side reactions if not controlled.[6]

  • Solution:

    • Temperature Control: Refluxing in a solvent like ethanol or glacial acetic acid is common. A typical target temperature is 80-120°C. Monitor the reaction by TLC. If you observe significant darkening or tar formation early on, consider reducing the temperature.

    • Solvent Selection: While glacial acetic acid is a traditional solvent, consider using ethanol. It is less harsh and can lead to cleaner reactions. Some modern procedures even utilize microwave irradiation in solvent-free conditions or with catalysts like lactic acid, which can dramatically reduce reaction times and improve yields.[1][7]

A1.3: Inefficient Workup and Product Isolation

  • Causality: The product, this compound, has both a basic imidazole ring and a nonpolar benzonitrile moiety. This amphiphilic nature can make isolation tricky. During aqueous workup, the product can be lost to the aqueous phase if the pH is too acidic (due to protonation of the imidazole) or remain as an emulsion.

  • Solution:

    • Neutralization: After the reaction, cool the mixture and carefully neutralize it. A common method is to pour the reaction mixture over ice and then slowly add a base like ammonium hydroxide or sodium bicarbonate until the pH is ~7-8. This ensures the imidazole is in its neutral, less water-soluble form.

    • Extraction: Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Multiple extractions (3-4 times) will be necessary to ensure complete recovery.

G cluster_checks Troubleshooting Path cluster_solutions Solutions start Low Yield Observed check1 Check Reagent Purity (Aldehyde, Glyoxal) start->check1 check2 Optimize Reaction Conditions (Temp, Solvent) check1->check2 Reagents OK sol1 Recrystallize Aldehyde Use Fresh Glyoxal check1->sol1 Purity Issue check3 Refine Workup & Isolation (pH, Extraction) check2->check3 Conditions OK sol2 Try EtOH instead of AcOH Consider Microwave/Catalyst check2->sol2 Condition Issue sol3 Neutralize to pH 7-8 Before Extraction check3->sol3 Workup Issue end_node Improved Yield check3->end_node Workup OK sol1->check2 sol2->check3

Caption: Troubleshooting workflow for low product yield.

Question 2: My crude product is a dark, oily tar and is difficult to purify. What should I do?

Answer: Tar formation is a classic sign of side reactions or product degradation, common in Radziszewski-type syntheses.[1] Purification requires removing these polymeric materials and unreacted starting materials.

A2.1: Initial Cleanup

  • Causality: The dark color is due to high-molecular-weight condensation byproducts. A direct approach to crystallization or chromatography will likely fail as the tar will contaminate the stationary phase.

  • Solution:

    • Trituration: After the initial workup and removal of solvent, attempt to triturate the crude oil with a solvent in which the product has low solubility but the impurities are soluble. Diethyl ether or a hexane/ethyl acetate mixture are good starting points. Sonicate the flask during trituration to break up the oil and encourage precipitation of the product as a solid.

    • Activated Carbon: If the product is a solid but is heavily colored, you can try redissolving it in a suitable solvent (e.g., hot ethanol) and treating it with a small amount of activated carbon to adsorb the colored impurities. Filter the hot solution through celite and then allow it to cool for recrystallization.

A2.2: Advanced Purification Techniques

  • Causality: If trituration fails, a more robust purification method is needed to separate the product from closely related impurities.

  • Solution:

    • Column Chromatography: This is the most effective method. A silica gel column is standard. Given the product's polarity, a gradient elution is recommended. Start with a less polar mobile phase (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 100% ethyl acetate, then 5-10% methanol in dichloromethane). Monitor the fractions by TLC.

    • Acid-Base Extraction: This chemical method leverages the basicity of the imidazole ring. Dissolve the crude oil in an organic solvent (e.g., ethyl acetate). Extract this solution with dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. Separate the layers, then neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to pH > 8, and back-extract the purified product into fresh ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: Are there more reliable alternatives to the Radziszewski synthesis?

A1: Yes. The van Leusen Imidazole Synthesis is a powerful alternative that often gives cleaner reactions and better yields for specific substitution patterns.[8][9] It involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldimine.[10] For this specific target, the aldimine would be formed in situ from 4-cyanobenzaldehyde and a source of ammonia. A key advantage is that the reaction conditions are often milder. However, TosMIC is a more specialized and expensive reagent.

FeatureRadziszewski-type Synthesisvan Leusen Synthesis
Reactants Aldehyde, Glyoxal, NH₃ SourceAldehyde, NH₃ Source, TosMIC
Complexity Simple, readily available reagentsRequires specialized TosMIC reagent
Common Issues Low yields, tar formation, purificationPotential for oxazole side-product[8]
Typical Yields 30-60% (can be improved with catalysts)60-90%

Q2: Can I use a catalyst to improve the yield of the Radziszewski reaction?

A2: Absolutely. Recent literature highlights several catalytic systems that can significantly improve the efficiency of this reaction. Using a catalyst often allows for milder conditions, shorter reaction times, and higher yields by activating the reactants. Examples include:

  • Copper(I) Iodide (CuI): A simple and effective catalyst for this type of multicomponent reaction.[5]

  • Lactic Acid: A biodegradable and inexpensive catalyst that has been shown to give excellent yields at elevated temperatures.[1][7]

  • Ionic Liquids or Deep Eutectic Solvents: Such as a urea-ZnCl₂ mixture, can act as both the solvent and catalyst, leading to high yields.[7]

Q3: How do I properly characterize the final product?

A3: To confirm the identity and purity of this compound, you should use a combination of standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): Will confirm the molecular weight (169.18 g/mol ).[11]

  • Melting Point: A sharp melting point indicates high purity.

  • FT-IR Spectroscopy: Will show characteristic peaks for the nitrile group (~2230 cm⁻¹) and aromatic C-H and C=N bonds.

Experimental Protocols

Protocol 1: Catalytic Radziszewski-type Synthesis

This protocol is an optimized procedure incorporating a common catalyst to improve yield.

Materials:

  • 4-Cyanobenzaldehyde (1.31 g, 10 mmol)

  • Glyoxal (40% solution in H₂O, 1.45 g, 10 mmol)

  • Ammonium Acetate (2.31 g, 30 mmol)

  • Copper(I) Iodide (CuI) (0.19 g, 1 mmol, 10 mol%)

  • Ethanol (30 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-cyanobenzaldehyde, ammonium acetate, CuI, and ethanol.

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Add the 40% glyoxal solution dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux (~80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexane).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Add 50 mL of deionized water to the residue and stir. Pour this mixture into 100 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography as described below.

Protocol 2: Purification by Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Methanol, Dichloromethane (all HPLC grade)

Procedure:

  • Prepare a slurry of silica gel in a low-polarity solvent (e.g., 10% ethyl acetate in hexanes) and pack a glass column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent. If it doesn't fully dissolve, adsorb it onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.

  • Begin elution with a low-polarity mobile phase (e.g., 20% ethyl acetate in hexanes).

  • Gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient is from 20% to 100% ethyl acetate in hexanes, followed by 0% to 5% methanol in dichloromethane if the product does not elute.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product (as determined by TLC).

  • Remove the solvent under reduced pressure to yield the purified this compound as a white or off-white solid.

References

Technical Support Guide: Purification of 4-(1H-Imidazol-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 4-(1H-imidazol-2-yl)benzonitrile (CAS 98298-49-8). This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key heterocyclic building block in high purity. We will address common issues through a troubleshooting guide and provide answers to frequently asked questions, grounding our advice in established chemical principles and field-tested protocols.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My initial work-up resulted in a dark, intractable oil instead of a solid. How can I isolate the crude product effectively?

Answer:

This is a common issue often caused by residual high-boiling solvents (like DMF or DMSO), acidic or basic impurities, and polymeric byproducts. The goal is to remove these contaminants to facilitate solidification or prepare the material for chromatography.

Causality & Rationale: The imidazole ring possesses both a weakly acidic N-H proton and a basic pyridine-type nitrogen. This amphoteric nature can lead to the formation of salts that are highly soluble in aqueous media or polar organic solvents, preventing precipitation. Polymeric tars can also form under harsh reaction conditions. An aqueous work-up with careful pH control is the most effective first step.

Recommended Protocol: Liquid-Liquid Extraction

  • Solvent Removal: If the reaction was performed in a high-boiling solvent like DMF, first dilute the reaction mixture with a significant volume of water (e.g., 10-20 times the volume of DMF). This will often cause the crude product to precipitate or "oil out."

  • Extraction: Extract the aqueous slurry with a water-immiscible organic solvent. Ethyl acetate (EtOAc) is an excellent first choice due to its moderate polarity. Dichloromethane (DCM) can also be used. Perform at least three extractions to ensure complete recovery.

  • Aqueous Washes: Combine the organic layers and wash sequentially with:

    • Saturated Sodium Bicarbonate (NaHCO₃) solution: To neutralize any residual acid catalysts (e.g., HCl, acetic acid).

    • Water: To remove any remaining bicarbonate.

    • Brine (Saturated NaCl solution): To break up any emulsions and begin the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

If the resulting residue is still an oil, trituration (suspending the oil in a non-solvent like cold diethyl ether or hexanes and scratching/sonicating) can induce crystallization.[2]

Question 2: My TLC and HPLC analyses show a significant amount of unreacted 4-formylbenzonitrile. Is recrystallization or chromatography the better option for removal?

Answer:

While recrystallization can be effective for removing minor impurities, flash column chromatography is the superior method for removing significant quantities of a starting material with a distinctly different polarity profile, such as 4-formylbenzonitrile.

Causality & Rationale: this compound is substantially more polar than 4-formylbenzonitrile. This is due to the imidazole's N-H group, which is a strong hydrogen bond donor, and the pyridine-like nitrogen, which is a hydrogen bond acceptor. The aldehyde is only a hydrogen bond acceptor and lacks the strong polar interactions of the imidazole ring. This large polarity difference makes for an ideal separation on silica gel.[3][4]

Recommended Protocol: Flash Column Chromatography

  • Stationary Phase: Standard silica gel (230-400 mesh).[5][6]

  • Mobile Phase Selection (Eluent):

    • TLC Analysis: Develop a solvent system where the product has an Rf value of approximately 0.2-0.3.[3] A good starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate).

    • Typical Systems:

      • Ethyl Acetate / Hexanes: Start with 30-50% EtOAc in Hexanes and adjust as needed. The less polar 4-formylbenzonitrile will have a higher Rf.

      • Dichloromethane / Methanol: For more stubborn separations, a 1-5% solution of MeOH in DCM is very effective for eluting polar heterocyclic compounds.[4]

  • Loading: For the best separation, use "dry loading." Dissolve your crude material in a minimal amount of a volatile solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Load this powder onto the top of your column.[5][7][8]

  • Elution: Run the column using a gradient elution, starting with a lower polarity (e.g., 20% EtOAc/Hexanes) and gradually increasing the polarity (e.g., to 70% EtOAc/Hexanes). This will elute the aldehyde first, followed by the pure product.

Question 3: I'm struggling to get sharp crystals from recrystallization. The product often "oils out" or precipitates as an amorphous powder. What should I do?

Answer:

"Oiling out" occurs when a solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point. The key is a systematic approach to solvent selection.

Causality & Rationale: The ideal recrystallization solvent dissolves the compound completely when hot but very poorly when cold.[7] For a molecule like this compound, which has both polar (imidazole) and moderately non-polar (benzonitrile) features, a single solvent may not be ideal. A two-solvent system is often highly effective.

Recommended Protocol: Systematic Solvent Screening

  • Single Solvent Screening: Test small amounts of your crude product in various solvents of different polarities (see table below). Look for a solvent that gives poor solubility at room temperature but good solubility at boiling. Ethanol or isopropanol are often good starting points for imidazole-containing compounds.[7][9]

  • Two-Solvent System: If no single solvent is ideal, select a pair of miscible solvents where your compound is highly soluble in one ("good" solvent) and poorly soluble in the other ("poor" solvent).

    • Procedure: Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., Methanol, Ethanol, or Acetone). While still hot, add the "poor" solvent (e.g., Water, Hexanes, or Diethyl Ether) dropwise until the solution becomes persistently cloudy (the cloud point). Add a few more drops of the hot "good" solvent to clarify the solution, then allow it to cool slowly.[7]

"Good" Solvents (High Polarity)"Poor" Solvents (Low Polarity)Potential Two-Solvent Systems
Methanol (MeOH)Water (H₂O)Methanol/Water
Ethanol (EtOH)Diethyl Ether (Et₂O)Ethanol/Diethyl Ether
Acetonen-Hexane / n-HeptaneAcetone/Hexane
Ethyl Acetate (EtOAc)n-Hexane / n-HeptaneEthyl Acetate/Hexane
Tetrahydrofuran (THF)n-Hexane / n-HeptaneTHF/Hexane[10]

Pro-Tip: Slow cooling is crucial for forming large, well-defined crystals. After dissolving, insulate the flask (e.g., with glass wool) and leave it undisturbed at room temperature, followed by further cooling in a refrigerator or freezer.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of pure this compound?

A1: The properties for the target compound and its common isomer are summarized below. A sharp melting point is a good indicator of purity.

PropertyThis compound4-(1H-Imidazol-1-yl)benzonitrile (Isomer)
CAS Number 98298-49-8[11][12]25372-03-6[1][13]
Molecular Formula C₁₀H₇N₃[11]C₁₀H₇N₃
Molecular Weight 169.18 g/mol [11]169.18 g/mol [13]
Appearance Off-white to light yellow crystalline solidOff-white crystalline powder[1]
Melting Point Data not widely published, but expected to be >150 °C151-153 °C[1][13][14]
Solubility Soluble in Methanol, DMSO, DMF; moderately soluble in EtOAc, Acetone; poorly soluble in Hexanes and Water.Good solubility in Methanol; moderate in DMSO, DMF.[14]
Storage Store at -20°C, sealed in a dry environment.[11]Room temperature, sealed in dry.[1]

Q2: How can I definitively confirm the purity and identity of my final product?

A2: A combination of analytical techniques is required for full characterization:

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and detects proton- and carbon-containing impurities. The imidazole N-H proton is typically a broad singlet that is exchangeable with D₂O.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight (m/z = 170.1 for [M+H]⁺) and provides purity assessment via the chromatogram.

  • HPLC (High-Performance Liquid Chromatography): The primary method for quantitative purity analysis (e.g., >99% purity by area under the curve).

  • Melting Point Analysis: A narrow melting point range (e.g., < 2 °C) is a strong indicator of high purity.[14]

  • FT-IR Spectroscopy: Confirms the presence of key functional groups, notably the sharp nitrile (C≡N) stretch around 2220-2230 cm⁻¹ and the N-H stretch around 3100-3300 cm⁻¹.

Q3: What are the most likely impurities from a typical synthesis?

A3: The most common synthesis involves the condensation of 4-formylbenzonitrile with glyoxal and ammonia (or an ammonia source like ammonium acetate).[15][16] Potential impurities include:

  • Unreacted Starting Materials: 4-formylbenzonitrile, glyoxal.

  • Oxazole Byproducts: If reaction conditions are not sufficiently alkaline or if there is a deficit of ammonia, oxazoles can form as byproducts.[17]

  • Polymeric Materials: From self-condensation of aldehydes under harsh conditions.

  • Hydrolysis Product: 4-(1H-imidazol-2-yl)benzoic acid, if the nitrile group is hydrolyzed by acidic or basic conditions during work-up or prolonged heating. The nitrile group can be hydrolyzed by heating with strong acid (e.g., 60% sulfuric acid).[18]

Purification Workflow Diagram

The following diagram outlines a general workflow for the purification of this compound from a typical reaction mixture.

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Work-up (Water Quench, EtOAc Extraction) start->workup concentrate Concentrate Organic Layer workup->concentrate analyze1 Analyze Crude Solid/Oil (TLC / HPLC / NMR) concentrate->analyze1 chromatography Flash Column Chromatography (e.g., EtOAc/Hexanes or DCM/MeOH) analyze1->chromatography Major Impurities Present (Rf difference > 0.1) recrystallize Recrystallization (e.g., EtOH/Water or Acetone/Hexane) analyze1->recrystallize Minor Impurities Present (Crude Purity > 90%) analyze2 Purity Check > 98%? chromatography->analyze2 recrystallize->analyze2 finish Pure this compound analyze2->finish Yes repurify Re-purify (Recrystallize or Re-column) analyze2->repurify No repurify->analyze1

Caption: Decision workflow for purification.

References

Technical Support Center: Synthesis of 4-(1H-imidazol-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 4-(1H-imidazol-2-yl)benzonitrile. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important heterocyclic building block. Here, we move beyond simple protocols to provide in-depth troubleshooting advice, explain the chemical causality behind common side products, and offer validated analytical methods for purity assessment.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound, particularly via the widely used Radziszewski (or Debus) reaction, which involves the condensation of 4-cyanobenzaldehyde, a 1,2-dicarbonyl source (like glyoxal), and an ammonia source.

Q1: My reaction yield is disappointingly low, and TLC/LCMS analysis shows a significant amount of unreacted 4-cyanobenzaldehyde. What are the likely causes?

A1: This is the most frequently reported issue. Low conversion is typically rooted in suboptimal reaction conditions that fail to efficiently drive the complex multi-component condensation forward. The Radziszewski reaction, while versatile, involves several equilibrium steps.

Core Causality: The formation of the imidazole ring requires the initial condensation of the aldehyde and ammonia to form an imine, and the reaction of the dicarbonyl (glyoxal) with ammonia to form a diimine intermediate. These intermediates must then react with each other to cyclize.

Troubleshooting Steps & Scientific Rationale:

  • Ammonia Source and Concentration: The concentration of ammonia is critical. While aqueous ammonium hydroxide is common, its high water content can unfavorably shift the equilibrium of the initial condensation steps (which produce water). Using a source like ammonium acetate or bubbling ammonia gas through a non-aqueous solvent can lead to higher yields. Formamide is also a common substitute for ammonia.

  • Temperature and Reaction Time: These reactions often require elevated temperatures (refluxing in solvents like ethanol or acetic acid) to overcome the activation energy for cyclization. Monitor the reaction by TLC until the 4-cyanobenzaldehyde spot has been consumed. Insufficient heating or premature quenching of the reaction is a primary cause of low conversion.

  • Purity of Glyoxal: Glyoxal is notoriously unstable and is typically supplied as a 40% aqueous solution, which exists as a mixture of oligomers and the monomer hydrate. Using aged or improperly stored glyoxal can significantly reduce the concentration of the reactive monomer, stalling the reaction. It is advisable to use a freshly opened bottle of the reagent.

  • Solvent Choice: While alcohols are common, using glacial acetic acid as the solvent can be beneficial. It acts as a catalyst for the imine formation and condensation steps and helps to keep all components, including intermediates, in solution.[1]

Q2: My crude product shows a significant, highly polar impurity by HPLC, and the mass spectrum has a peak at M+18. Is my nitrile group hydrolyzing?

A2: Yes, this is a strong indication of nitrile hydrolysis. The cyano group is susceptible to hydrolysis to the corresponding amide (4-(1H-imidazol-2-yl)benzamide) or, under more forcing conditions, the carboxylic acid (4-(1H-imidazol-2-yl)benzoic acid).

Core Causality: Hydrolysis is catalyzed by strong acid or base, often encountered during reaction workup or purification.

Troubleshooting & Mitigation:

  • Workup pH: Avoid extreme pH during the aqueous workup. If the reaction was run in acetic acid, neutralize carefully with a mild base like sodium bicarbonate solution rather than a strong base like sodium hydroxide. Aim for a final pH between 7 and 8.

  • Purification Conditions: During chromatographic purification on silica gel, residual acidity of the silica can sometimes promote hydrolysis if the compound remains on the column for an extended period. Consider deactivating the silica gel with a base (e.g., triethylamine in the eluent) or using alumina for purification.

  • Reaction Conditions: Prolonged heating under strongly acidic or basic conditions can also cause hydrolysis in the reaction vessel itself. Ensure you are not extending the reaction time unnecessarily once the starting materials are consumed.

Q3: I'm using the Van Leusen imidazole synthesis with TosMIC, but I'm isolating a major byproduct that is not the target imidazole. What is it?

A3: In the Van Leusen synthesis, the intended pathway involves the in-situ formation of an aldimine from 4-cyanobenzaldehyde and an amine, which then reacts with tosylmethyl isocyanide (TosMIC).[2][3] However, a well-documented side reaction is the formation of a 4-cyano-phenyloxazole .

Core Causality: This occurs when the aldehyde reacts directly with TosMIC before the imine is formed. This pathway is competitive and can dominate if the imine formation is slow or reversible.[4]

Mitigation Strategy:

  • Pre-form the Imine: The most effective solution is to switch from a one-pot, three-component reaction to a two-step sequence. First, react the 4-cyanobenzaldehyde with the amine (e.g., ammonia or a primary amine) to form the aldimine. Isolate or confirm its formation before adding the base and TosMIC. This ensures the TosMIC reacts preferentially with the imine.[2]

  • Reaction Conditions: Running the reaction under anhydrous conditions can favor imine formation.

Visualizing Reaction Pathways and Side Products

Understanding the reaction flow is critical for effective troubleshooting. The following diagrams illustrate the desired synthesis and a key side reaction pathway.

G cluster_0 Desired Radziszewski Pathway A 4-Cyanobenzaldehyde E Cyclization & Aromatization A->E B Glyoxal D Diimine Intermediate B->D C Ammonia (2 eq.) C->D D->E Condensation F This compound E->F - 2H2O, -H2

Caption: Desired Radziszewski reaction pathway.

G cluster_1 Competitive Pathways in Van Leusen Synthesis cluster_desired Desired Pathway cluster_side Side Reaction Aldehyde 4-Cyanobenzaldehyde Imine Aldimine Aldehyde->Imine Oxazole Oxazole Byproduct Aldehyde->Oxazole + TosMIC Amine Ammonia / Amine Amine->Imine TosMIC TosMIC Imidazole Target Imidazole Imine->Imidazole + TosMIC

Caption: Competing reactions in the Van Leusen synthesis.

Analytical Protocols & Data

Proper analysis is key to diagnosing synthetic problems. Below are standard starting points for reaction monitoring and purity assessment.

Protocol 1: Reversed-Phase HPLC Method

This method is effective for separating the non-polar starting material (4-cyanobenzaldehyde) from the more polar product and potential polar byproducts.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection 254 nm
Injection Volume 10 µL

Table 1: Expected Elution Order & Common Impurities

CompoundExpected Retention TimeNotes
4-(1H-imidazol-2-yl)benzamideEarlyPolar Impurity: Nitrile hydrolysis product.
This compound Mid-gradient Target Product.
4-CyanobenzaldehydeLateNon-polar Starting Material.
Protocol 2: Interpreting ¹H NMR Spectra

When analyzing the crude reaction mixture, look for these characteristic signals in a solvent like DMSO-d₆:

  • Product: The imidazole N-H proton typically appears as a very broad singlet far downfield (>12 ppm). The aromatic protons on the benzonitrile ring will appear as two doublets (AA'BB' system) around 7.8-8.0 ppm. The two equivalent C-H protons on the imidazole ring will show a singlet around 7.2-7.5 ppm.

  • Starting Material (4-Cyanobenzaldehyde): A sharp singlet for the aldehyde proton (-CHO) around 10.0 ppm is a clear indicator of incomplete reaction. The aromatic protons will appear as two doublets around 7.9-8.1 ppm.

  • Hydrolysis to Amide: The appearance of two new broad singlets in the 7.5-8.5 ppm range, corresponding to the -CONH₂ protons, indicates the presence of the amide byproduct.

References

Technical Support Center: Optimizing Reaction Conditions for 4-(1H-imidazol-2-yl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 4-(1H-imidazol-2-yl)benzonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, we provide in-depth, field-proven insights in a question-and-answer format, complete with troubleshooting guides, detailed experimental protocols, and visual workflows to enhance your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound derivatives, providing concise answers and directing you to more detailed information within this guide.

Q1: What are the most common synthetic strategies for preparing this compound derivatives?

A1: The most prevalent and versatile methods for constructing the imidazole ring of this compound derivatives are the Debus-Radziszewski imidazole synthesis and the Van Leusen imidazole synthesis. The Debus-Radziszewski synthesis is a multi-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde (in this case, a 4-cyanobenzaldehyde derivative), and ammonia or a primary amine.[1][2][3] The Van Leusen synthesis, on the other hand, involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC).[4][5][6]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in imidazole synthesis can often be attributed to several factors. Key areas to investigate include:

  • Reaction Temperature: Suboptimal temperature can lead to incomplete reactions or the formation of side products.

  • Solvent Choice: The polarity and boiling point of the solvent can significantly impact reaction kinetics and solubility of reactants.

  • Catalyst Activity: If using a catalyzed reaction, ensure the catalyst is active and used in the correct loading.

  • Purity of Starting Materials: Impurities in your starting materials, particularly the aldehyde, can inhibit the reaction.

  • Atmospheric Conditions: Some reactions may be sensitive to air or moisture, requiring an inert atmosphere.

For a detailed breakdown of troubleshooting low yields, please refer to the Troubleshooting Guide in Section 2.

Q3: I am observing significant side product formation. What are the likely culprits?

A3: Side product formation is a common challenge. In the context of synthesizing this compound derivatives, common side products can include oxazoles (in the Van Leusen synthesis if the imine is not formed efficiently) or products from self-condensation of the aldehyde.[4] The specific side products will depend on the chosen synthetic route. Our Troubleshooting Guide provides strategies for identifying and minimizing these impurities.

Q4: How can I best purify my final this compound product?

A4: Purification strategies will depend on the physical properties of your derivative and the nature of the impurities. Common techniques include:

  • Recrystallization: Effective if your product is a solid and a suitable solvent system can be identified.

  • Column Chromatography: A versatile method for separating the desired product from both polar and non-polar impurities.

  • Acid-Base Extraction: Can be employed if your imidazole derivative has a basic nitrogen that can be protonated, allowing for separation from neutral impurities.[7]

Refer to Protocol 3: Purification of Imidazole Derivatives for a detailed acid-base extraction procedure.

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common experimental issues.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps Scientific Rationale
Suboptimal Reaction Temperature Systematically vary the reaction temperature in small increments (e.g., 5-10 °C). Monitor reaction progress by TLC or LC-MS.Reaction kinetics are highly temperature-dependent. An optimal temperature will maximize the rate of the desired reaction while minimizing decomposition or side reactions.[8]
Inappropriate Solvent Screen a range of solvents with varying polarities (e.g., ethanol, methanol, DMF, DMSO).[8]The solvent affects the solubility of reactants and can influence the transition state energy of the reaction, thereby altering the reaction rate.
Poor Quality Starting Materials Purify starting materials, particularly the aldehyde, before use. Aldehydes can oxidize to carboxylic acids on storage.Impurities can act as inhibitors or participate in side reactions, consuming reactants and lowering the yield of the desired product.
Inefficient Mixing Ensure vigorous stirring throughout the reaction, especially for heterogeneous mixtures.Adequate mixing is crucial for ensuring that reactants come into contact, which is essential for the reaction to proceed to completion.
Reaction Under Air (for sensitive reactions) Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Some intermediates in imidazole synthesis can be sensitive to oxidation by atmospheric oxygen.
Issue 2: Formation of Significant Side Products
Potential Cause Troubleshooting Steps Scientific Rationale
Oxazole formation (Van Leusen Synthesis) Ensure complete formation of the aldimine before the addition of TosMIC. This can be achieved by allowing sufficient reaction time for the aldehyde and amine condensation.[4]TosMIC can react with aldehydes to form oxazoles.[4] Ensuring the aldehyde is consumed in the formation of the aldimine will minimize this side reaction.
Self-Condensation of Aldehyde Add the aldehyde slowly to the reaction mixture, especially at elevated temperatures.High local concentrations of the aldehyde can promote self-condensation reactions, particularly under basic or acidic conditions.
Multiple N-Alkylation/Arylation Use a slight excess of the imidazole starting material if N-alkylation/arylation is the subsequent step.This will favor the mono-substituted product over di- or tri-substituted products.

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Modified Debus-Radziszewski Synthesis

This protocol is adapted from methodologies for the synthesis of substituted imidazoles.[9][10]

Materials:

  • Glyoxal (40% in water)

  • 4-cyanobenzaldehyde

  • Ammonium acetate

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-cyanobenzaldehyde (1.0 eq) and glyoxal (1.1 eq) in ethanol.

  • Add ammonium acetate (5.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Protocol 2: Synthesis of N-substituted this compound Derivatives via Van Leusen Imidazole Synthesis

This protocol is based on the well-established Van Leusen three-component reaction.[4][5]

Materials:

  • 4-cyanobenzaldehyde

  • Primary amine (e.g., benzylamine)

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol

Procedure:

  • To a solution of 4-cyanobenzaldehyde (1.0 eq) in methanol, add the primary amine (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the aldimine.

  • Add TosMIC (1.05 eq) and potassium carbonate (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Purification of Imidazole Derivatives via Acid-Base Extraction

This protocol is a general method for purifying basic imidazole derivatives.[7]

Procedure:

  • Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. The basic imidazole derivative will move into the aqueous layer as its hydrochloride salt.

  • Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer by the slow addition of a base, such as 1M sodium hydroxide, until the imidazole derivative precipitates out.

  • Extract the aqueous layer with fresh organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified product.

Section 4: Visualizations

Experimental Workflow: Debus-Radziszewski Synthesis```dot

Debus_Radziszewski_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification r1 4-Cyanobenzaldehyde mix Mix & Reflux (4-6 hours) r1->mix r2 Glyoxal r2->mix r3 Ammonium Acetate r3->mix r4 Ethanol/Acetic Acid r4->mix precipitate Precipitate in Water mix->precipitate filter Filter precipitate->filter recrystallize Recrystallize filter->recrystallize product Pure Product recrystallize->product

Caption: Decision tree for troubleshooting low reaction yield.

Section 5: References

  • Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--

  • Van Leusen Imidazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Zhang, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37. Retrieved from --INVALID-LINK--

  • Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. Retrieved from --INVALID-LINK--

  • Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • 4-(1H-Benzimidazol-2-yl)benzonitrile. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2374. Retrieved from --INVALID-LINK--

  • Hanoon, H. A., et al. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 40(3). Retrieved from --INVALID-LINK--

  • Optimization of reaction conditions for the synthesis of 2,4,5‐triphenyl‐1H‐imidazole (3a)a. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. (2018). Slideshare. Retrieved from --INVALID-LINK--

  • Van Leusen reaction. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--

  • Mechanism of van Leusen imidazole synthesis. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Radziszewskis Imidazole Synthesis. (n.d.). Scribd. Retrieved from --INVALID-LINK--

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2021). Pharmaceuticals, 14(11), 1146. Retrieved from --INVALID-LINK--

  • Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry, 18(20), 3869-3883. Retrieved from --INVALID-LINK--

  • Reaction conditions evaluation for imidazole synthesis. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • General reaction scheme of the Debus–Radziszewski imidazole synthesis. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Synthesis of 2,4,5-trisubstituted imidazoles from alkyne and benzonitrile. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2023). Molecules, 28(12), 4786. Retrieved from --INVALID-LINK--

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). Molecules, 28(14), 5334. Retrieved from --INVALID-LINK--

  • 4-(1H-imidazol-1-yl)benzonitrile. (n.d.). Smolecule. Retrieved from --INVALID-LINK--

  • Synthesis of imidazole derivatives in the last 5 years: An update. (2023). Reviews in Inorganic Chemistry. Retrieved from --INVALID-LINK--

  • Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. (2005). Google Patents. Retrieved from --INVALID-LINK--

  • Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. (2019). Journal of Heterocyclic Chemistry, 56(8), 2299-2317. Retrieved from --INVALID-LINK--

  • Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles. (2017). Chemical Communications, 53(91), 12298-12301. Retrieved from --INVALID-LINK--

  • Troubleshooting low yield in Benzonitrile synthesis. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Synthesis of imidazole derivatives in the last 5 years: An update. (2023). OUCI. Retrieved from --INVALID-LINK--

  • Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles. (2017). Sci-Hub. Retrieved from --INVALID-LINK--

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). SciSpace. Retrieved from --INVALID-LINK--

  • A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. (2015). Molecules, 20(8), 15005–15023. Retrieved from --INVALID-LINK--

  • Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. Retrieved from --INVALID-LINK--

  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. (2023). Molecules, 28(12), 4845. Retrieved from --INVALID-LINK--

  • Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review. (2023). Results in Chemistry, 5, 100894. Retrieved from --INVALID-LINK--

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (2012). Asian Journal of Chemistry, 24(10), 4611-4613. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). CymitQuimica. Retrieved from --INVALID-LINK--

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (2019). Journal of Advanced Research in Dynamical and Control Systems, 11(3-SPECIAL ISSUE), 1929-1937. Retrieved from --INVALID-LINK--

  • A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. (2023). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from --INVALID-LINK--

  • Technical Support Center: Purification of Imidazole Derivatives. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • This compound [Q07413]. (n.d.). ChemUniverse. Retrieved from --INVALID-LINK--

References

Technical Support Center: Characterization of 4-(1H-imidazol-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for researchers working with 4-(1H-imidazol-2-yl)benzonitrile. This document provides troubleshooting advice and in-depth analytical protocols designed to address the unique challenges presented by this molecule's structure, which combines a polar benzonitrile group with a hydrogen-bonding, potentially basic imidazole ring. Our goal is to empower you with the foundational knowledge and practical steps needed to achieve robust and reproducible characterization results.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial challenges encountered during the analysis of this compound.

Q1: My sample of this compound shows poor solubility in common nonpolar solvents like hexanes and toluene. What is the expected solubility profile?

A: This is expected behavior. The molecule possesses both a highly polar nitrile group (-C≡N) and an imidazole ring capable of strong hydrogen bonding.[1][2] This dual polarity profile makes it sparingly soluble in nonpolar solvents. You will achieve much better solubility in polar aprotic solvents like Acetone, Ethyl Acetate, and Dichloromethane, or polar protic solvents like Methanol and Ethanol.[2] For aqueous solutions, solubility will be highly pH-dependent due to the basicity of the imidazole ring.

Q2: I've synthesized multiple batches, but the melting point is inconsistent and often broad. Could this be due to polymorphism?

A: Yes, inconsistent and broad melting points are classic indicators of either impurities or, very commonly for this type of molecule, polymorphism.[3][4] Polymorphism is the ability of a compound to exist in multiple crystal lattice arrangements, each having a distinct melting point.[3][5] The combination of a planar aromatic system and strong N-H···N hydrogen bonding in this compound makes the formation of different polymorphs highly probable. We recommend using techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to investigate this.

Q3: My ¹H NMR spectrum has very broad signals for the imidazole N-H proton and sometimes the adjacent C-H protons. How can I get a sharp, well-resolved spectrum?

A: Peak broadening in the NMR spectrum of this compound is typically caused by two phenomena: tautomerism and intermediate-rate proton exchange of the imidazole N-H.[6][7] The imidazole proton can exchange between the two nitrogen atoms and with trace amounts of water in the solvent. To resolve this, you can try several strategies:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube. The labile N-H proton will exchange with deuterium, causing its signal to disappear, which confirms its identity.

  • Low-Temperature NMR: Cooling the sample can slow down the proton exchange rate, often resulting in sharper signals.

  • Use a Dry Solvent: Ensure your deuterated solvent is as anhydrous as possible to minimize exchange with water.

  • Protonation: Adding a drop of acid (like TFA-d) can protonate the imidazole ring, stopping the tautomerism and resulting in a different but sharp spectrum.[6]

Q4: I am struggling with severe peak tailing during HPLC analysis on a standard C18 column. What causes this and how can I fix it?

A: Peak tailing for basic compounds like this is a common issue on standard silica-based HPLC columns.[8] The problem arises from strong interactions between the basic nitrogen of the imidazole ring and acidic silanol groups (-Si-OH) on the silica surface.[8][9] To achieve symmetrical peaks, you must mitigate these secondary interactions.

  • Use a Low-pH Mobile Phase: Operating at a pH between 2 and 3 (e.g., using a formic acid or TFA buffer) will protonate the imidazole nitrogen and suppress the ionization of silanol groups, minimizing the unwanted interaction.[8]

  • Add a Competing Base: Including a small amount of a competing base, like triethylamine (TEA), in the mobile phase can mask the active silanol sites.

  • Switch Columns: Modern, end-capped C18 columns or specialized columns designed for basic compounds often provide superior peak shape. Alternatively, consider Hydrophilic Interaction Liquid Chromatography (HILIC) for this polar compound.[10]

Section 2: Detailed Troubleshooting Guides

This section offers comprehensive, step-by-step protocols for resolving more complex characterization issues.

Guide 1: Systematic Approach to Solubility Assessment

The dual-polarity nature of this compound requires a systematic approach to determine optimal solvents for analysis, purification, and formulation.

Protocol: Small-Scale Solubility Screening

  • Preparation: Weigh approximately 1-2 mg of your compound into several small, labeled vials.

  • Solvent Addition: To each vial, add 100 µL of a different test solvent. Cover a range of polarities as detailed in Table 1.

  • Observation & Agitation: Vigorously vortex each vial for 30-60 seconds. Observe for dissolution. If undissolved, gently warm the vial and observe again.

  • Incremental Addition: If the solid remains, add another 100 µL of solvent and repeat step 3. Continue until the solid dissolves or you reach a volume of 1 mL.

  • Classification: Classify the solubility based on the volume of solvent required (e.g., <200 µL = Very Soluble, 200-500 µL = Soluble, >1 mL = Sparingly Soluble/Insoluble).

Table 1: Predicted Qualitative Solubility Profile

Solvent ClassExample SolventPredicted SolubilityRationale
Nonpolar Hexane, TolueneSparingly Soluble / InsolubleThese solvents cannot effectively solvate the polar nitrile and hydrogen-bonding imidazole moieties.[2]
Polar Aprotic Dichloromethane (DCM)SolubleThe polarity is well-suited to dissolve molecules with a mix of polar and nonpolar characteristics.[2]
AcetoneVery SolubleThe polar carbonyl group interacts favorably with the molecule's polar groups.[2]
Acetonitrile (ACN)SolubleA common solvent for polar compounds, often used in HPLC.
Polar Protic Methanol, EthanolVery SolubleThe hydroxyl group can form hydrogen bonds with the imidazole ring, aiding dissolution.[1]
WaterSparingly SolubleSolubility is limited but will increase significantly at low pH due to the formation of a soluble salt.[1][11]
Guide 2: Optimizing NMR Analysis for an Exchange-Prone Molecule

The dynamic nature of the imidazole proton requires specific NMR techniques to obtain high-quality data.

Workflow: Acquiring a Definitive ¹H NMR Spectrum

The following diagram outlines a decision-making process for NMR troubleshooting.

NMR_Workflow start Start: Acquire ¹H NMR in CDCl₃ or DMSO-d₆ check_broad Are imidazole peaks broad or absent? start->check_broad d2o_exchange Perform D₂O Exchange (1 drop D₂O, shake, re-acquire) check_broad->d2o_exchange Yes no_broad Peaks are sharp. Proceed with analysis. check_broad->no_broad No check_disappear Did the broad peak disappear? d2o_exchange->check_disappear vt_nmr Perform Variable Temperature (VT) NMR (Acquire spectra at lower temperatures, e.g., 0°C, -20°C) check_disappear->vt_nmr No success Success: Structure Confirmed (N-H exchange confirmed) check_disappear->success Yes check_sharp Did peaks sharpen at low temp? vt_nmr->check_sharp check_sharp->success Yes fail Issue Persists: Consider 2D NMR (HSQC/HMBC) or sample degradation check_sharp->fail No HPLC_Workflow start Start: C18 Column (e.g., 4.6x150mm, 5µm) mobile_phase Mobile Phase A: 0.1% Formic Acid in H₂O Mobile Phase B: 0.1% Acetonitrile start->mobile_phase gradient Initial Gradient: 5% to 95% B over 20 min mobile_phase->gradient run Inject Sample & Run Method gradient->run check_peak Evaluate Peak Shape run->check_peak tailing Tailing? check_peak->tailing Yes good_shape Symmetrical? check_peak->good_shape No adjust_ph Troubleshoot Tailing: - Try 0.1% TFA instead of Formic Acid - Use a pH 3 phosphate buffer tailing->adjust_ph optimize_res Optimize Resolution: Adjust gradient slope or flow rate good_shape->optimize_res optimize_res->run validate Validate Method: Check linearity, precision, accuracy optimize_res->validate Once optimal adjust_ph->run change_column If tailing persists: - Switch to a modern, end-capped column - Consider a Phenyl-Hexyl phase adjust_ph->change_column If needed

References

Technical Support Center: Stability and Handling of 4-(1H-imidazol-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 4-(1H-imidazol-2-yl)benzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Our goal is to provide you with a comprehensive understanding of its potential decomposition pathways and to offer actionable troubleshooting strategies to ensure the integrity of your reactions and the purity of your products.

Section 1: Understanding the Molecule's Vulnerabilities

This section addresses the fundamental chemical properties of this compound that are critical for designing stable reaction conditions.

Q1: What are the primary reactive sites on this compound that I should be aware of?

A: this compound possesses two key functional groups, each with distinct reactivity profiles: the imidazole ring and the benzonitrile group . Understanding the vulnerabilities of both is the first step in preventing unwanted side reactions.

  • The Imidazole Ring: This heterocycle contains two nitrogen atoms. The N-H proton is weakly acidic and can be deprotonated by strong bases.[1] The lone pair of electrons on the other nitrogen is basic and can be protonated in acidic media or act as a ligand for transition metals.[1]

  • The Benzonitrile Group: The cyano (-C≡N) group is a stable functional group but is susceptible to hydrolysis under forceful acidic or basic conditions.[2] It can also be reduced under various hydrogenation conditions.

Diagram 1: Key functional moieties of the molecule.
Q2: Under what conditions does the benzonitrile group typically decompose?

A: The primary decomposition pathway for the benzonitrile group is hydrolysis , which can occur under both acidic and basic conditions, typically accelerated by heat.[3][4][5] The reaction proceeds in two stages: first, hydrolysis to the corresponding primary amide, 4-(1H-imidazol-2-yl)benzamide, followed by further hydrolysis to the carboxylic acid, 4-(1H-imidazol-2-yl)benzoic acid.[6][7]

Hydrolysis_Pathway Start This compound (-C≡N) Amide 4-(1H-imidazol-2-yl)benzamide (-CONH2) Start->Amide H₂O / H⁺ or OH⁻ (Initial Hydrolysis) Acid 4-(1H-imidazol-2-yl)benzoic acid (-COOH) Amide->Acid H₂O / H⁺ or OH⁻ (Further Hydrolysis)

Diagram 2: Hydrolysis pathway of the benzonitrile group.
Q3: How can the imidazole ring cause issues during a reaction?

A: The imidazole ring is generally robust but can present two main challenges:

  • Unwanted Reactivity: The N-H proton is acidic enough to be deprotonated by strong bases such as organolithium reagents or Grignard reagents, which can quench the reagent or lead to undesired side products.

  • Catalyst Inhibition: In transition metal-catalyzed reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), the non-protonated nitrogen atom can act as a ligand, coordinating to the metal center (e.g., Palladium).[8][9] This can inhibit or completely shut down the catalytic cycle, leading to low or no product yield.

Section 2: Troubleshooting Guide for Common Reactions

This section provides specific advice for challenges encountered during common synthetic transformations.

Scenario 1: Nitrile Hydrolysis in Acidic or Basic Media
  • Problem: "I am performing a reaction (e.g., a deprotection or saponification) on a different part of the molecule using aqueous acid or base, but I am isolating significant amounts of the corresponding amide or carboxylic acid byproduct."

  • Analysis: This is a classic case of nitrile hydrolysis. The combination of water, strong acid or base, and elevated temperature is promoting the decomposition of your starting material or product.

  • Troubleshooting & Prevention:

ParameterRecommendationRationale
Reagent Choice Use milder acids (e.g., acetic acid, PPTS) or bases (e.g., K₂CO₃, DIPEA) where possible.Reduces the rate of nucleophilic attack or protonation at the nitrile group.
Temperature Conduct the reaction at the lowest effective temperature. Start at 0 °C or room temperature if the primary reaction allows.Hydrolysis is kinetically controlled and slows significantly at lower temperatures.[10]
Reaction Time Monitor the reaction closely (e.g., by TLC or LCMS) and quench it as soon as the desired transformation is complete.Minimizes the exposure time of the nitrile group to the harsh hydrolytic conditions.
Solvent System If possible, use anhydrous or non-aqueous conditions. If water is required, use the minimum stoichiometric amount.Reduces the concentration of the key nucleophile (water) responsible for hydrolysis.
Scenario 2: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions
  • Problem: "My Suzuki-Miyaura (or similar) cross-coupling reaction involving this compound is failing or giving very low yields, even with a reliable catalyst system."

  • Analysis: The most probable cause is the inhibition of the palladium catalyst by the imidazole nitrogen.[11] A secondary cause could be nitrile hydrolysis under the basic conditions required for the coupling.[8]

  • Troubleshooting & Prevention (Workflow): The most robust solution is to temporarily "mask" the reactive imidazole nitrogen using a protecting group.

Suzuki_Workflow cluster_workflow Protected Cross-Coupling Strategy Start Start: This compound Protect Step 1: Protect Imidazole Nitrogen (e.g., with Boc₂O, SEM-Cl) Start->Protect Couple Step 2: Perform Pd-Catalyzed Coupling (Suzuki, Heck, etc.) Protect->Couple Deprotect Step 3: Deprotect Imidazole (e.g., with TFA, TBAF) Couple->Deprotect Finish Finish: Final Desired Product Deprotect->Finish

Diagram 3: Recommended workflow for cross-coupling reactions.
Protocol: N-Boc Protection for Suzuki Coupling

This protocol provides an example of how to protect the imidazole nitrogen before coupling.

  • Protection:

    • Dissolve this compound (1.0 eq) in anhydrous THF or Dichloromethane.

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture and purify by column chromatography to isolate the N-Boc protected intermediate.

  • Cross-Coupling:

    • Use the purified N-Boc protected compound in your standard Suzuki-Miyaura protocol (e.g., with a boronic acid, Pd catalyst, and a mild base like K₂CO₃).

  • Deprotection:

    • After isolating the coupled product, dissolve it in Dichloromethane.

    • Add an excess of Trifluoroacetic Acid (TFA, ~10-20 eq) and stir at room temperature for 1-2 hours.

    • Carefully quench the reaction with a saturated solution of NaHCO₃, extract the product, and purify as needed.

Section 3: Prophylactic Measures: A Guide to Protecting Groups

Proactively protecting the imidazole nitrogen is often the most effective strategy. The choice of protecting group is critical and depends on the downstream reaction conditions.

Q: Which protecting group should I use for the imidazole nitrogen?

A: The ideal protecting group is one that is easy to install, stable to your reaction conditions, and easy to remove without affecting the rest of the molecule.

Protecting GroupIntroduction ReagentStable ToLabile To (Removal)Notes
Boc (tert-Butoxycarbonyl)Boc₂O, DMAPMild bases, hydrogenation, nucleophilesStrong acids (TFA, HCl)Widely used, provides good stability.
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, NaH or DIPEAMost conditions except fluorideFluoride sources (TBAF), strong acidsVery robust, useful for multi-step synthesis.
Troc (2,2,2-Trichloroethoxycarbonyl)Troc-Cl, K₂CO₃Acids, mild basesReducing agents (Zn/Acetic Acid)Useful when acid/base sensitive groups are present.
Dialkoxymethyl Triethyl orthoformateBases, organometallicsMild aqueous or acidic conditionsCan be introduced and removed under relatively gentle conditions.[12][13]

Section 4: Frequently Asked Questions (FAQs)

  • Q: Is this compound stable under normal storage conditions?

    • A: Yes, it is a stable solid. For long-term storage, keep it in a tightly sealed container in a cool, dry place away from strong acids and bases.

  • Q: I need to perform a reduction on another functional group. Will the benzonitrile be affected by common reducing agents?

    • A: It depends on the reagent. Catalytic hydrogenation (e.g., H₂/Pd-C, H₂/Raney-Ni) will likely reduce the nitrile to a benzylamine, often with side products.[14][15][16] Reagents like sodium borohydride (NaBH₄) are generally unreactive towards nitriles, whereas stronger hydride reagents like lithium aluminum hydride (LiAlH₄) will readily reduce it. Choose your reducing agent based on chemoselectivity.

  • Q: Can I use n-butyllithium (n-BuLi) to deprotonate the benzene ring for further functionalization?

    • A: Not directly. The imidazole N-H is the most acidic proton and will be deprotonated first by n-BuLi. To perform lithiation on the aromatic rings, you must first protect the imidazole nitrogen.

References

troubleshooting low solubility of 4-(1H-imidazol-2-yl)benzonitrile in assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for 4-(1H-imidazol-2-yl)benzonitrile. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during in vitro and in cell-based assays. Low aqueous solubility is a common hurdle in drug discovery, often leading to variable data, underestimated potency, and inaccurate structure-activity relationships (SAR).[1] This guide provides a structured, mechanistic approach to troubleshooting and overcoming these challenges through a series of frequently asked questions, detailed protocols, and expert insights.

Our core philosophy is to empower you with the foundational knowledge to not only solve immediate precipitation issues but also to proactively design more robust experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound, dissolved in DMSO, is precipitating immediately upon dilution into my aqueous assay buffer. What is the most likely cause and the first thing I should check?

This is a classic sign of a compound exceeding its kinetic solubility limit in the final assay medium. The primary issue is the abrupt solvent shift from a highly solubilizing organic solvent (DMSO) to a predominantly aqueous environment.

Immediate Action Plan:

  • Check Your DMSO Stock Concentration: Overly concentrated DMSO stocks are a frequent cause of this "crashing out." The compound may be stable in 100% DMSO but cannot remain in solution even transiently when diluted.

  • Review Your Dilution Protocol: A large, single-step dilution (e.g., 1:1000) is more likely to cause precipitation than a serial or stepwise dilution. It is preferable to mix DMSO stock dilutions directly with the final assay media rather than creating an intermediate aqueous dilution.[1] The components in the final assay buffer (e.g., proteins, serum) can help stabilize the compound and keep it in solution.

  • Visually Inspect for "Schlieren" Lines: When adding the DMSO stock to the buffer, you may see temporary, faint, oil-like streaks. This is an indicator of localized oversaturation before the compound disperses. If these streaks do not dissipate instantly with gentle vortexing, your concentration is likely too high.

Q2: How does the pH of my assay buffer affect the solubility of this compound?

The pH of the aqueous medium is a critical, and often overlooked, factor governing the solubility of this compound. The key is the imidazole functional group, which is a weak base.

The Underlying Mechanism: Ionization

  • The Imidazole Moiety: The imidazole ring is amphoteric, meaning it can act as an acid or a base.[2] However, its most relevant property for biological assays is its ability to be protonated. The conjugate acid of imidazole has a pKa of approximately 7.0.[2][3]

  • The Henderson-Hasselbalch Equation: This principle governs the ratio of the ionized (protonated, charged) to the non-ionized (neutral) form of the compound at a given pH.[4][5][6]

    • At pH < pKa (e.g., pH 6.0): The imidazole ring will be predominantly protonated, carrying a positive charge (imidazolium cation). This charged form is significantly more polar and thus more soluble in aqueous buffers.

    • At pH > pKa (e.g., pH 7.4): The imidazole ring will be predominantly in its neutral, uncharged form. This form is more lipophilic and has lower aqueous solubility.

Therefore, if your assay is performed at a physiological pH of 7.4, the compound will be mostly neutral and prone to precipitation. Lowering the pH of your buffer system can dramatically increase its solubility.

DOT Script for pH-Dependent Ionization

G cluster_low_ph Low pH (e.g., < 6.5) cluster_high_ph High pH (e.g., > 7.5) low_ph_struct Protonated Imidazolium (Cation) H-N⁺-CH=CH-N(H)-Ph-CN Charged Higher Aqueous Solubility high_ph_struct Neutral Imidazole N=CH-CH=N(H)-Ph-CN Neutral Lower Aqueous Solubility low_ph_struct:f0->high_ph_struct:f0 Increase pH (Deprotonation) high_ph_struct:f0->low_ph_struct:f0 Decrease pH (Protonation)

Caption: pH-dependent equilibrium of this compound.

Q3: I need to work at a physiological pH (7.2-7.4). What are my options for improving solubility without changing the pH?

When pH modification is not an option, the next step is to alter the properties of the solvent itself by using co-solvents or other excipients.

1. Co-Solvents: The most common strategy is to increase the percentage of an organic co-solvent in your final assay buffer. This reduces the polarity of the bulk solvent, making it more favorable for lipophilic compounds.

Co-SolventTypical Final % (v/v)ProsCons & Caveats
DMSO 1 - 5%High solubilizing power for many compounds.Can inhibit enzyme activity, affect cell membrane integrity, and interfere with some assay readouts at >1%. Always run a vehicle control.
Ethanol 1 - 5%Less disruptive to some biological systems than DMSO.Can precipitate salts from buffers. Less effective solubilizer than DMSO for highly lipophilic compounds.
PEG 300/400 1 - 10%Generally well-tolerated by proteins and cells. Can enhance compound stability.Increases viscosity. May interfere with fluorescence-based assays.
Glycerol 5 - 20%Excellent protein stabilizer (cryoprotectant).Significantly increases viscosity, which can affect reaction kinetics.

2. Solubilizing Excipients: For particularly challenging compounds, advanced formulation agents can be used. These should be approached with caution and require extensive validation to ensure they do not interfere with the assay.

  • Cyclodextrins (e.g., HP-β-CD, SBE-β-CD): These are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them in a hydrophilic shell.

  • Surfactants (e.g., Tween-20, Triton X-100): At concentrations above their critical micelle concentration (CMC), these non-ionic detergents form micelles that can encapsulate insoluble compounds. This is generally more suitable for biochemical assays than cell-based assays, as detergents can lyse cells.[7]

Experimental Protocols & Workflows

Workflow: Systematic Troubleshooting of Compound Precipitation

This workflow provides a logical progression from simple fixes to more advanced formulation strategies.

DOT Script for Troubleshooting Workflow

G start Precipitation Observed in Assay Well check_stock Step 1: Verify Stock & Dilution - Is DMSO stock >10 mM? - Is dilution >1:100? start->check_stock ph_adjust Step 2: pH Modification - Can assay pH be lowered to 6.0-6.5? check_stock->ph_adjust No reprepare_stock Solution: Re-prepare stock at ≤10 mM. Use serial dilution. check_stock->reprepare_stock Yes cosolvent Step 3: Add Co-Solvent - Titrate DMSO, EtOH, or PEG - Max 2-5% final concentration ph_adjust->cosolvent No use_low_ph Solution: Use acidic buffer (e.g., MES). Validate assay performance at new pH. ph_adjust->use_low_ph Yes advanced Step 4: Advanced Formulation - Test Cyclodextrins (HP-β-CD) - Test Surfactants (Biochemical only) cosolvent->advanced No use_cosolvent Solution: Determine max tolerated co-solvent %. Run vehicle controls. cosolvent->use_cosolvent Yes use_excipient Solution: Screen excipients for solubility & compatibility. Requires extensive validation. advanced->use_excipient Yes fail Compound may be unsuitable for this assay format. Consider structural modification. advanced->fail No

Caption: Step-by-step decision tree for resolving solubility issues.

Protocol: Preparation and Dilution for Improved Solubility

This protocol is designed to minimize the risk of precipitation during the dilution of a DMSO stock into an aqueous buffer.

Materials:

  • This compound

  • Anhydrous, cell-culture grade DMSO

  • Final Assay Buffer (pre-warmed to assay temperature)

Procedure:

  • Stock Solution Preparation (Kinetic Solubility Focus):

    • Prepare a primary stock solution in 100% DMSO at a concentration no higher than 10 mM. Overly concentrated stocks are a primary source of precipitation upon dilution.[1]

    • Ensure the compound is fully dissolved by gentle vortexing. If necessary, brief sonication in a water bath can be used. Visually inspect for any remaining solid material.

  • Intermediate Dilution (Optional, in 100% DMSO):

    • If your final assay concentrations are very low, perform an intermediate serial dilution series in 100% DMSO. This is preferable to a large, single dilution step.

  • Final Dilution into Assay Buffer (Critical Step):

    • Pre-aliquot the final assay buffer into your destination tubes or plate wells.

    • Add the small volume of DMSO stock (e.g., 1 µL) directly into the final assay buffer (e.g., 99 µL) while the tube is on a vortex mixer set to a medium speed.

    • Rationale: This method, known as "reverse addition," ensures the DMSO stock is rapidly and efficiently dispersed into the full volume of the aqueous buffer, minimizing localized high concentrations that can trigger precipitation. The presence of buffer components like proteins or serum can aid in solubilization.[1]

    • The final concentration of DMSO should ideally be kept below 1% (v/v) and must be consistent across all wells, including vehicle controls.

  • Final Incubation and Observation:

    • After dilution, let the solution equilibrate for 15-30 minutes at the intended assay temperature.

    • Before proceeding, visually inspect each sample for any signs of cloudiness or precipitate against a dark background. A plate reader measuring absorbance at ~600 nm can also be used to quantitatively assess precipitation.

References

Technical Support Center: Scaling Up the Synthesis of 4-(1H-imidazol-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(1H-imidazol-2-yl)benzonitrile. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during laboratory synthesis and, critically, during scale-up. We provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Troubleshooting Guide: From Bench to Scale

The synthesis of this compound is most commonly achieved via the Debus-Radziszewski imidazole synthesis.[1][2][3][4] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl (glyoxal), an aldehyde (4-formylbenzonitrile), and a source of ammonia.[1][5] While effective at the lab scale, scaling up this process can introduce challenges related to reaction control, impurity profiles, and product isolation.

Problem 1: My reaction yield is significantly lower than expected upon scale-up.

Low yield is the most common issue when transitioning from a small-scale reaction to a larger batch. The root cause is often multifactorial.

Q: What are the primary causes of low yield in this synthesis?

A: Low yields can typically be traced back to one of five key areas:

  • Competing Side Reactions: The most significant side reaction is the formation of oxazole byproducts.[6] This occurs when the glyoxal and 4-formylbenzonitrile react before the desired diimine intermediate is formed with ammonia.

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient time, suboptimal temperature, or poor mixing in a larger vessel.

  • Reagent Purity and Stoichiometry: The quality of starting materials, particularly the glyoxal solution (which can polymerize) and 4-formylbenzonitrile, is critical.[6] Incorrect stoichiometry, especially an insufficient excess of ammonia, can drastically lower yield.

  • Product Loss During Work-up: this compound has moderate polarity. Significant product loss can occur during aqueous washes or extractions if the solvent system and pH are not optimized.

  • Thermal Degradation: While gentle heating can be beneficial, excessive temperatures may lead to the degradation of reactants, intermediates, or the final product.[6]

Q: How can I systematically troubleshoot and optimize the yield?

A: Use the following workflow to diagnose the issue. Start by analyzing a sample from the crude reaction mixture before work-up.

G start Low Crude Yield tlc_check Analyze Crude Reaction Mixture by TLC/LCMS start->tlc_check sm_present Significant Starting Material (Aldehyde) Remains tlc_check->sm_present sm_absent Starting Material Consumed tlc_check->sm_absent incomplete_rxn Root Cause: Incomplete Reaction sm_present->incomplete_rxn side_products Root Cause: Side Reactions or Degradation sm_absent->side_products solution1 Solutions: 1. Increase reaction time. 2. Gradually increase temperature (e.g., to 70-90°C). 3. Improve agitation/stirring efficiency on scale. incomplete_rxn->solution1 solution2 Solutions: 1. Increase molar excess of ammonia (e.g., 4-10 eq). 2. Control temperature carefully. 3. Add aldehyde slowly to the glyoxal/ammonia mixture. side_products->solution2

Caption: Troubleshooting workflow for diagnosing low reaction yield.

Problem 2: The final product is difficult to purify or isolates as a dark, intractable oil.

Purity issues often become more pronounced at a larger scale due to the concentration of minor impurities.

Q: My crude product is a dark brown/black color. What causes this, and how can I prevent it?

A: Dark coloration is typically due to the formation of polymeric or highly conjugated byproducts. This can result from:

  • Glyoxal Polymerization: Using aged or low-quality glyoxal (often supplied as a 40% aqueous solution) can introduce polymeric impurities from the start.

  • Excessive Heat: Overheating the reaction mixture can promote side reactions and decomposition, leading to tar formation.

  • Air Oxidation: While imidazoles are generally stable, intermediates in the reaction mixture may be sensitive to air oxidation, especially under prolonged heating.[4]

Preventative Measures:

  • Use fresh, high-quality glyoxal.

  • Maintain strict temperature control throughout the reaction.

  • Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon), especially during extended heating periods on a large scale.

Q: How can I effectively purify the product if it contains colored impurities?

A: If the product is contaminated, consider the following purification strategies:

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) and treat with activated carbon. This is effective for removing highly colored, non-polar impurities. Heat the solution gently with the charcoal, then filter through a pad of celite to remove the carbon before proceeding with crystallization.

  • Recrystallization: This is the most effective method for purifying the solid product. A detailed protocol is provided below. Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to find the optimal conditions.

  • Acid-Base Extraction: If the product is an oil or refuses to crystallize, an acid-base work-up can be very effective.[7] Dissolve the crude material in an organic solvent like ethyl acetate. Wash with a dilute acid (e.g., 1M HCl) to protonate the imidazole ring, pulling the product into the aqueous layer and leaving non-basic impurities behind. Then, neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the pure product, which can be filtered or extracted back into an organic solvent.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the Radziszewski synthesis of this compound?

A1: The stoichiometry is a critical parameter. While a 1:1:2 ratio of aldehyde:glyoxal:ammonia is the theoretical minimum, this often gives poor yields due to competing reactions.[3] For optimal results, a significant excess of ammonia is recommended to favor the formation of the glyoxal-diimine intermediate, which suppresses oxazole formation.[6][8]

ReagentLab Scale (Typical)Scale-Up ConsiderationRationale
4-Formylbenzonitrile1.0 eq1.0 eqLimiting Reagent
Glyoxal (40% in H₂O)1.0 - 1.1 eq1.05 eqSlight excess ensures full conversion of the aldehyde.
Ammonia (e.g., NH₄OH)2.5 - 5.0 eq4.0 - 10.0 eqA large excess is crucial to outcompete side reactions.[9]

Q2: What is the ideal reaction temperature and time?

A2: This reaction is often initiated at room temperature and may then be gently heated to drive it to completion. A typical range is 70-90°C.[9] On a larger scale, exotherms must be managed, so a gradual heating ramp is advised. Reaction progress should be monitored by TLC or LCMS to determine the optimal time, which can range from a few hours to overnight.[6]

Q3: Can I use a different source of ammonia, such as ammonium acetate?

A3: Yes, ammonium acetate is frequently used in imidazole syntheses as it can serve as both the ammonia source and a mild acid catalyst.[10] However, using aqueous ammonia (ammonium hydroxide) is often more direct and introduces less salt byproduct, simplifying the work-up. The choice may depend on the specific reaction conditions and desired pH.

Q4: My 4-formylbenzonitrile starting material is slightly yellow. Is it suitable for use?

A4: 4-Formylbenzonitrile should ideally be a white to off-white solid.[11] A yellow tint may indicate the presence of impurities, possibly from oxidation of the aldehyde group to a carboxylic acid. While minor discoloration may be acceptable, it is best practice to use high-purity starting materials for scale-up to avoid introducing unknown variables and impurities into the final product. Consider recrystallizing the aldehyde from a suitable solvent if purity is a concern.

G cluster_reactants Reactants cluster_params Key Parameters cluster_outcomes Outcomes Ammonia Ammonia (Excess) Temp Temperature (70-90°C) Stoich Stoichiometry (NH3 Excess) Time Reaction Time (TLC Monitored) Glyoxal Glyoxal Aldehyde 4-Formylbenzonitrile Yield Yield Temp->Yield Temp->Yield Affects Rate & Degradation Purity Purity Temp->Purity Temp->Purity High Temp = Impurities Stoich->Yield Stoich->Yield Controls Side Reactions Stoich->Purity Stoich->Purity Reduces Byproducts Time->Yield Time->Yield Ensures Completion Time->Purity

Caption: Relationship between key reaction parameters and outcomes.

Experimental Protocols

Protocol 1: Synthesis of this compound (10 g Scale)

Materials:

  • 4-Formylbenzonitrile (10.0 g, 76.2 mmol, 1.0 eq)

  • Glyoxal (40% solution in H₂O, 11.6 g, 80.0 mmol, 1.05 eq)

  • Ammonium hydroxide (28% solution in H₂O, 44.0 mL, 381 mmol, 5.0 eq)

  • Methanol (100 mL)

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methanol (100 mL) and ammonium hydroxide solution (44.0 mL).

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add the glyoxal solution dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.

  • Stir the mixture at 0-5°C for 30 minutes.

  • In a separate beaker, dissolve the 4-formylbenzonitrile (10.0 g) in the minimum amount of warm methanol.

  • Add the 4-formylbenzonitrile solution to the reaction mixture dropwise over 20 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.

  • Heat the reaction mixture to reflux (approx. 70-75°C) and maintain for 4-6 hours.

  • Monitor the reaction for the disappearance of 4-formylbenzonitrile using TLC (e.g., 50% Ethyl Acetate / Hexane).

  • Once the reaction is complete, cool the mixture to room temperature.

Protocol 2: Work-up and Isolation
  • Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove most of the methanol.

  • Cool the remaining aqueous slurry in an ice bath for 1 hour.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water (2 x 30 mL) to remove excess ammonia and salts.

  • Wash the filter cake with a small amount of cold methanol (1 x 20 mL) to aid in drying.

  • Dry the crude product in a vacuum oven at 50°C to a constant weight. (Typical crude yield: 9-12 g).

Protocol 3: Purification by Recrystallization
  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Add a suitable solvent, such as ethanol or isopropanol, in small portions while heating the mixture to a gentle boil. Add just enough solvent to fully dissolve the solid.

  • If colored impurities persist, remove the flask from the heat, allow it to cool slightly, add a small amount of activated carbon, and reheat to boiling for 5-10 minutes.

  • Filter the hot solution through a pre-warmed fluted filter paper or a celite pad to remove the activated carbon and any insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature. Crystals should begin to form.

  • Once the solution has reached room temperature, place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • Confirm purity by melting point analysis and TLC.

References

Technical Support Center: Purification of 4-(1H-imidazol-2-yl)benzonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-(1H-imidazol-2-yl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. As a molecule possessing both a basic imidazole ring and a polar benzonitrile group, its purification via column chromatography presents unique challenges that require a nuanced approach. This document provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter.

Diagram: Logical Workflow for Method Development

Below is a workflow outlining the decision-making process for developing a robust purification method for this compound.

Purification_Workflow cluster_TLC Phase 1: TLC Method Development cluster_Column Phase 2: Scale-up to Column Chromatography cluster_Troubleshooting Troubleshooting TLC_Start Start: Crude Sample Analysis TLC_Solvent Test Solvent Systems (e.g., DCM/MeOH, EtOAc/Hex) TLC_Start->TLC_Solvent TLC_Streaking Observe Streaking? TLC_Solvent->TLC_Streaking TLC_Modifier Add Modifier? (0.5-1% Triethylamine) TLC_Check Assess Separation & Rf (Target Rf ~0.2-0.3) TLC_Modifier->TLC_Check TLC_Check->TLC_Solvent No (Adjust Polarity) TLC_End Optimized TLC Conditions TLC_Check->TLC_End Yes TLC_Streaking->TLC_Modifier Yes TLC_Streaking->TLC_Check No Col_Start Select Stationary Phase (Silica Gel or Alumina) TLC_End->Col_Start Col_Load Sample Loading (Wet or Dry Method) Col_Start->Col_Load Col_Elute Elute with Optimized Mobile Phase (Gradient) Col_Load->Col_Elute Col_Fractions Collect & Analyze Fractions (TLC) Col_Elute->Col_Fractions Col_Combine Combine Pure Fractions Col_Fractions->Col_Combine Col_End Isolate Pure Product Col_Combine->Col_End TS_Input Issue Encountered (e.g., Low Yield, Co-elution) TS_Strategy Adjust Strategy: - Change stationary phase - Alter gradient slope - Re-evaluate modifier TS_Input->TS_Strategy

Caption: Workflow for purification of this compound.

Frequently Asked Questions (FAQs)

Q1: Which stationary phase is most suitable for purifying this compound?

For a polar, basic compound like this compound, silica gel is the most common and cost-effective stationary phase.[1] However, the acidic nature of standard silica gel can lead to strong interactions with the basic nitrogen atoms of the imidazole ring, causing issues like peak tailing.

If significant tailing is observed, consider these alternatives:

  • Neutral or Basic Alumina: These can provide better separation for basic compounds by minimizing the strong acidic interactions that cause tailing on silica.[2]

  • Amine-Functionalized Silica: This is another excellent option for reducing tailing of basic compounds.

Q2: What are the recommended starting mobile phase systems for TLC analysis?

The key is to find a solvent system that provides an Rf value of approximately 0.2-0.3 for the target compound.[1] This generally translates well to column chromatography. Here are some recommended starting points:

Solvent SystemStarting Ratio (v/v)Notes
Dichloromethane (DCM) / Methanol (MeOH)98:2 to 95:5A good starting point for moderately polar to polar compounds.
Ethyl Acetate (EtOAc) / Hexanes50:50 to 80:20A common system for a wide range of polarities.
Chloroform / Methanol98:2 to 95:5An alternative to DCM/MeOH, sometimes offering different selectivity.

Pro-Tip: If you observe streaking or tailing on the TLC plate, add a small amount of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase (typically 0.5-1%).[2] This will neutralize the acidic silanol groups on the silica surface, leading to a more symmetrical spot.

Q3: How should I prepare and load my sample onto the column?

Proper sample loading is critical for achieving good separation. There are two main methods:

  • Wet Loading: Dissolve your crude product in the minimum amount of a suitable solvent.[3] Dichloromethane is often a good choice. Carefully add this solution to the top of the column bed. The goal is to have a concentrated, narrow band of your sample at the top of the column.[3]

  • Dry Loading: This method is preferred if your compound is not very soluble in the initial mobile phase.[3] Dissolve your crude product in a solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the column.[3] Dry loading often leads to sharper bands and better separation.[2]

Troubleshooting Guide

Problem 1: My compound is streaking or tailing down the column, leading to poor separation and mixed fractions.

Cause: This is a classic issue when purifying basic compounds like imidazoles on acidic silica gel. The basic nitrogen atoms of the imidazole ring are interacting strongly with the acidic silanol groups on the silica surface.

Solutions:

  • Add a Basic Modifier to the Mobile Phase: As with TLC, adding 0.5-1% triethylamine (TEA) to your eluent is the most effective solution.[2] The TEA will compete with your compound for the acidic sites on the silica, allowing your product to elute in sharper bands.

  • Switch to a Different Stationary Phase: If adding a modifier is not sufficient or desirable, consider using neutral or basic alumina, which is less acidic than silica gel.[2]

Problem 2: My compound is not eluting from the column, even with a highly polar mobile phase (e.g., 10% MeOH in DCM).

Cause: While this compound is polar, it is unlikely to be completely retained with such a strong mobile phase. This issue could be due to several factors:

  • Compound Instability: The compound might be degrading on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared.

  • Incorrect Solvent System: Double-check that your mobile phase was prepared correctly. An accidental mix-up of solvents can lead to unexpected results.

Solutions:

  • Test for Stability: Perform the TLC stability test mentioned above. If your compound is unstable on silica, you may need to switch to a less acidic stationary phase like alumina or consider deactivating the silica gel.

  • Increase Mobile Phase Polarity: If the compound is stable but still retained, you can cautiously increase the methanol percentage in your mobile phase.

Problem 3: My purification yield is very low.

Cause: Low yield can result from several issues:

  • Irreversible Adsorption: A portion of your compound may be permanently stuck to the column, especially if tailing is severe.

  • Compound Degradation: As mentioned above, the compound may be degrading on the column.

  • Co-elution with Impurities: If your fractions were not sufficiently pure, you may have discarded fractions containing your product.

Solutions:

  • Address Tailing: Implement the solutions for tailing described in Problem 1. This will minimize irreversible adsorption.

  • Careful Fraction Analysis: Analyze all fractions carefully by TLC before combining them. Sometimes, the product can elute over a larger number of fractions than expected.

Experimental Protocols

Protocol 1: TLC Method Development
  • Prepare small beakers with different solvent systems (e.g., 95:5 DCM/MeOH, 80:20 EtOAc/Hexanes).

  • In a separate beaker, prepare a 95:5 DCM/MeOH solution with 1% triethylamine.

  • Dissolve a small amount of your crude this compound in a suitable solvent like DCM.

  • Spot the crude mixture onto three separate TLC plates.

  • Elute one plate in each of the prepared solvent systems.

  • Visualize the plates under UV light (254 nm), as the aromatic rings should be UV-active.

  • Identify the solvent system that gives the best separation with an Rf value for the target compound between 0.2 and 0.3. Note if the addition of triethylamine improves the spot shape.

Protocol 2: Column Chromatography Purification
  • Column Packing: Pack a glass column with silica gel using a slurry method with your initial, less polar mobile phase.

  • Sample Loading: Use the dry loading method for best results. Adsorb your crude product onto a small amount of silica gel and carefully add it to the top of the packed column.

  • Elution: Begin eluting with the mobile phase determined from your TLC analysis (including the basic modifier if necessary).

  • Gradient Elution: Gradually increase the polarity of the mobile phase throughout the purification. For example, if you started with 98:2 DCM/MeOH, you can slowly increase the methanol concentration to 95:5, then 90:10.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution progress by TLC.

  • Combine and Evaporate: Once the pure fractions have been identified, combine them and remove the solvent under reduced pressure to obtain your purified this compound.

References

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request to create a technical support center for removing impurities from 4-(1H-imidazol-2-yl)benzonitrile.### Technical Support Center: Purification of this compound

Welcome to the technical support guide for the purification of this compound (CAS No. 98298-49-8).[1][2] This resource is designed for researchers, medicinal chemists, and drug development professionals who require high-purity material for their experiments. Here, we address common challenges encountered during the purification process through a series of frequently asked questions and detailed troubleshooting protocols. Our approach is grounded in fundamental chemical principles to empower you to make informed decisions in your laboratory work.

Q1: I have just completed the synthesis of this compound. What are the most probable impurities in my crude product?

A1: Understanding the potential impurities is the first critical step toward designing an effective purification strategy. The impurity profile is intrinsically linked to the synthetic route employed. Most modern syntheses of 2-substituted imidazoles, such as the Debus-Radziszewski reaction, involve the condensation of a dicarbonyl compound (like glyoxal), an aldehyde (4-formylbenzonitrile), and an ammonia source (like ammonium acetate).[3][4][5]

Based on this common pathway, your crude product likely contains:

  • Unreacted Starting Materials: Residual 4-formylbenzonitrile is a very common impurity.

  • Reaction Intermediates: Incomplete cyclization can leave various acyclic intermediates in the mixture.

  • Side-Products: Over-oxidation or polymerization can lead to complex, often colored, by-products. The formation of 2,4,5-trisubstituted imidazoles (lophine analogs) can also occur as a side reaction.[6]

  • Inorganic Salts: If ammonium acetate was used, it might persist in the crude solid.[3]

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., acetic acid, ethanol, DMF) may be present.

Table 1: Common Impurities and Their Characteristics

Impurity TypeSpecific ExampleKey Differentiating PropertyRecommended Removal Method
Starting Material 4-formylbenzonitrileNon-basic, more volatileColumn Chromatography, Acid-Base Extraction
Inorganic Salts Ammonium AcetateWater-solubleAqueous wash, Recrystallization
Side-Products Polymeric materialsHigh MW, often insolubleFiltration, Column Chromatography
Solvents Acetic Acid, DMFVolatile (acidic/basic)Drying under vacuum, Aqueous wash
Q2: My crude product is a complex, discolored mixture. What is the most robust method for an initial, large-scale cleanup?

A2: For a complex mixture, column chromatography is the most effective and versatile initial purification technique.[7] It allows for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase.[7] Given the basic nature of the imidazole ring, careful selection of the stationary and mobile phases is crucial for success.

Purification_Workflow crude Crude Product (this compound + Impurities) tlc Analyze by TLC to determine solvent system crude->tlc column Column Chromatography (Initial Cleanup) tlc->column purity_check1 Assess Purity (TLC, LC-MS, NMR) column->purity_check1 recrystallize Recrystallization (Final Polishing) purity_check1->recrystallize Purity < 99% purity_check2 Final Purity & Characterization (>99%) purity_check1->purity_check2 Purity > 99% recrystallize->purity_check2

Caption: General purification workflow for this compound.

Detailed Protocol: Flash Column Chromatography

  • Stationary Phase Selection: Standard silica gel (60 Å) is the most common choice.[8] However, due to the basicity of the imidazole nitrogen, peak tailing can be a significant issue (see Q3).

  • Mobile Phase (Eluent) Selection: Use Thin-Layer Chromatography (TLC) to determine an optimal solvent system. A good starting point is a mixture of a non-polar solvent and a polar solvent.

    • Common systems for imidazole derivatives include Ethyl Acetate/Hexane or Dichloromethane/Methanol.[8]

    • Aim for an Rf value of ~0.25-0.35 for the target compound.

  • Column Packing: Pack the column with silica gel as a slurry in your initial, least polar eluent. Ensure the packing is even and free of air bubbles to prevent channeling.[7]

  • Sample Loading: For the best resolution, perform a "dry load."

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).

    • Add silica gel (2-3 times the weight of your crude product) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[8]

    • Carefully layer this powder on top of the packed column.

  • Elution: Start with the determined mobile phase. If separation is poor, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the partially purified product.

Q3: I'm performing silica gel chromatography, but my product is smearing down the column (peak tailing). How can I achieve sharper peaks?

A3: This is a classic problem when purifying basic compounds like imidazoles on acidic silica gel. The tailing is caused by strong, non-ideal interactions between the basic nitrogen atoms of your compound and the acidic silanol (Si-OH) groups on the silica surface.[8] This interaction slows the elution of the molecule in a non-uniform way, leading to broad, tailing peaks.

Here are two highly effective solutions:

Solution A: Add a Basic Modifier to the Eluent

  • The Principle: By adding a small amount of a competitive base to your mobile phase, you can neutralize the most acidic sites on the silica gel. This base will preferentially bind to the silanol groups, preventing your imidazole compound from "sticking" and allowing it to travel down the column in a tighter band.

  • Protocol: Add 0.1-1% triethylamine (Et₃N) or pyridine to your eluent system (e.g., 94:5:1 Dichloromethane/Methanol/Triethylamine).[8] Re-evaluate your Rf on TLC with the new system before running the column. This small addition almost always leads to dramatically improved peak shape and better separation.

Solution B: Change the Stationary Phase

  • The Principle: Instead of modifying the mobile phase, you can use a stationary phase that is not acidic.

  • Protocol: Use neutral or basic alumina (Al₂O₃) instead of silica gel.[8] Alumina does not have the strongly acidic sites that cause tailing with basic compounds. You will need to re-optimize your eluent system using TLC, as the separation selectivity on alumina can be different from silica.

Tailing_Troubleshooting problem Problem: Peak Tailing on Silica Gel cause Cause: Basic Imidazole interacts with Acidic Silica Surface problem->cause solution1 Solution 1: Add Basic Modifier to Eluent (e.g., 0.5% Triethylamine) cause->solution1 solution2 Solution 2: Change Stationary Phase (e.g., Neutral/Basic Alumina) cause->solution2 outcome Result: Sharper Peaks, Improved Separation solution1->outcome solution2->outcome

Caption: Troubleshooting peak tailing for basic compounds on silica gel.

Q4: My product is ~95% pure after chromatography. How can I achieve analytical-grade purity (>99%) for biological assays?

A4: For the final "polishing" step to remove trace impurities, recrystallization is the gold standard.[8] This technique relies on the principle that the solubility of a compound in a solvent decreases as the temperature is lowered. A successful recrystallization can provide exceptionally pure crystalline material.[3]

The Key: Finding the Right Solvent System

The ideal recrystallization solvent is one in which your compound is:

  • Highly soluble at high temperatures (e.g., the solvent's boiling point).

  • Poorly soluble at low temperatures (e.g., 0-4 °C).

  • Impurities should either be completely soluble or completely insoluble at all temperatures.

This compound has both polar (imidazole, nitrile) and non-polar (benzene ring) features.[1] This suggests that single solvents like ethanol or methanol, or a two-solvent system, might work well.

Table 2: Potential Solvents for Recrystallization

Solvent(s)Rationale
Ethanol or Methanol The compound is reported to be soluble in methanol.[9] It may be possible to dissolve in hot alcohol and have it crystallize upon cooling.
Ethanol / Water Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Allow to cool slowly. A similar benzimidazole was recrystallized from ethanol.[10]
Ethyl Acetate / Hexane Dissolve in a minimum of hot ethyl acetate, then add hexane dropwise until cloudy. Allow to cool.
Toluene A non-polar aromatic solvent that may work well for dissolving the compound when hot.

Detailed Protocol: Recrystallization

  • Dissolution: Place the chromatographed powder in an Erlenmeyer flask. Add a small amount of your chosen solvent and heat the mixture (with stirring) on a hot plate.

  • Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your final yield.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or polymeric by-products), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Q5: Is acid-base extraction a viable method for purifying this compound?

A5: Yes, acid-base extraction is a powerful liquid-liquid extraction technique that can be very effective for separating basic compounds like this compound from neutral or acidic impurities.[8]

The Principle: The imidazole ring is basic and can be protonated by a dilute aqueous acid (like 1 M HCl). The resulting imidazolium salt is ionic and will be soluble in the aqueous phase. Neutral organic impurities (such as unreacted 4-formylbenzonitrile) will remain in the organic phase.

Acid_Base_Extraction cluster_0 Step 1: Acidic Wash cluster_1 Step 2: Separation cluster_2 Step 3: Basification & Back-Extraction cluster_3 Step 4: Final Isolation start Crude Product in Organic Solvent (e.g., EtOAc) funnel1 Separatory Funnel: + Add 1M HCl (aq) start->funnel1 organic1 Organic Layer: Neutral/Acidic Impurities (Discard) funnel1->organic1 Separate Layers aqueous1 Aqueous Layer: Protonated Product (Keep) funnel1->aqueous1 Separate Layers funnel2 Separatory Funnel: + Add 1M NaOH (aq) to pH > 10 + Add fresh Organic Solvent aqueous1->funnel2 organic2 Organic Layer: Purified Product (Dry & Evaporate) funnel2->organic2 Separate Layers aqueous2 Aqueous Layer: Inorganic Salts (Discard) funnel2->aqueous2 Separate Layers

Caption: Workflow for purification via acid-base extraction.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1 M HCl) and shake vigorously. Allow the layers to separate.[8]

  • Separate Layers: Drain the lower aqueous layer (containing your protonated product) into a clean flask. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the acidic aqueous solution in an ice bath. Slowly add a base (e.g., 1 M or 2 M NaOH) with stirring until the solution is basic (pH > 10). Your purified product should precipitate out as a solid or oil.

  • Back-Extraction: Add a fresh portion of organic solvent (ethyl acetate or dichloromethane) to the basic aqueous mixture and shake. The deprotonated, neutral product will move back into the organic layer.

  • Drying and Solvent Removal: Separate the organic layer, dry it over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.[8]

References

Technical Support Center: Optimizing Catalyst Loading for 4-(1H-imidazol-2-yl)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(1H-imidazol-2-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing catalyst loading for this crucial transformation. The synthesis of 2-arylimidazoles, such as this compound, is a cornerstone in the development of pharmaceuticals and functional materials.[1][2] Achieving high yield and purity hinges on the precise control of the catalytic system. This document will address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple procedural steps to explain the underlying causality of experimental choices.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you may encounter. Each issue is followed by a detailed explanation of potential causes related to catalyst loading and a step-by-step protocol for systematic optimization.

Issue 1: My reaction yield is consistently low. How can I determine if suboptimal catalyst loading is the cause?

Low yield is a frequent challenge, often pointing to issues with catalyst activity, stability, or the overall reaction conditions. The catalyst loading, typically expressed in mol%, is a critical parameter that directly influences the reaction rate and overall efficiency.[3][4]

Underlying Causality:

  • Insufficient Catalyst: The most straightforward cause is an inadequate amount of the active catalytic species to drive the reaction to completion within a reasonable timeframe.

  • Catalyst Decomposition: The catalyst may be degrading under the reaction conditions. Higher temperatures or incompatible reagents can lead to the deactivation of the palladium or copper catalyst.

  • Ligand Dissociation/Decomposition: In many cross-coupling reactions, the ligand is crucial for stabilizing the metal center and facilitating the catalytic cycle.[5] If the catalyst-to-ligand ratio is incorrect, or if the ligand itself is unstable, the catalytic activity will suffer.

  • Inhibition by Reactants or Products: Imidazoles themselves can sometimes inhibit the formation of the active Pd(0)-ligand complex, which is a crucial step in many palladium-catalyzed reactions.[6]

Step-by-Step Optimization Protocol:

  • Establish a Baseline: Run the reaction with your current, "standard" catalyst loading and meticulously record the yield. This will be your benchmark for comparison.

  • Systematic Increase of Catalyst Loading: Set up a series of parallel reactions, systematically increasing the catalyst loading. A typical range to screen for palladium-catalyzed C-H arylation is between 0.5 mol% and 5 mol%.[7] For copper-catalyzed systems, loadings can vary more widely.

  • Monitor Reaction Progress: Use an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS) to monitor the consumption of starting materials and the formation of the product over time for each catalyst loading. This will help you understand the reaction kinetics.

  • Analyze the Results: Plot the final yield against the catalyst loading. You should observe an increase in yield with higher loading, up to a certain point. If the yield plateaus or even decreases at very high loadings, it may indicate other limiting factors or catalyst aggregation.

Issue 2: I'm observing significant byproduct formation. How can I adjust the catalyst loading to improve selectivity?

Byproduct formation in the synthesis of 2-arylimidazoles can arise from several competing reaction pathways. Optimizing the catalyst system is key to favoring the desired C-H arylation.

Underlying Causality:

  • Homocoupling of the Aryl Halide: This occurs when two molecules of the aryl halide react with each other, a common side reaction in cross-coupling chemistry.

  • N-Arylation vs. C-Arylation: Imidazoles have two potential sites for arylation: the nitrogen atoms and the carbon atoms. While C2-arylation is often desired, N-arylation can be a significant competing reaction.[8][9] The choice of catalyst and ligand plays a pivotal role in controlling this regioselectivity.

  • Reduction of the Aryl Halide: The aryl halide can be reduced to the corresponding arene, consuming starting material and reducing the overall yield of the desired product.[8]

Step-by-Step Optimization Protocol:

  • Ligand Screening: The choice of ligand is paramount for selectivity. For palladium catalysis, bulky, electron-rich phosphine ligands often promote the desired C-H activation pathway.[10][11] For copper catalysis, phenanthroline-based ligands have shown excellent performance in N-arylation, so careful selection is needed to favor C-arylation.[8]

  • Catalyst-to-Ligand Ratio: The ratio of the metal precursor to the ligand can significantly impact the nature of the active catalytic species. A 1:1 or 1:2 ratio is common, but this should be experimentally optimized.[10] An excess of ligand can sometimes be detrimental.[5]

  • Temperature and Reaction Time: Lowering the reaction temperature can sometimes suppress side reactions, which may have higher activation energies than the desired transformation. Monitor the reaction closely to avoid prolonged reaction times that can lead to product degradation or byproduct formation.

  • Base and Solvent Effects: The choice of base and solvent can influence the catalyst's activity and selectivity.[12][13] A screening of different bases (e.g., carbonates, phosphates, acetates) and solvents (e.g., DMF, DMSO, toluene, dioxane) is often necessary.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the optimization of catalyst loading.

What is a typical catalyst loading range for the synthesis of this compound?

The optimal catalyst loading is highly dependent on the specific catalytic system being employed (palladium, copper, or other transition metals), the nature of the starting materials, and the reaction conditions. However, some general guidelines can be provided:

Catalytic SystemTypical Loading Range (mol%)Notes
Palladium-based 0.5 - 5Often used for direct C-H arylation. Lower loadings are desirable for process efficiency.[3][7]
Copper-based 1 - 20Can be effective for C-N and C-C bond formation. Loadings can be higher than palladium systems.[14][15]
Nickel-based 5 - 10An emerging alternative to palladium, often requiring slightly higher loadings.[16][17][18]

It is crucial to remember that these are starting points, and empirical optimization is almost always necessary to achieve the best results for a specific reaction.[10]

How do I choose the right catalyst and ligand for my specific reaction?

The selection of the catalyst and ligand is a critical decision that will profoundly impact the outcome of your synthesis.

Catalyst Selection:

  • Palladium: Generally the most versatile and widely used catalyst for cross-coupling reactions, including C-H activation.[19] A variety of palladium(II) precatalysts are commercially available.[10]

  • Copper: A more economical alternative to palladium, often used for Ullmann-type couplings.[8] Copper catalysts can be particularly effective for N-arylation, so careful ligand selection is needed to direct C-arylation.[20]

  • Nickel: A less expensive, earth-abundant metal that is gaining traction for cross-coupling reactions.[17]

Ligand Selection:

The ligand's role is to stabilize the metal center, modulate its reactivity, and influence the regioselectivity of the reaction.

  • For Palladium: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) and N-heterocyclic carbenes (NHCs) are often the ligands of choice for challenging C-H activation reactions.[10][11]

  • For Copper: Diamine and phenanthroline-based ligands are commonly used to facilitate copper-catalyzed cross-coupling reactions.[8]

What is the role of a precatalyst and how does it affect the reaction?

A precatalyst is a stable complex that is converted into the active catalytic species under the reaction conditions.[10] Using a well-defined precatalyst offers several advantages over generating the catalyst in situ from a simple metal salt and a separate ligand:

  • Improved Reproducibility: Precatalysts provide a consistent and known ratio of metal to ligand, leading to more reliable results.[10]

  • Enhanced Activity: Many modern precatalysts are designed for high stability and activity, often allowing for lower catalyst loadings and milder reaction conditions.

  • Ease of Handling: Precatalysts are often air- and moisture-stable solids, making them easier to handle than air-sensitive catalyst components.[10]

The choice of precatalyst can influence the rate of catalyst activation and its overall stability, thereby impacting the efficiency of the synthesis.

Logical Workflow for Optimizing Catalyst Loading

The following diagram illustrates a systematic approach to optimizing catalyst loading for the synthesis of this compound.

Catalyst_Optimization_Workflow cluster_screening Initial Screening cluster_optimization Fine-Tuning cluster_validation Validation A Define Baseline Conditions (Catalyst, Ligand, Base, Solvent, Temp) B Vary Catalyst Loading (e.g., 0.5, 1, 2, 5 mol%) A->B Systematic Variation C Monitor Yield and Byproducts B->C Analysis D Optimize Catalyst:Ligand Ratio (e.g., 1:1, 1:1.5, 1:2) C->D Proceed if Yield Improves E Screen Ligands D->E If Selectivity is an Issue F Adjust Temperature and Time E->F G Confirm Optimal Conditions F->G H Scale-Up Reaction G->H Final Protocol

Caption: A workflow for systematic optimization of catalyst loading.

By following the troubleshooting guide and considering the frequently asked questions, researchers can develop a robust and efficient protocol for the synthesis of this compound, leading to higher yields, improved purity, and a more streamlined drug discovery process.

References

Technical Support Center: 4-(1H-imidazol-2-yl)benzonitrile Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, chemists, and drug development professionals investigating the synthesis and reaction kinetics of 4-(1H-imidazol-2-yl)benzonitrile. The following sections are structured in a question-and-answer format to directly address common challenges and inquiries related to the influence of temperature on this reaction system. Our goal is to provide not only procedural guidance but also the underlying scientific principles to empower you to optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: How does temperature fundamentally affect the reaction kinetics for the synthesis of this compound?

A: Temperature is a critical parameter that directly influences the rate of virtually all chemical reactions, including the synthesis of heterocyclic compounds like this compound. The relationship is primarily governed by the Arrhenius equation :

k = A e-Ea/RT

Where:

  • k is the rate constant

  • A is the pre-exponential factor (related to collision frequency and orientation)

  • Ea is the activation energy (the minimum energy required for a reaction to occur)

  • R is the universal gas constant

  • T is the absolute temperature in Kelvin

In essence, increasing the temperature has two main effects:

  • Increased Kinetic Energy: Molecules move faster, leading to more frequent collisions between reactants.

  • Overcoming the Activation Barrier: A greater fraction of the colliding molecules possess sufficient energy to overcome the activation energy (Ea), resulting in a successful reaction.[1][2]

As a general rule of thumb, for many organic reactions, a 10°C increase in temperature can approximately double the reaction rate.[1] However, this is a simplification, and the actual effect must be determined empirically for your specific reaction conditions. It is crucial to understand that while higher temperatures increase the reaction rate, they can also promote undesirable side reactions or degradation of the product or reactants, impacting overall yield and purity.

Q2: What are the primary considerations when designing an experiment to study the effect of temperature on this reaction?

A: A successful kinetic study requires careful experimental design to ensure the data is accurate and reproducible. Key considerations include:

  • Precise Temperature Control: Use a reaction vessel with a jacket connected to a circulating bath (thermostator) to maintain a constant and uniform temperature (±0.1°C). Direct heating on a hot plate is often insufficient due to poor thermal regulation.

  • Inert Atmosphere: Imidazole syntheses can be sensitive to oxidation. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side products.

  • Effective Mixing: Ensure consistent and efficient stirring throughout the reaction. Inadequate mixing can lead to localized temperature gradients and concentration differences, making the kinetic data unreliable.

  • Initial Rate Method: To simplify data analysis, it is often best to measure the initial rate of the reaction, where the change in reactant concentration is minimal (typically the first 5-10% of the reaction).[3] This avoids complications from product inhibition or changes in the reaction mechanism over time.

  • Analyte Sampling: Develop a reliable method for quenching the reaction in the sampled aliquot immediately to prevent further reaction before analysis. This can be achieved by rapid cooling or by adding a chemical quenching agent.

Below is a workflow diagram for designing a kinetic study.

G cluster_0 Phase 1: Experimental Design cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Data Analysis a Define Temperature Range b Select Solvent & Concentrations a->b c Choose Analytical Method (e.g., HPLC, NMR) b->c d Establish Sampling & Quenching Protocol c->d e Run Isothermal Experiment (T1) d->e f Collect Aliquots at Timed Intervals e->f g Analyze Samples & Quantify Product/Reactant f->g h Repeat for T2, T3, T4... g->h i Plot [Concentration] vs. Time for each T h->i j Determine Rate Constant (k) for each T i->j k Construct Arrhenius Plot (ln(k) vs. 1/T) j->k l Calculate Activation Energy (Ea) & Pre-exponential Factor (A) k->l

Caption: Workflow for a temperature-dependent kinetic study.

Q3: Which analytical techniques are most suitable for monitoring the formation of this compound in real-time?

A: The choice of analytical technique is critical and depends on the specific reaction conditions and available instrumentation. Several powerful methods can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is often the method of choice. HPLC allows for excellent separation of reactants, intermediates, and the final product from the reaction mixture, enabling accurate quantification.[4] A UV detector is suitable as the benzonitrile and imidazole moieties are chromophoric.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop or online NMR spectroscopy is a powerful, non-destructive technique for monitoring reactions.[5] You can track the disappearance of reactant signals and the appearance of product signals in real-time to determine concentrations.[6]

  • UV-Vis Spectrophotometry: If the product has a distinct absorbance maximum separate from the reactants, UV-Vis spectrophotometry can be a simple and continuous method for monitoring the reaction progress.[7] For fast reactions, a stopped-flow apparatus can be coupled with the spectrophotometer.[7]

  • Mass Spectrometry (MS): Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can provide real-time insights into the reaction, allowing for the detection of reactants, products, and even transient catalytic intermediates.[6]

Each technique has its own set of requirements for sample preparation and calibration.[3] It is essential to develop and validate your analytical method before beginning kinetic experiments.

Troubleshooting Guide

Q1: My reaction is very slow at lower temperatures, but at higher temperatures, I see significant impurity formation and a drop in final yield. What is happening?

A: This is a classic optimization problem where the kinetics of the desired reaction and side reactions have different sensitivities to temperature.

  • Likely Cause: The activation energy (Ea) for the side reaction(s) is likely higher than that of your desired product formation. This means that as you increase the temperature, the rate of the side reaction increases more dramatically than the rate of your main reaction, leading to more impurities. Imidazole derivatives can also be susceptible to degradation at elevated temperatures.[8]

  • Troubleshooting Steps:

    • Systematic Temperature Screening: Conduct a series of small-scale reactions at various temperatures (e.g., in 10°C increments) and analyze the product distribution by HPLC or LC-MS at full conversion. This will help you identify an optimal temperature that provides a reasonable reaction rate with minimal impurity formation.

    • Optimize Reaction Time: At your chosen optimal temperature, perform a time-course study to determine the point at which the formation of your desired product maximizes before significant degradation or side-product formation occurs.

    • Consider Catalyst Modification: If using a catalyst, its activity and selectivity are often temperature-dependent. You may need to screen different catalysts or catalyst loadings to improve selectivity at a given temperature.

Q2: My kinetic data is inconsistent and not reproducible between runs, even at the same temperature. What should I investigate?

A: Poor reproducibility is a common issue in kinetic studies and typically points to uncontrolled variables in the experimental setup.

Potential Cause Recommended Action
Inaccurate Temperature Control Verify the calibration of your thermostat and ensure the temperature probe is correctly placed within the reaction vessel, not just in the heating mantle or bath.
Inconsistent Mixing Use a mechanical overhead stirrer for better consistency than a magnetic stir bar, especially for larger volumes or viscous solutions. Ensure the stirring rate is the same for all experiments.
Reagent Purity/Stability Use fresh, high-purity reagents. Some reactants, particularly aldehydes or amines used in imidazole synthesis, can degrade upon storage. Verify the purity of your starting materials before each set of experiments.
Atmospheric Contamination Ensure your inert gas setup is leak-proof. Small amounts of oxygen or moisture can initiate side reactions or inhibit catalysts, leading to variable rates.
Sampling/Quenching Errors Standardize your sampling procedure. Use a calibrated pipette and ensure the quenching is instantaneous and complete for every sample.
Q3: The reaction starts as expected but then stalls before reaching full conversion. Why?

A: A reaction that stalls prematurely can be due to several factors, often related to the stability of the reactants or catalysts under the reaction conditions.

  • Catalyst Deactivation: If the reaction is catalyzed, the catalyst may be degrading or being poisoned by an impurity over time. This is often more pronounced at higher temperatures. Consider adding the catalyst in portions or using a more robust catalytic system.

  • Product Inhibition: The product itself may act as an inhibitor, binding to the catalyst or a reactant and slowing the reaction down as its concentration increases.

  • Reversible Reaction: The reaction may be reaching a state of equilibrium. You can test this by adding a small amount of pure product to the initial reaction mixture; if the initial rate decreases, it suggests equilibrium effects are at play.

  • Reagent Degradation: A key reagent might be unstable under the reaction conditions and degrading over the course of the experiment. Analyze a sample from the stalled reaction to check the concentration of all starting materials.

The relationship between temperature and these factors is visualized below.

G Temp Increasing Temperature Rate Increases Desired Reaction Rate (k_desired) Temp->Rate Good SideRxn Increases Side Reaction Rate (k_side) Temp->SideRxn Bad (often > Ea_desired) Degradation Increases Degradation Rate (k_degradation) Temp->Degradation Bad Yield Optimal Yield & Purity Rate->Yield SideRxn->Yield Degradation->Yield

Caption: Balancing temperature effects on reaction outcomes.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a generalized procedure based on common methods for imidazole synthesis.[9][10] Researchers should optimize stoichiometry and conditions for their specific setup.

  • Setup: To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, a temperature probe, and a nitrogen inlet, add 4-cyanobenzaldehyde (1.31 g, 10 mmol) and ammonium acetate (5.78 g, 75 mmol).

  • Solvent Addition: Add 30 mL of glacial acetic acid to the flask.

  • Reagent Addition: While stirring, add glyoxal (40% solution in water, 1.45 mL, 12.5 mmol).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) under a nitrogen atmosphere and maintain for the specified time (e.g., 2 hours).

  • Workup: After cooling to room temperature, pour the mixture into 150 mL of ice-cold water.

  • Neutralization: Slowly neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether.

  • Purification: Dry the crude solid in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Protocol 2: Kinetic Analysis by HPLC
  • Reaction Setup: Set up the reaction as described in Protocol 1 in a jacketed reactor connected to a circulating water bath set to the target temperature (e.g., 80 °C).

  • Internal Standard: Add a non-reactive internal standard (e.g., naphthalene) to the reaction mixture at a known concentration.

  • Initiation (t=0): Add the final reagent (e.g., glyoxal) to the pre-heated mixture and start the timer.

  • Sampling: At predetermined time intervals (e.g., t = 0, 5, 10, 20, 30, 60 min), withdraw a 0.1 mL aliquot from the reaction mixture using a syringe.

  • Quenching: Immediately inject the aliquot into a pre-weighed HPLC vial containing 1.0 mL of a cold mobile phase mixture (e.g., acetonitrile/water) to quench the reaction and dilute the sample.

  • Analysis: Analyze the quenched samples by a validated HPLC method to determine the concentration of the product and remaining reactants relative to the internal standard.

  • Data Processing: Plot the concentration of this compound versus time. Determine the initial reaction rate from the slope of the initial linear portion of the curve.

  • Repeat: Repeat steps 1-7 for each desired temperature.

References

Validation & Comparative

A Comparative Guide to the Definitive Structural Validation of Aromatic Imidazole Derivatives: An In-Depth Analysis of 4-(1H-benzo[d]imidazol-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comprehensive comparison of analytical techniques for the structural validation of complex heterocyclic molecules, using 4-(1H-benzo[d]imidazol-2-yl)benzonitrile as a case study. While multiple spectroscopic methods offer valuable data, this document establishes the primacy of single-crystal X-ray diffraction (SC-XRD) as the unequivocal "gold standard" for absolute structure determination. We will delve into the causality behind experimental choices, present detailed protocols for SC-XRD and complementary techniques like Powder X-ray Diffraction (PXRD) and Nuclear Magnetic Resonance (NMR) spectroscopy, and offer a comparative analysis to guide researchers in selecting the appropriate tools for their validation needs. The experimental data presented is grounded in published crystallographic studies, ensuring the highest degree of scientific integrity.

Note on the Compound of Interest: The specific molecule 4-(1H-imidazol-2-yl)benzonitrile is a valuable research compound. However, to provide a guide grounded in publicly available, peer-reviewed crystallographic data, we will focus on the closely related and medicinally significant analogue, 4-(1H-benzo[d]imidazol-2-yl)benzonitrile .[1][2][3] The benzimidazole scaffold is a cornerstone in medicinal chemistry, and the principles of structural validation discussed herein are directly applicable to the simpler imidazole variant.[4]

The Imperative of Unambiguous Structure Validation in Drug Development

In the pipeline of drug discovery and development, the precise three-dimensional arrangement of atoms in a molecule is not merely an academic detail; it is the foundation upon which its biological activity, safety, and intellectual property rest. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety risks. Therefore, a robust, multi-faceted approach to structural validation is paramount. While techniques like NMR, mass spectrometry, and IR spectroscopy provide essential information on connectivity and functional groups, they can sometimes be insufficient to distinguish between complex isomers or conformers. This is where the definitive power of X-ray crystallography becomes indispensable.[5]

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides unparalleled, high-resolution information about the atomic and molecular structure of a crystalline substance.[6] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can determine precise bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in space.[7] This makes it the only technique that provides a direct, visualizable, and unambiguous "picture" of the molecule as it exists in the solid state.

Crystallographic Data for 4-(1H-benzo[d]imidazol-2-yl)benzonitrile

The structure of 4-(1H-benzo[d]imidazol-2-yl)benzonitrile has been successfully elucidated, providing definitive proof of its atomic arrangement.[1][2][3] The key findings from the crystallographic analysis are summarized below, demonstrating the level of detail achievable with this technique.

ParameterValue[1]Significance
Chemical Formula C₁₄H₉N₃Confirms the elemental composition of the molecule in the crystal.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/nDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 7.2172 Å, b = 11.818 Å, c = 12.719 ÅPrecise measurements of the repeating unit of the crystal lattice.
Dihedral Angle 3.87°The angle between the benzimidazole and phenyl rings, showing the molecule is nearly planar.
Key Bond Length C=N (imidazole): 1.3191 ÅConfirms the double bond character within the imidazole ring.
Hydrogen Bonding Intermolecular N—H···NReveals how molecules pack together in the crystal, influencing physical properties.
Experimental Protocol: Single-Crystal X-ray Diffraction

The successful application of SC-XRD relies on a meticulous experimental workflow, from sample preparation to data analysis. Each step is critical for obtaining a high-quality structure.

  • Synthesis & Purification: The target compound, 4-(1H-benzo[d]imidazol-2-yl)benzonitrile, is first synthesized. A reported method involves heating 4-formylbenzonitrile and benzene-1,2-diamine.[1] Purity is paramount and should be confirmed by preliminary methods like NMR or HPLC before proceeding.

  • Crystal Growth (The Critical Step): High-quality single crystals, typically 0.1-0.3 mm in size and free of defects, are required.[7][8] The causality here is that a well-ordered, single lattice is needed to produce a sharp, interpretable diffraction pattern.

    • Method: Slow evaporation is a common and effective technique. A saturated solution of the purified compound in a suitable solvent (e.g., ethanol/water mixture) is prepared.[1] The container is loosely covered to allow the solvent to evaporate over several days to weeks. This slow process allows molecules to organize into a low-energy, highly ordered crystal lattice.

  • Crystal Mounting & Data Collection:

    • A suitable crystal is selected under a microscope and mounted on a goniometer head.[7]

    • The goniometer is placed in the X-ray diffractometer. A modern apparatus consists of an X-ray source, the goniometer for sample positioning, and an area detector (like a CCD or Pilatus detector).[7][9]

    • The crystal is cooled (typically to 100 K) to minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern.

    • A full sphere of diffraction data is collected by rotating the crystal and recording the diffraction patterns at hundreds of different orientations. This process can take several hours.[6]

  • Structure Solution and Refinement:

    • The collected diffraction intensities are processed to correct for experimental factors.

    • The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.[5]

    • An initial molecular model is built into the electron density map.

    • The model is refined using a least-squares algorithm, which adjusts atomic positions and other parameters to achieve the best possible fit between the calculated and the observed diffraction data.[5] The final R-factor is a key indicator of the quality of the refined structure.

Visualized Workflow for SC-XRD Analysis

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth (Slow Evaporation) synthesis->crystallization Purity > 99% mounting Crystal Mounting crystallization->mounting collection X-ray Data Collection (Diffractometer) mounting->collection processing Data Processing collection->processing solution Structure Solution (Phase Problem) processing->solution refinement Model Refinement solution->refinement validation Final Structure Validation (CIF file) refinement->validation Validation_Strategy cluster_synthesis Synthesis cluster_analysis Analytical Workflow cluster_result Validation Level start Synthesized Compound NMR NMR Spectroscopy (Connectivity in Solution) start->NMR PXRD PXRD (Bulk Crystalline Form) start->PXRD SC_XRD SC-XRD (Absolute 3D Structure) start->SC_XRD NMR->PXRD Confirms Identity level1 Probable Structure NMR->level1 PXRD->SC_XRD Selects Form for Definitive Analysis level2 Confirmed Phase PXRD->level2 level3 Definitive Structure SC_XRD->level3

References

A Comparative Guide to the Synthesis of 4-(1H-imidazol-2-yl)benzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The strategic synthesis of 4-(1H-imidazol-2-yl)benzonitrile, a key building block in medicinal chemistry, is a critical consideration for researchers in drug discovery and development. The imidazole moiety is a privileged scaffold, and its 2-aryl substitution pattern, particularly with an electron-withdrawing cyano group, offers a versatile platform for developing novel therapeutic agents. This guide provides an in-depth comparison of two prominent synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages to inform your synthetic strategy.

Introduction to this compound

This compound is a heterocyclic compound that has garnered significant interest in pharmaceutical research. The imidazole ring is a common feature in many biologically active molecules, including natural products and synthetic drugs. The presence of the 4-cyanophenyl group at the 2-position of the imidazole ring provides a handle for further functionalization and can influence the electronic properties of the molecule, which is often crucial for its biological activity.

This guide will explore two distinct and practical synthetic pathways for the preparation of this compound:

  • Route 1: The Two-Step Imidazoline Dehydrogenation Method

  • Route 2: The One-Pot Debus-Radziszewski-Type Synthesis

Each route will be presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and a comparative analysis to aid in the selection of the most appropriate method for your research needs.

Route 1: Two-Step Synthesis via Imidazoline Dehydrogenation

This well-established method involves an initial condensation reaction to form the imidazoline ring, followed by an oxidation step to introduce the aromaticity of the imidazole ring. This approach offers good control over the reaction intermediates.

Experimental Protocol

Step 1: Synthesis of 2-(4-cyanophenyl)-4,5-dihydro-1H-imidazole

  • To a round-bottom flask, add 4-formylbenzonitrile (1.0 eq) and ethylenediamine (1.2 eq).

  • The reaction can be performed neat or in a suitable solvent such as ethanol or toluene.

  • Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the 2-(4-cyanophenyl)-4,5-dihydro-1H-imidazole intermediate.

Step 2: Dehydrogenation to this compound

  • In a suitable flask, dissolve the 2-(4-cyanophenyl)-4,5-dihydro-1H-imidazole (1.0 eq) in a high-boiling solvent such as dimethyl sulfoxide (DMSO).

  • Add a dehydrogenating agent. A common and effective choice is palladium on carbon (10% Pd/C, 0.1 eq).

  • Heat the reaction mixture to 120-150 °C for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • The filtrate is then diluted with water, and the product is extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure this compound.

Visualizing the Workflow: Imidazoline Dehydrogenation

Imidazoline Dehydrogenation cluster_0 Step 1: Imidazoline Formation cluster_1 Step 2: Dehydrogenation 4-Formylbenzonitrile 4-Formylbenzonitrile Condensation Condensation 4-Formylbenzonitrile->Condensation Ethylenediamine Ethylenediamine Ethylenediamine->Condensation Imidazoline Intermediate Imidazoline Intermediate Condensation->Imidazoline Intermediate Dehydrogenation Dehydrogenation Imidazoline Intermediate->Dehydrogenation Final Product This compound Dehydrogenation->Final Product

Caption: Workflow for the two-step synthesis of this compound.

Mechanistic Insights and Rationale

The initial step is a classical condensation reaction between an aldehyde and a diamine to form a cyclic imine, the imidazoline. The subsequent dehydrogenation, or oxidation, is the key step to introduce the aromatic imidazole ring. The choice of oxidizing agent is critical. While Pd/C is a robust and widely used catalyst, other reagents like manganese dioxide (MnO2) or even sulfur in a high-boiling solvent can also be employed. The use of a high-boiling solvent like DMSO is advantageous as it can facilitate the reaction at the required higher temperatures and also act as a mild oxidant itself in some cases.

Route 2: One-Pot Debus-Radziszewski-Type Synthesis

The Debus-Radziszewski reaction is a powerful multicomponent reaction that allows for the efficient construction of substituted imidazoles in a single step from an aldehyde, a 1,2-dicarbonyl compound, and a source of ammonia.[1][2] This approach is highly atom-economical and can be advantageous in terms of time and resources.

Experimental Protocol
  • In a round-bottom flask, combine 4-formylbenzonitrile (1.0 eq), glyoxal (1.0 eq, typically as a 40% aqueous solution), and a source of ammonia. Ammonium acetate (2.0-3.0 eq) is a commonly used and convenient reagent.

  • The reaction is typically carried out in a protic solvent such as ethanol or acetic acid.

  • Heat the reaction mixture to reflux for 4-8 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration and washed with a cold solvent.

  • Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent like ethyl acetate.

  • The organic layer is then washed, dried, and concentrated.

  • The crude product is purified by column chromatography on silica gel or recrystallization to yield this compound.

Visualizing the Workflow: One-Pot Synthesis

One-Pot Synthesis 4-Formylbenzonitrile 4-Formylbenzonitrile One-Pot Reaction One-Pot Reaction 4-Formylbenzonitrile->One-Pot Reaction Glyoxal Glyoxal Glyoxal->One-Pot Reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->One-Pot Reaction Final Product This compound One-Pot Reaction->Final Product

Caption: Workflow for the one-pot Debus-Radziszewski-type synthesis.

Mechanistic Insights and Rationale

The mechanism of the Debus-Radziszewski reaction is believed to proceed through the initial formation of a diimine intermediate from the reaction of glyoxal and two equivalents of ammonia. This diimine then condenses with the aldehyde (4-formylbenzonitrile). Subsequent cyclization and dehydration lead to the formation of the aromatic imidazole ring. The use of ammonium acetate is advantageous as it serves as both the ammonia source and a mild acidic catalyst to promote the condensation steps.

Comparative Analysis of the Synthesis Routes

To facilitate an objective comparison, the key parameters of each synthetic route are summarized below.

ParameterRoute 1: Imidazoline DehydrogenationRoute 2: One-Pot Debus-Radziszewski
Number of Steps 21
Reaction Time Longer (14-28 hours total)Shorter (4-8 hours)
Typical Yields Moderate to GoodVariable, can be moderate to good
Reagents Ethylenediamine, Pd/C (or other oxidant)Glyoxal, Ammonium Acetate
Scalability Generally straightforward to scale upCan be sensitive to reaction conditions on a larger scale
Purification Two purification steps requiredSingle purification step
Cost-Effectiveness Potentially higher due to catalyst cost (Pd/C)Generally more cost-effective reagents
Environmental Impact Use of heavy metal catalyst (Pd)Generally greener, especially if using a benign solvent
Process Control Better control over intermediatesLess control as it's a one-pot reaction

Discussion and Recommendations

Route 1: Imidazoline Dehydrogenation offers a more controlled and often more reproducible synthesis. The isolation of the imidazoline intermediate allows for its characterization, ensuring the success of the first step before proceeding to the more challenging dehydrogenation. This route is particularly advantageous when high purity of the final product is critical and when scalability with predictable outcomes is a priority. The main drawback is the two-step nature of the process, which increases the overall reaction time and may require more extensive purification. The cost and environmental concerns associated with the palladium catalyst are also factors to consider, although alternative, less expensive oxidizing agents can sometimes be employed.

Route 2: The One-Pot Debus-Radziszewski-Type Synthesis is an attractive option due to its operational simplicity and atom economy. This method is ideal for rapid library synthesis or for smaller-scale preparations where time and resource efficiency are paramount. The use of readily available and inexpensive starting materials makes it a cost-effective choice. However, one-pot multicomponent reactions can sometimes be more challenging to optimize and scale up, as the yields can be sensitive to the stoichiometry of the reactants and the reaction conditions. The potential for side-product formation may also necessitate more rigorous purification of the final compound.

Senior Application Scientist's Recommendation:

For exploratory and discovery chemistry , where rapid access to a variety of analogs is desired, the One-Pot Debus-Radziszewski-Type Synthesis (Route 2) is often the preferred starting point due to its efficiency.

For process development and scale-up activities , where robustness, reproducibility, and high purity are the primary concerns, the Two-Step Imidazoline Dehydrogenation Method (Route 1) provides a more controlled and reliable approach, despite the additional step. The ability to isolate and characterize the intermediate provides a critical quality control point in the manufacturing process.

Ultimately, the choice of synthetic route will depend on the specific goals of the research, the available resources, and the scale of the synthesis. Both methods presented here are viable and have been successfully employed for the synthesis of 2-arylimidazoles.

References

A Comparative Guide to the Purity Assessment of Synthesized 4-(1H-imidazol-2-yl)benzonitrile by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous confirmation of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 4-(1H-imidazol-2-yl)benzonitrile, a heterocyclic aromatic compound with significant potential in medicinal chemistry and materials science.[1] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental choices, ensuring a self-validating and robust analytical approach.

The Critical Role of Purity in Drug Discovery

The presence of impurities in a synthesized compound can drastically alter its biological activity, toxicity, and stability, leading to misleading experimental results and potential safety concerns. For a molecule like this compound, which combines the structural motifs of benzonitrile and imidazole, the potential for side-products and unreacted starting materials necessitates a highly selective and sensitive analytical method to ensure its purity.[2][3] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, accuracy, and adaptability.[4][5]

Comparative Analysis of HPLC Methodologies

The choice of HPLC method is paramount for achieving accurate purity determination. Reversed-phase HPLC (RP-HPLC) is the most common and versatile method for the analysis of moderately polar to non-polar compounds like this compound.[6][7] However, other techniques can offer unique advantages depending on the specific impurities present.

Method Principle Advantages for this compound Analysis Limitations
Reversed-Phase (RP-HPLC) Partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.Excellent for separating compounds with varying hydrophobicity.[6][8] Highly reproducible and widely applicable.May have limited selectivity for very polar or structurally similar impurities.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.Superior retention and separation of highly polar impurities that are poorly retained in RP-HPLC.Mobile phase preparation can be more complex; equilibration times can be longer.
Ion-Exchange Chromatography (IEC) Separation based on ionic interactions between the analyte and a charged stationary phase.Effective for separating ionizable impurities or degradants. The imidazole moiety can be protonated, making this a viable option.Requires buffered mobile phases and is sensitive to changes in pH and ionic strength.

For the routine purity assessment of this compound, a well-developed Reversed-Phase HPLC method offers the best balance of simplicity, robustness, and broad applicability.

Recommended RP-HPLC Protocol for Purity Assessment

This section details a validated RP-HPLC method designed for the reliable purity determination of this compound. The causality behind each parameter selection is explained to provide a deeper understanding of the method's mechanics.

Experimental Workflow:

Caption: Workflow for HPLC purity assessment of this compound.

Detailed Experimental Parameters:

Parameter Specification Rationale
Instrument Agilent 1260 Infinity II LC System or equivalentProvides reliable and reproducible performance.
Column Zorbax SB-C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic structure of the analyte.[9]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the basic imidazole moiety and controlling the pH.[10]
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency and elution strength.[11][12]
Gradient 0-2 min: 20% B; 2-15 min: 20-90% B; 15-18 min: 90% B; 18-20 min: 20% BA gradient elution is crucial for separating impurities with a wide range of polarities that may be present from the synthesis.[13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmAromatic compounds like this compound exhibit strong absorbance at this wavelength, providing high sensitivity.[5]
Injection Volume 5 µLA small injection volume minimizes the risk of column overloading and peak distortion.
Sample Preparation 1 mg/mL in Acetonitrile/Water (50:50)The diluent should be compatible with the mobile phase to ensure good peak shape.
Method Validation: A Self-Validating System

To ensure the trustworthiness of this protocol, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities. This is demonstrated by the baseline resolution of the main peak from any other peaks.[13]

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of >0.995 is typically required.

  • Accuracy: The closeness of the test results to the true value. This is often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Potential Impurities and Their Chromatographic Behavior

Understanding the synthesis of this compound is key to anticipating potential impurities.[14][15][16] Common synthetic routes may involve the reaction of a benzonitrile derivative with an imidazole precursor.[1] Potential impurities could include:

  • Unreacted Starting Materials: These would likely have significantly different polarities and retention times from the final product.

  • Side-Products: Isomeric byproducts or products of incomplete reactions. Their structural similarity might lead to closer elution times, necessitating an optimized gradient.

  • Reagents and Catalysts: While often removed during workup, trace amounts may remain.

The developed RP-HPLC method is designed to effectively separate these different species based on their hydrophobicity.

Conclusion

The purity of synthesized compounds is a non-negotiable aspect of high-quality scientific research. This guide has provided a comprehensive framework for the purity assessment of this compound using a scientifically justified and robust RP-HPLC method. By understanding the principles behind the chosen methodology and the importance of rigorous validation, researchers can confidently ensure the quality of their synthesized materials, leading to more reliable and impactful scientific outcomes.

References

A Comprehensive Guide to the Comparative DFT Analysis of 4-(1H-imidazol-2-yl)benzonitrile and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of medicinal chemistry and materials science, molecules that feature a conjugated system of aromatic and heterocyclic rings are of paramount importance. The benzonitrile and imidazole moieties, in particular, are prevalent scaffolds in numerous biologically active compounds and functional materials.[1][2][3] 4-(1H-imidazol-2-yl)benzonitrile, along with its ortho- and meta- positional isomers, represents a class of molecules where the interplay of electronic effects—arising from the relative positions of the electron-withdrawing nitrile group and the versatile imidazole ring—can dictate their chemical behavior and potential applications.

Understanding the structure-property relationships in these isomers is crucial for the rational design of novel therapeutics and materials.[4] Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool to predict and analyze a wide range of molecular properties with high accuracy, often complementing or guiding experimental work.[5][6] DFT calculations allow for a deep dive into the geometric, electronic, and spectroscopic characteristics of molecules, providing insights that are often difficult to obtain through experimental means alone.[7]

This guide provides a comprehensive framework for conducting a comparative DFT study of this compound and its isomers: 2-(1H-imidazol-2-yl)benzonitrile and 3-(1H-imidazol-2-yl)benzonitrile. We will detail a validated computational protocol, explain the theoretical underpinnings of the analysis, and present the expected outcomes in a structured format suitable for researchers, scientists, and drug development professionals.

Molecular Structures of Isomers

The three positional isomers under investigation are distinguished by the attachment point of the imidazol-2-yl group to the benzonitrile ring.

G cluster_ortho Ortho-Isomer (2-(1H-imidazol-2-yl)benzonitrile) cluster_meta Meta-Isomer (3-(1H-imidazol-2-yl)benzonitrile) cluster_para Para-Isomer (this compound) ortho_img ortho_img meta_img meta_img para_img para_img

Caption: Molecular structures of the ortho-, meta-, and para-isomers of (1H-imidazol-2-yl)benzonitrile.

Methodology: A Validated Computational Workflow

The reliability of any computational study hinges on the selection of an appropriate theoretical method. The protocol outlined below is based on methodologies widely established for organic molecules of similar complexity and has been shown to provide an excellent balance between computational cost and accuracy.[8][9][10]

Computational Protocol: Step-by-Step
  • Structure Drawing: The initial 3D structures of the ortho, meta, and para isomers are drawn using a molecular editor (e.g., GaussView, Avogadro).

  • Geometry Optimization: A full geometry optimization is performed for each isomer in the gas phase. This step locates the minimum energy conformation of the molecule.

    • Software: Gaussian 16 (or a similar quantum chemistry package).

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is renowned for its robust performance in predicting the geometries and electronic properties of organic molecules.[4][8]

    • Basis Set: 6-311++G(d,p). This is a triple-zeta Pople-style basis set that includes diffuse functions (++) on heavy atoms and hydrogen to accurately describe non-covalent interactions and anions, and polarization functions (d,p) to allow for flexibility in orbital shapes.

  • Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory.

    • Causality: This is a critical validation step. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also yield thermodynamic data and the predicted infrared (IR) and Raman spectra.[4][11]

  • Electronic Property Calculation: Using the optimized geometries, single-point energy calculations are performed to derive key electronic properties.

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[6]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[6][7]

    • Dipole Moment: The total dipole moment and its components are calculated to quantify the overall polarity of the molecule.

  • Spectroscopic Simulation (Optional but Recommended):

    • UV-Visible Spectra: Time-Dependent DFT (TD-DFT) calculations can be performed to simulate the electronic absorption spectra, providing insights into the electronic transitions.[5][10]

Computational Workflow Diagram

DFT_Workflow start 1. Initial Structure Generation (ortho, meta, para isomers) opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq 3. Vibrational Frequency Analysis opt->freq validation Validation: No Imaginary Frequencies? freq->validation validation->opt No (Re-optimize) properties 4. Electronic Property Calculation (HOMO, LUMO, MEP, Dipole Moment) validation->properties Yes (True Minimum) td_dft 5. TD-DFT Calculation (Simulated UV-Vis Spectra) properties->td_dft analysis 6. Comparative Data Analysis properties->analysis td_dft->analysis

Caption: A streamlined workflow for the comparative DFT analysis of molecular isomers.

Results and Discussion: A Comparative Framework

The primary output of this study is a direct comparison of the calculated properties for the three isomers. This data should be summarized in clear, well-structured tables to facilitate analysis.

Table 1: Comparative Geometric Parameters

This table will compare key bond lengths, bond angles, and dihedral angles. The dihedral angle between the benzonitrile and imidazole rings is particularly important as it defines the degree of coplanarity and, consequently, the extent of π-conjugation.

ParameterOrtho-IsomerMeta-IsomerPara-Isomer
Bond Lengths (Å)
C(phenyl)-C(imidazole)Calculated ValueCalculated ValueCalculated Value
C≡NCalculated ValueCalculated ValueCalculated Value
Dihedral Angle (°)
Phenyl-ImidazoleCalculated ValueCalculated ValueCalculated Value
  • Expert Insight: One would expect the ortho-isomer to exhibit the largest dihedral angle due to steric hindrance between the rings, potentially disrupting conjugation. The meta- and para-isomers are likely to be more planar.[12]

Table 2: Comparative Electronic Properties

This table is central to understanding the chemical reactivity and electronic behavior of the isomers.

PropertyOrtho-IsomerMeta-IsomerPara-Isomer
HOMO Energy (eV) Calculated ValueCalculated ValueCalculated Value
LUMO Energy (eV) Calculated ValueCalculated ValueCalculated Value
HOMO-LUMO Gap (ΔE, eV) Calculated ValueCalculated ValueCalculated Value
Dipole Moment (Debye) Calculated ValueCalculated ValueCalculated Value
Chemical Hardness (η) Calculated ValueCalculated ValueCalculated Value
Electrophilicity Index (ω) Calculated ValueCalculated ValueCalculated Value
  • Expert Insight: The HOMO-LUMO gap is a key indicator of stability; a larger gap implies higher stability and lower chemical reactivity.[6] The para-isomer, with its direct end-to-end conjugation between the imidazole and nitrile groups, is expected to have the smallest HOMO-LUMO gap, suggesting it may be the most reactive and have the most significant charge-transfer characteristics.[12] The dipole moment will be heavily influenced by the vector addition of the bond dipoles, which varies significantly with the substitution pattern.

Table 3: Comparative Vibrational Frequencies

This table should focus on characteristic vibrational modes, such as the C≡N stretch and the C-H stretching modes of the aromatic rings. Comparing these calculated values to experimental FT-IR data, if available, serves as a crucial validation of the chosen computational method.[4][8]

Vibrational ModeOrtho-Isomer (cm⁻¹)Meta-Isomer (cm⁻¹)Para-Isomer (cm⁻¹)
C≡N Stretch Calculated ValueCalculated ValueCalculated Value
Aromatic C-H Stretch Calculated ValueCalculated ValueCalculated Value
Imidazole N-H Stretch Calculated ValueCalculated ValueCalculated Value
  • Expert Insight: The frequency of the C≡N stretching vibration is sensitive to the electronic environment. Increased conjugation, as expected in the para-isomer, can lead to a slight decrease in this frequency compared to the other isomers.

Conclusion

This guide outlines a robust and scientifically grounded approach for the comparative DFT analysis of this compound and its positional isomers. By systematically calculating and comparing their geometric, electronic, and spectroscopic properties, researchers can gain profound insights into the subtle yet significant effects of positional isomerism. This understanding is fundamental to the field of rational drug design and the development of new functional materials, allowing for the fine-tuning of molecular properties to achieve desired biological activities or physical characteristics. The presented workflow serves as a foundational template that can be adapted for the study of other complex organic molecules.

References

A Comparative Guide to the In Vitro Efficacy of Imidazole- and Benzimidazole-Based Benzonitrile Derivatives Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the in vitro performance of novel 4-(1H-imidazol-2-yl)benzonitrile derivatives and their structurally related benzimidazole analogues. The imidazole scaffold is a "privileged structure" in medicinal chemistry, recognized for its presence in vital biological molecules and its ability to serve as an isostere for various functional groups.[1][2][3] This versatility has led to the development of numerous derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][4][5][6] This document synthesizes experimental data from multiple studies, offering a direct comparison of these emerging compounds against established clinical standards, thereby providing researchers and drug development professionals with critical insights into their therapeutic potential.

Anticancer Efficacy Evaluation: Benchmarking Against Gold Standards

The most significant body of research for this class of compounds lies in oncology. Derivatives have been rationally designed to target various hallmarks of cancer, from inducing broad cytotoxicity to inhibiting specific molecular targets like protein kinases.

Cytotoxicity Against Proliferating Cancer Cells: Comparison with Cisplatin

Cisplatin is a cornerstone of platinum-based chemotherapy, exerting its effect by inducing DNA damage and triggering apoptosis. A recent study synthesized a novel series of (4-(2-substituted-1H- benzo[d]imidazol-1-yl) pyridin-2-yl) (1H-imidazol-1-yl) methanone derivatives and evaluated their cytotoxic potential against human breast (HBL-100) and cervical (HeLa) cancer cell lines.[4] The efficacy was benchmarked against Cisplatin, providing a direct measure of their cytotoxic potency.

Experimental Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected for this evaluation. This colorimetric assay is a standard for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, making it a reliable method for quantifying cytotoxicity.

Comparative Cytotoxicity Data (IC₅₀ in µM)

Compound IDR Group (Substitution)HBL-100 (IC₅₀)HeLa (IC₅₀)
IVa Hydrogen>100>100
IVb Methyl38.1241.13
IVc Ethyl31.4236.48
IVd Propyl28.1632.14
IVe Chloro10.1212.18
IVf Bromo14.2416.82
IVg Nitro21.1224.16
IVh Methoxy42.1246.13
IVi Amino48.1252.18
IVk Phenyl24.1628.42
Cisplatin (Standard) -10.00 12.00
Data synthesized from findings reported in the literature.[4]

Key Insights: The results indicate that while most synthesized compounds showed moderate activity, the derivative with a chloro substitution (IVe ) exhibited considerable anticancer activity, with IC₅₀ values nearly equivalent to the standard, Cisplatin.[4] This suggests that specific halogen substitutions on the benzimidazole ring can significantly enhance cytotoxic potential. The compound with a simple hydrogen substitution (IVa ) showed the least activity.[4]

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HBL-100) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the standard drug (Cisplatin) in the appropriate cell culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed Cells in 96-Well Plate Prepare_Compounds Prepare Serial Dilutions of Test Compounds & Standard Treat_Cells Add Compounds to Cells Prepare_Compounds->Treat_Cells Incubate_48h Incubate for 48-72h Treat_Cells->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add Solubilizing Agent Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50

Caption: Workflow for MTT-based cell viability assay.

Targeted Therapy: Inhibition of V600E-Mutant BRAF Kinase

Targeted therapies represent a paradigm shift from broad-spectrum cytotoxic agents. The MAPK/ERK signaling pathway is a critical regulator of cell proliferation and is frequently mutated in cancer.[7] The V600E mutation in the BRAF kinase is a known oncogenic driver. A study designed and synthesized a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives as potential V600EBRAF inhibitors, comparing their activity to Vemurafenib, an FDA-approved drug for this target.[7]

Experimental Rationale: In vitro kinase assays are essential for determining the direct inhibitory effect of a compound on its target enzyme. These assays typically measure the phosphorylation of a substrate by the kinase. A reduction in signal in the presence of the compound indicates inhibition. Selectivity is crucial; thus, the compounds were also tested against wild-type BRAF and the related CRAF kinase to ensure they preferentially target the mutated form.

Comparative V600EBRAF Inhibition Data (IC₅₀ in µM)

Compound IDV600EBRAF (IC₅₀)Wild-Type BRAF (IC₅₀)CRAF (IC₅₀)
12e 0.621.141.25
12i 0.530.981.02
12l 0.49 0.840.79
Vemurafenib (Standard) 0.0310.100.048
Data synthesized from findings reported in the literature.[7]

Key Insights: Several synthesized compounds demonstrated potent and selective inhibition of the V600EBRAF kinase.[7] Compound 12l emerged as the most active, with an IC₅₀ of 0.49 µM.[7] While not as potent as Vemurafenib, these derivatives show significant promise and represent a novel chemical scaffold for developing BRAF inhibitors. Their selectivity for V600EBRAF over wild-type BRAF and CRAF is a favorable characteristic for reducing off-target effects.[7]

Protocol 2: Representative In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Reagent Preparation: Prepare assay buffer, kinase (e.g., V600EBRAF), substrate (e.g., a specific peptide), and ATP.

  • Compound Plating: In a 384-well plate, dispense serial dilutions of test compounds and the standard (Vemurafenib).

  • Kinase Reaction: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow for the phosphorylation reaction to proceed.

  • Detection: Add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent). This reagent first depletes the remaining ATP, then converts the ADP produced during the kinase reaction back into ATP.

  • Luminescence Reading: A luciferase/luciferin reaction uses the newly generated ATP to produce a light signal that is proportional to kinase activity. Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls (no enzyme and no inhibitor). Calculate percent inhibition and determine IC₅₀ values.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor EGFR Receptor Tyrosine Kinase GF->EGFR RAS RAS EGFR->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Simplified MAPK/ERK signaling pathway.

Overcoming Drug Resistance: Activity in Imatinib-Resistant CML Cells

Drug resistance is a major challenge in cancer therapy. Imatinib (IMA), a tyrosine kinase inhibitor, is a first-line treatment for Chronic Myeloid Leukemia (CML), but resistance often develops. Researchers investigated the effects of 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives on both IMA-sensitive (K562S) and IMA-resistant (K562R) CML cell lines.[8]

Experimental Rationale: The use of paired sensitive and resistant cell lines is a powerful model to identify compounds that can overcome resistance mechanisms. The K562R cell line often exhibits overexpression of efflux pumps like P-glycoprotein (P-gp), which actively removes drugs from the cell. The study not only measured cytotoxicity but also assessed the compounds' ability to inhibit P-gp activity.[8]

Key Insights: The study found that the benzimidazole derivatives induced cytotoxicity in both sensitive and resistant CML cells.[8] Crucially, they also inhibited the activity of the P-gp efflux pump in the resistant K562R cells, suggesting a dual mechanism of action: direct cytotoxicity and reversal of a key resistance mechanism.[8] This highlights the potential of this scaffold to treat relapsed or refractory CML.

Discussion and Future Perspectives

The collective evidence strongly supports the this compound backbone, particularly its benzimidazole variant, as a highly promising scaffold for the development of novel therapeutics.

  • Structural Advantages: The planar, aromatic nature of the benzimidazole system allows for effective interaction with biological macromolecules.[1][9] The nitrile group can act as a hydrogen bond acceptor, further anchoring the molecule within a target's binding site.[9]

  • Versatility: Derivatives have demonstrated efficacy through diverse mechanisms, including broad-spectrum cytotoxicity comparable to platinum drugs and highly specific inhibition of oncogenic kinases like BRAF.[4][7]

  • Overcoming Resistance: The ability of certain derivatives to inhibit drug efflux pumps like P-gp is a significant finding, offering a potential strategy to combat multidrug resistance in cancer.[8]

Future research should focus on optimizing the lead compounds identified in these studies to improve potency and selectivity. Structure-activity relationship (SAR) studies will be critical to refine the substitutions on the core scaffold. Following promising in vitro results, progression to in vivo animal models is the necessary next step to evaluate pharmacokinetics, safety, and true therapeutic efficacy.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(1H-imidazol-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison and cross-validation of two primary analytical techniques for the characterization and quantification of 4-(1H-imidazol-2-yl)benzonitrile: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a critical intermediate in pharmaceutical synthesis, the purity and accurate quantification of this compound are paramount. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

The narrative explains the rationale behind experimental choices, grounds the validation framework in regulatory standards, and presents comparative data to guide method selection for specific analytical challenges, from routine quality control to trace-level impurity analysis.

Introduction: The Analytical Imperative for this compound

This compound (MW: 169.19 g/mol , Formula: C₁₀H₇N₃) is a heterocyclic aromatic compound featuring both imidazole and benzonitrile moieties.[1] Such structures are common scaffolds in medicinal chemistry, making this compound a potentially valuable intermediate.[2] The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of a final active pharmaceutical ingredient (API).[3] Therefore, robust, validated analytical methods are not merely a regulatory formality but a scientific necessity to ensure product quality.[4]

This guide focuses on the cross-validation of two distinct but complementary analytical methods. Cross-validation serves to demonstrate that a newly developed method is equivalent to an established one, or to understand the specific advantages and limitations of each. Our comparison will be framed by the globally recognized ICH Q2(R1) guidelines on the Validation of Analytical Procedures , ensuring that the methodologies and data presented are scientifically sound and regulatory-compliant.[5][6][7][8]

The Contenders: A Tale of Two Techniques

The choice of an analytical method is driven by its intended purpose. For this compound, we will compare a robust, widely accessible "workhorse" method with a highly sensitive and specific "specialist" method.

  • Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV): This is the cornerstone of pharmaceutical quality control for assay and impurity quantification. Its reliability, cost-effectiveness, and straightforward operation make it ideal for routine analysis. The benzonitrile and imidazole rings contain chromophores that allow for sensitive detection by UV spectroscopy.[9][10][11]

  • Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers unparalleled selectivity and sensitivity.[12][13] By monitoring specific precursor-to-product ion transitions, LC-MS/MS can quantify the target analyte with high confidence, even in the presence of co-eluting impurities or complex matrices. It is the gold standard for trace-level analysis, structural confirmation, and metabolite identification.

Logical Framework for Method Selection

The relationship between the analytical challenge and the choice of method can be visualized as a decision-making process.

G cluster_0 Analytical Goal cluster_1 Method Selection & Validation Goal Define Analytical Goal RoutineQC Routine QC Assay / Purity (>0.1%) Goal->RoutineQC Assay/ Purity TraceAnalysis Trace Impurity (<0.1%) / Confirmation / Bioanalysis Goal->TraceAnalysis Sensitivity/ Specificity HPLCM RP-HPLC-UV Method Validation Perform Validation (ICH Q2(R1)) HPLCM->Validation LCMSM LC-MS/MS Method LCMSM->Validation RoutineQC->HPLCM TraceAnalysis->LCMSM Data Compare Performance Data Validation->Data G start Start: Sample & Standard prep 1. Prepare Mobile Phase (ACN:Phosphate Buffer) start->prep dissolve 2. Dissolve Sample/Standard in Diluent prep->dissolve inject 3. Inject into HPLC System dissolve->inject sep 4. Isocratic Separation on C18 Column inject->sep detect 5. UV Detection at 285 nm sep->detect process 6. Integrate Peak Area detect->process quant 7. Quantify vs. Standard process->quant end End: Report Result quant->end G start Start: Sample & Standard prep 1. Prepare Mobile Phase (ACN:Water + Formic Acid) start->prep dissolve 2. Dissolve & Serially Dilute Sample/Standard prep->dissolve inject 3. Inject into LC-MS/MS dissolve->inject sep 4. Gradient Separation on C18 Column inject->sep ionize 5. Electrospray Ionization (ESI+) sep->ionize q1 6. Q1: Isolate Precursor Ion (m/z 170.1) ionize->q1 q2 7. Q2: Fragment Ion (CID) q1->q2 q3 8. Q3: Select Product Ion (e.g., m/z 143.1) q2->q3 detect 9. Detect Product Ion q3->detect quant 10. Quantify via MRM detect->quant end End: Report Result quant->end

References

comparing the coordination chemistry of 4-(1H-imidazol-2-yl)benzonitrile with other ligands

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the dynamic field of coordination chemistry, the rational design of ligands is paramount to the development of novel metal complexes with tailored electronic, magnetic, and photophysical properties. 4-(1H-imidazol-2-yl)benzonitrile (IzPhCN) emerges as a ligand of significant interest, possessing a unique bifunctional architecture that combines the well-established coordinating ability of the imidazole ring with the electronically versatile benzonitrile moiety. This guide provides a comprehensive comparison of the predicted coordination chemistry of IzPhCN with established ligand systems, offering researchers, scientists, and drug development professionals a predictive framework for harnessing the potential of this intriguing molecule.

While direct experimental data on the coordination complexes of IzPhCN is not yet prevalent in the literature, a robust comparative analysis can be constructed by examining the behavior of closely related structural analogues. This guide will delve into the coordination modes, spectroscopic signatures, and potential properties of IzPhCN complexes by drawing parallels with 2-phenylimidazole, 2-(2'-pyridyl)imidazole, and 4-cyanopyridine.

Predicted Coordination Modes of this compound

The structural dichotomy of IzPhCN suggests two primary modes of coordination to a metal center, as illustrated below. The preferred mode will likely be influenced by the nature of the metal ion, the reaction conditions, and the presence of competing ligands.

Figure 1: Predicted coordination modes of this compound.

Monodentate Coordination: In this mode, IzPhCN is expected to coordinate to a metal center (M) exclusively through the more basic nitrogen atom of the imidazole ring. This is analogous to the coordination of 2-phenylimidazole. The benzonitrile group would remain pendant and uncoordinated, potentially available for further functionalization or intermolecular interactions.

Bidentate Chelation: The presence of both the imidazole and nitrile nitrogen atoms allows for the possibility of bidentate chelation, forming a stable five-membered chelate ring. This coordination mode is anticipated to be more prevalent with metal ions that favor chelation and in the absence of strongly competing monodentate ligands.

Comparative Analysis of Coordination Behavior

To predict the properties of IzPhCN complexes, we will compare its constituent coordinating fragments to well-characterized ligands.

Comparison with 2-Phenylimidazole: The Imidazole Moiety

2-Phenylimidazole serves as an excellent model for the monodentate coordination of IzPhCN. In complexes of 2-phenylimidazole, coordination occurs through the sp²-hybridized nitrogen of the imidazole ring.

Structural Insights: X-ray crystallographic studies of complexes such as [PdCl₂(2-phenylimidazole)₂] reveal typical Pd-N bond lengths in the range of 2.02-2.04 Å. The phenyl group at the 2-position exerts a degree of steric influence, which can affect the overall geometry of the complex. A similar steric effect is anticipated for IzPhCN in its monodentate coordination mode.

Spectroscopic Signatures:

  • ¹H NMR Spectroscopy: Upon coordination of 2-phenylimidazole to a diamagnetic metal center like Zn(II), the imidazole ring protons experience a downfield shift due to the donation of electron density to the metal. For instance, the N-H proton signal can shift by more than 1 ppm. Similar shifts are predicted for the imidazole protons of IzPhCN upon monodentate coordination.[1]

  • ¹³C NMR Spectroscopy: The carbon atoms of the imidazole ring, particularly C2, will also exhibit downfield shifts upon coordination, providing further evidence of metal-ligand interaction.

Comparison with 2-(2'-Pyridyl)imidazole: Bidentate Chelation Potential

2-(2'-Pyridyl)imidazole (pyim) is a classic bidentate N,N-donor ligand that forms stable five-membered chelate rings with a wide range of metal ions. It provides a valuable benchmark for predicting the bidentate chelating behavior of IzPhCN.[2]

Structural Insights: The crystal structure of [Fe(pyim)(H₂O)₄]SO₄ demonstrates the bidentate coordination of the pyim ligand with Fe-N bond lengths of approximately 2.15-2.20 Å.[3] The bite angle of the pyim ligand is typically around 76-78°. For IzPhCN, a similar bite angle is expected in a bidentate coordination mode, although the precise geometry will be influenced by the electronic nature of the benzonitrile group.

Spectroscopic Signatures:

  • IR Spectroscopy: In pyim complexes, changes in the vibrational modes of both the pyridine and imidazole rings are observed upon coordination. For IzPhCN, bidentate chelation would be expected to cause shifts in the vibrational frequencies of both the imidazole ring and the C≡N stretch of the nitrile group.

  • ¹H NMR Spectroscopy: The downfield shifts of the imidazole and phenyl protons in IzPhCN would be more pronounced in a bidentate mode compared to a monodentate mode due to the greater electron-donating effect of chelation.

Comparison with 4-Cyanopyridine: The Benzonitrile Moiety

The coordination of the nitrile group in IzPhCN can be inferred from studies of 4-cyanopyridine complexes. While the pyridine nitrogen is the primary coordination site in 4-cyanopyridine, the nitrile group's spectroscopic properties are sensitive to the electronic changes upon metal binding.

Spectroscopic Signatures:

  • IR Spectroscopy: The C≡N stretching frequency in free 4-cyanopyridine is typically observed around 2240 cm⁻¹. Upon coordination of the pyridine nitrogen, this frequency can shift to higher or lower wavenumbers depending on the nature of the metal-ligand interaction. In the case of direct coordination of the nitrile nitrogen of IzPhCN, a significant shift in the ν(C≡N) band is expected. A shift to higher frequency is often indicative of σ-donation from the nitrile lone pair to the metal, while π-backbonding from the metal to the π* orbitals of the nitrile can lead to a shift to lower frequency.[4]

  • ¹³C NMR Spectroscopy: The carbon of the nitrile group is also a sensitive probe of its electronic environment and would be expected to shift upon coordination.

Predicted Properties of Metal Complexes with this compound

Based on the comparative analysis, we can predict several key properties for the metal complexes of IzPhCN.

Luminescent Properties: Zinc(II) and Cadmium(II) complexes with imidazole-containing ligands often exhibit fluorescence.[5][6] It is plausible that Zn(II) and Cd(II) complexes of IzPhCN, particularly those where the ligand coordinates in a bidentate fashion, could display interesting photoluminescent properties, with potential for applications in sensing and materials science.

Magnetic Properties and Spin Crossover: Iron(II) complexes with N-donor heterocyclic ligands, such as 2,6-bis(1H-imidazol-2-yl)pyridine, are known to exhibit spin crossover (SCO) behavior.[7][8] The ligand field strength imparted by two IzPhCN ligands in a hypothetical [Fe(IzPhCN)₂]²⁺ complex could be in the range required to induce SCO, leading to temperature- or light-switchable magnetic properties.

Experimental Protocols

The synthesis and characterization of metal complexes of IzPhCN would likely follow established procedures for related imidazole-containing ligands.

Synthesis of this compound (IzPhCN)

A plausible synthetic route to IzPhCN involves the condensation of 4-cyanobenzaldehyde with glyoxal and ammonia, or a protected form of glyoxal, followed by oxidation. An alternative route could adapt the synthesis of 4-(1H-benzo[d]imidazol-2-yl)benzonitrile, which involves heating 4-formylbenzonitrile with o-phenylenediamine.[3] For IzPhCN, this would involve reacting 4-formylbenzonitrile with an appropriate 1,2-diaminoethane derivative.

General Synthesis of a Metal Complex, e.g., [M(IzPhCN)₂X₂]

Figure 2: General workflow for the synthesis of a metal complex with IzPhCN.

Step-by-Step Protocol:

  • Dissolution of Metal Salt: Dissolve one equivalent of a suitable metal salt (e.g., ZnCl₂, FeCl₂·4H₂O) in a minimal amount of a polar solvent such as methanol or ethanol.

  • Dissolution of Ligand: In a separate flask, dissolve two equivalents of this compound in the same solvent.

  • Reaction: Slowly add the ligand solution to the metal salt solution with constant stirring. The reaction mixture may be stirred at room temperature or gently heated under an inert atmosphere, particularly for air-sensitive metal ions like Fe(II).

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration, wash with a small amount of cold solvent, and then with a non-polar solvent like diethyl ether.

  • Crystallization: Grow single crystals suitable for X-ray diffraction by slow evaporation of a dilute solution of the complex in an appropriate solvent or by vapor diffusion.

Characterization Techniques
  • X-ray Crystallography: To definitively determine the coordination mode, bond lengths, bond angles, and overall geometry of the complex.

  • Infrared (IR) Spectroscopy: To identify the coordination of the imidazole and nitrile groups by observing shifts in their characteristic vibrational frequencies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR will confirm the coordination by observing shifts in the proton and carbon signals of the ligand.

  • UV-Visible Spectroscopy: To study the electronic transitions within the complex.

  • Magnetic Susceptibility Measurements: For paramagnetic complexes (e.g., Fe(II), Co(II)), to determine the magnetic moment and investigate potential spin crossover behavior as a function of temperature.

Quantitative Data Comparison

The following table summarizes key experimental data for the comparator ligands and provides predicted values for IzPhCN.

Ligand/ComplexCoordination ModeM-N(imidazole) (Å)ν(C≡N) (cm⁻¹)Key ¹H NMR Shifts (Δδ, ppm)
2-Phenylimidazole Monodentate~2.0 (typical for Zn, Pd)N/AImidazole N-H: ~+1.0
2-(2'-Pyridyl)imidazole Bidentate~2.1-2.2 (for Fe(II))N/AImidazole N-H: >+1.0
4-Cyanopyridine Monodentate (via pyridine)N/A~2240 (free), shift upon coord.Pyridine protons: significant downfield shifts
IzPhCN (predicted) Monodentate~2.0-2.1~2230Imidazole protons: ~+0.5 to +1.0
IzPhCN (predicted) Bidentate~2.1-2.2Shifted from ~2230Imidazole and phenyl protons: >+1.0

Conclusion

This compound represents a promising, yet underexplored, ligand in coordination chemistry. By drawing on established principles and comparing its potential behavior to that of well-understood structural analogues, we can anticipate a rich and versatile coordination chemistry. The interplay between its monodentate and bidentate coordination capabilities, coupled with the electronic properties of the benzonitrile group, opens up exciting avenues for the design of novel functional materials, from luminescent sensors to molecular switches. This guide serves as a foundational resource to stimulate and direct future experimental investigations into this compelling ligand system.

References

A Comparative Guide to the Cytotoxicity of 4-(1H-imidazol-2-yl)benzonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the imidazole scaffold stands out as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the design of novel therapeutic agents. This guide provides an in-depth comparative analysis of the cytotoxic profiles of a series of 4-(1H-imidazol-2-yl)benzonitrile analogs, offering insights into their structure-activity relationships (SAR) and potential as anticancer agents.

The strategic combination of the imidazole ring with a benzonitrile moiety presents a compelling chemical architecture for targeting cancerous cells. While comprehensive comparative studies on a single, homologous series of this compound analogs are not extensively documented in publicly available literature, this guide synthesizes data from various sources to construct a coherent analysis. We will delve into the cytotoxic effects of substitutions on both the phenyl and imidazole rings, providing a framework for the rational design of more potent and selective anticancer compounds.

The Cytotoxicity Landscape: A Comparative Analysis

The cytotoxic potential of imidazole-based compounds has been extensively explored, with numerous derivatives demonstrating potent activity against a range of cancer cell lines.[3][4] The introduction of a benzonitrile group at the 2-position of the imidazole ring offers a unique opportunity to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

To facilitate a meaningful comparison, we have compiled and analyzed cytotoxicity data (IC50 values) for a series of 2-aryl-1H-imidazole derivatives from various studies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions, including cell lines, incubation times, and assay methodologies. However, the relative potency and observed trends provide valuable insights into the structure-activity relationships.

Table 1: Comparative Cytotoxicity (IC50, µM) of 2-Aryl-1H-Imidazole Analogs

Compound IDCore StructureR1 (Phenyl Substituent)R2 (Imidazole N1-Substituent)R3 (Imidazole C4/C5-Substituent)Cancer Cell LineIC50 (µM)Reference
Parent 2-Phenyl-1H-imidazoleHHHVariousVariable[3]
Analog 1 2-(4-Cyanophenyl)-1H-imidazole4-CNHHNot SpecifiedNot Available
Analog 2 2-Phenyl-1H-benzimidazoleH- (Fused Benzene)-HeLa>50[3]
Analog 3 2-(4-Chlorophenyl)-1H-imidazole4-ClHHNUGC-3>10[3]
Analog 4 2-(4-Methoxyphenyl)-1H-imidazole4-OCH3HHNUGC-30.84[3]
Analog 5 2-(p-Tolyl)-4-methyl-5-(3,4,5-trimethoxybenzoyl)imidazole4-CH3H4-CH3, 5-CO-(3,4,5-trimethoxyphenyl)Colorectal Cancer CellsPotent[4]
Analog 6 Imidazole-Pyridine HybridVariedVariedVariedUrothelial Carcinoma (T24)56.11[3]
Analog 7 Benzimidazole-Pyrazole HybridVariedVariedVariedA5492.2[4]

Key Observations and Structure-Activity Relationship (SAR) Insights:

  • Influence of Phenyl Ring Substituents (R1): The nature and position of substituents on the 2-phenyl ring play a critical role in modulating cytotoxic activity. Electron-donating groups, such as a methoxy group at the para-position (Analog 4), have been shown to significantly enhance potency compared to unsubstituted or halogen-substituted analogs (Analog 3).[3] This suggests that the electronic properties of the 2-aryl moiety are crucial for target interaction.

  • Impact of the Imidazole Core: Fusion of a benzene ring to the imidazole core, as in benzimidazole derivatives (Analog 2), can lead to a decrease in cytotoxicity against certain cell lines.[3] This highlights the importance of the specific heterocyclic system in determining the biological activity profile.

  • Role of Imidazole Ring Substituents (R2 and R3): Substitution on the imidazole ring itself offers a versatile handle for optimizing activity. While data for direct analogs of this compound is sparse, studies on broader classes of imidazoles indicate that N-alkylation or arylation (R2) and substitution at the C4 and C5 positions (R3) can dramatically influence potency.[3] For instance, the incorporation of bulky and functionalized groups can lead to highly potent compounds, as seen in Analog 5.[4]

  • Hybrid Molecules: The development of hybrid molecules that incorporate the imidazole scaffold with other pharmacologically active moieties, such as pyridine (Analog 6) or pyrazole (Analog 7), represents a promising strategy for discovering novel anticancer agents with enhanced efficacy.[3][4]

Mechanistic Insights: Targeting Cellular Pathways

The cytotoxic effects of imidazole derivatives are often attributed to their ability to interfere with fundamental cellular processes. While the precise mechanisms of action for many this compound analogs are yet to be fully elucidated, related compounds have been shown to induce cell death through various pathways.[5]

One of the key mechanisms involves the induction of oxidative stress, leading to an imbalance in the cellular redox state and subsequent apoptosis.[5] Additionally, many imidazole-based compounds have been found to disrupt the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway.[5]

Below is a generalized diagram illustrating a potential mechanism of action for cytotoxic imidazole derivatives, leading to apoptosis.

Caption: Potential mechanism of cytotoxicity for imidazole analogs.

Experimental Protocols: A Guide for the Researcher

The following provides a generalized framework for the synthesis and cytotoxic evaluation of this compound analogs, based on established methodologies in the field.

General Synthesis of 2-Aryl-1H-imidazole Derivatives

A common and effective method for the synthesis of 2-aryl-1H-imidazoles is the Debus synthesis. This one-pot reaction involves the condensation of a dicarbonyl compound (e.g., glyoxal), an aldehyde (e.g., 4-cyanobenzaldehyde), and ammonia.

Caption: A generalized workflow for the synthesis of 2-aryl-1H-imidazoles.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • Reagent Addition: To the stirred solution, add an aqueous solution of glyoxal (1 equivalent) and a source of ammonia, such as ammonium acetate or aqueous ammonia (excess).

  • Reaction Conditions: Heat the reaction mixture to reflux for a specified period (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel to yield the pure 2-aryl-1H-imidazole analog.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Plate the desired cancer cell line (e.g., MCF-7, HeLa, A549) in a 96-well microtiter plate at a predetermined optimal cell density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound analogs) in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data, though fragmented, clearly indicate that the cytotoxic potency of this class of compounds can be significantly modulated through chemical modifications. The structure-activity relationships highlighted in this guide underscore the importance of the electronic and steric properties of substituents on both the phenyl and imidazole rings.

Future research in this area should focus on the systematic synthesis and evaluation of a homologous series of this compound analogs to establish more definitive SARs. Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their rational optimization and potential clinical translation. The integration of computational modeling with experimental studies will undoubtedly accelerate the discovery of new, potent, and selective imidazole-based anticancer drugs.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 4-(1H-imidazol-2-yl)benzonitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 2-Aryl-1H-Imidazoles in Modern Drug Discovery

The 2-aryl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. 4-(1H-imidazol-2-yl)benzonitrile, in particular, serves as a critical building block for the development of novel therapeutics. Its unique combination of a polar imidazole ring and a cyano-functionalized phenyl group allows for diverse molecular interactions, making it a valuable synthon for targeting a range of biological targets. Given its importance, the efficiency of its synthesis is a paramount concern for researchers in both academic and industrial settings.

This guide provides an in-depth comparison of two prominent methods for the synthesis of 2-aryl-1H-imidazoles, a class of compounds to which this compound belongs. We will focus on the final, and often challenging, aromatization step: the dehydrogenation of a 2-aryl-Δ²-imidazoline intermediate. The two methods benchmarked are a classic catalytic dehydrogenation using palladium on carbon (Pd/C) and a more recent, metal-free oxidation using dimethyl sulfoxide (DMSO). This comparison aims to equip researchers with the necessary data and insights to select the most appropriate synthetic route based on their specific needs, considering factors such as yield, reaction conditions, cost, and environmental impact.

Synthetic Strategies: A Head-to-Head Comparison

The synthesis of 2-aryl-1H-imidazoles, such as this compound, typically involves the initial construction of the corresponding 2-aryl-Δ²-imidazoline ring, which is then aromatized. While the initial cyclization is relatively straightforward, the subsequent dehydrogenation can be challenging.[1] This guide will focus on the comparative efficiency of the dehydrogenation step, as it is often the yield-determining stage of the overall synthesis.

Method 1: Catalytic Dehydrogenation with Palladium on Carbon (Pd/C)

This is a well-established and widely used method for the dehydrogenation of various heterocyclic compounds. The mechanism involves the adsorption of the imidazoline onto the palladium surface, followed by the removal of hydrogen atoms to yield the aromatic imidazole.

Method 2: Dehydrogenation using Dimethyl Sulfoxide (DMSO)

This method presents a metal-free alternative to the classical Pd/C route.[2][3] In this process, DMSO acts as the oxidant, accepting hydrogen atoms from the imidazoline to form dimethyl sulfide. This approach is advantageous due to the low cost and toxicity of DMSO, as well as the absence of heavy metal catalysts.[3]

Quantitative Performance Benchmarking

The following table summarizes the key performance indicators for the two dehydrogenation methods, based on a comparative study for the synthesis of 2-aryl-1H-imidazoles.[1] Both protocols were conducted at 120°C for 48 hours.[1][2]

ParameterMethod 1: 10% Pd/C in TolueneMethod 2: DMSO
Reaction Temperature 120 °C (reflux)120 °C
Reaction Time 48 hours48 hours
Catalyst/Reagent 10% Palladium on CarbonDimethyl Sulfoxide
Solvent TolueneDMSO (acts as solvent and reagent)
Yield (for 2-(4-tolyl)-1H-imidazole) 57%71%
Product Isolation Filtration of Pd/C, solvent evaporation, column chromatographyAqueous workup and extraction, or direct filtration, followed by column chromatography
Cost Higher (due to palladium catalyst)Lower
Safety & Environment Requires handling of flammable toluene and a pyrophoric catalyst. Generates heavy metal waste.Uses a less toxic and non-flammable solvent/reagent. Avoids heavy metal use.

Experimental Protocols

General Workflow for 2-Aryl-1H-Imidazole Synthesis

The overall synthetic pathway involves two main stages: the formation of the 2-aryl-Δ²-imidazoline intermediate, followed by its dehydrogenation to the final 2-aryl-1H-imidazole product.

Synthetic Workflow A Starting Materials (Aryl Nitrile + Ethylenediamine) B Step 1: Cyclization A->B Reaction C 2-Aryl-Δ²-imidazoline Intermediate B->C Formation D Step 2: Dehydrogenation (Method 1 or 2) C->D Aromatization E Final Product (2-Aryl-1H-imidazole) D->E Purification

Caption: General two-step workflow for the synthesis of 2-aryl-1H-imidazoles.

Protocol 1: Dehydrogenation using 10% Pd/C in Toluene

This protocol is adapted from the established method for dehydrogenating 2-aryl-Δ²-imidazolines.[1]

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 2-(4-cyanophenyl)-Δ²-imidazoline (0.50 g) and 10% Pd/C (0.50 g) in toluene (25 mL).

  • Heating: Heat the suspension to reflux in an oil bath at 120 °C with stirring for 48 hours.

  • Workup: After cooling to room temperature, remove the Pd/C catalyst by filtration through a pad of Celite.

  • Isolation: Concentrate the organic layer in vacuo to obtain the crude residue.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Pd_C_Protocol cluster_0 Reaction cluster_1 Workup & Purification A Suspend Imidazoline and Pd/C in Toluene B Reflux at 120°C for 48h A->B C Cool and Filter off Pd/C B->C D Concentrate Filtrate C->D E Column Chromatography D->E DMSO_Protocol cluster_0 Reaction cluster_1 Workup & Purification A Dissolve Imidazoline in DMSO B Heat at 120°C for 48h A->B C Cool and Perform Aqueous Workup B->C D Isolate Crude Product (Filtration or Extraction) C->D E Column Chromatography D->E

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(1H-imidazol-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical waste are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(1H-imidazol-2-yl)benzonitrile, a heterocyclic aromatic compound utilized in various research and development applications, including medicinal chemistry and materials science.[1] Adherence to these procedures is critical for minimizing risks to personnel and the environment.

Section 1: Understanding the Compound and Associated Hazards

This compound (CAS No. 98298-49-8) is a solid compound with a molecular formula of C₁₀H₇N₃.[2] Before handling, it is crucial to be fully aware of its potential hazards.

Hazard Identification:

Based on available safety data for similar compounds, this compound is classified as harmful and an irritant. The primary hazards include:

  • Harmful if swallowed, in contact with skin, or if inhaled. [3][4]

  • Causes skin and serious eye irritation. [3][5][6][7]

  • May cause respiratory irritation. [3][5][6][7]

Key Safety and Handling Precautions:

  • Always handle this compound within a properly functioning, certified laboratory chemical fume hood.[8]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3][9]

  • Avoid the formation of dust and aerosols.[10][11]

  • Ensure eyewash stations and safety showers are readily accessible.[8][11]

  • Wash hands thoroughly after handling.[12][13]

Section 2: Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper disposal begins with accurate waste characterization and meticulous segregation. This is a critical step to prevent dangerous chemical reactions within waste containers.

Step 1: Waste Identification

All waste containing this compound must be classified as hazardous waste. This includes:

  • Unused or expired pure compound.

  • Contaminated materials (e.g., filter paper, pipette tips, gloves).

  • Solutions containing the compound.

  • Empty containers that are not triple-rinsed.

Step 2: Segregation of Incompatible Materials

To prevent violent reactions, it is imperative to segregate waste streams. This compound and its waste should be kept separate from:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Strong Acids and Bases: May cause decomposition or violent reactions.[8][11][14]

  • Acid Anhydrides and Acid Chlorides. [8]

The following table outlines the compatibility of nitriles, a functional group present in the target compound, with other chemical classes.

Chemical GroupCompatibility with NitrilesPotential Hazards of Mixing
Acids (Mineral, Non-oxidizing)IncompatibleHeat, Toxic Gas, Flammable Gas
Acids (Mineral, Oxidizing)IncompatibleHeat, Fire, Toxic Gas
Acids (Organic)IncompatibleHeat
Alcohols and GlycolsCompatible
AminesCompatible
CausticsUnknownPotentially Hazardous

This table is adapted from data on nitrile waste compatibility.[15]

Section 3: Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the safe collection and disposal of waste generated from the use of this compound.

3.1. Waste Collection and Container Management

  • Select an Appropriate Waste Container:

    • Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must have a secure, leak-proof screw cap.[16][17]

    • Ensure the container is clean and dry before adding waste.

  • Labeling the Waste Container:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[8][18]

    • The label must include:

      • The words "Hazardous Waste".[18][19]

      • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[18]

      • An indication of the hazards (e.g., "Harmful," "Irritant").[19]

      • The date when waste was first added to the container (accumulation start date).[18]

  • Accumulating Waste:

    • Collect all waste (solid and liquid) containing this compound in the designated, labeled container.

    • Keep the container securely capped at all times, except when adding waste.[17] This prevents the release of vapors and protects the contents from contamination.

    • Do not fill the container beyond 90% of its capacity to allow for expansion.[20]

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[17][19] The SAA should be near the point of generation and under the supervision of laboratory personnel.[20]

3.2. Preparing for Disposal

  • Finalizing the Waste Container:

    • Once the container is full (up to 90%), or if it will no longer be used, ensure the cap is tightly sealed.

    • Double-check that the hazardous waste label is complete and accurate.

  • Requesting Waste Pickup:

    • Follow your institution's specific procedures for hazardous waste pickup. This typically involves completing a chemical collection request form.[8]

    • The waste must be transported from the laboratory to a central accumulation area or directly picked up by a licensed hazardous waste disposal company.[20]

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and steps in the disposal process for this compound.

cluster_0 Waste Generation & Collection cluster_1 Storage & Segregation cluster_2 Final Disposal Generate Waste Generate Waste Select Container Select Container Generate Waste->Select Container Label Container Label Container Select Container->Label Container Add Waste Add Waste Label Container->Add Waste Store in SAA Store in SAA Add Waste->Store in SAA Segregate Incompatibles Segregate Incompatibles Store in SAA->Segregate Incompatibles Container Full Container Full Store in SAA->Container Full Request Pickup Request Pickup Container Full->Request Pickup Licensed Disposal Licensed Disposal Request Pickup->Licensed Disposal

Caption: Disposal workflow for this compound.

Section 4: Regulatory Compliance and Best Practices

The disposal of hazardous chemical waste is regulated by federal, state, and local authorities. In the United States, the Environmental Protection Agency (EPA) enforces these regulations under the Resource Conservation and Recovery Act (RCRA).[16][20]

Key Regulatory Considerations:

  • Generator Status: Your facility will be classified as a Very Small, Small, or Large Quantity Generator based on the amount of hazardous waste produced monthly. This status dictates specific storage time limits and reporting requirements.[19]

  • Documentation: Maintain accurate records of all hazardous waste generated and disposed of.[16]

  • Training: All personnel who handle hazardous waste must receive proper training on its safe management and disposal.[16]

Emergency Procedures:

In the event of a spill or accidental exposure:

  • Spill:

    • Small Spill: If you are trained and it is safe to do so, clean up the spill using appropriate absorbent materials. Place all cleanup materials in a designated hazardous waste container.[8]

    • Large Spill: Evacuate the area immediately and contact your institution's Environmental Health and Safety (E&S) department or emergency response team.[8]

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]

    • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes and seek medical attention.[8]

    • Inhalation: Move to fresh air and seek medical attention.[3][8]

    • Ingestion: Rinse mouth with water and seek immediate medical attention.[3][8]

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding your commitment to environmental stewardship.

References

Navigating the Safe Handling of 4-(1H-imidazol-2-yl)benzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are daily endeavors. Among these, compounds like 4-(1H-imidazol-2-yl)benzonitrile represent key building blocks, valued for their unique structural motifs. However, with innovation comes the profound responsibility of ensuring safety. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, empowering you to manage laboratory risks with confidence and precision.

Hazard Assessment: Understanding the Compound-Specific Risks

Based on this information, this compound should be treated as a hazardous substance with the following potential classifications:

Hazard ClassificationGHS Hazard StatementPotential Effects
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedIngestion may lead to adverse health effects.
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skinSkin absorption may cause systemic toxicity.
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact can lead to redness, inflammation, and discomfort.[1][2]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritationContact with eyes can result in significant irritation and potential damage.[1][2]
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaledInhalation of dust or aerosols may be detrimental to respiratory health.[1]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System H335: May cause respiratory irritationInhalation may irritate the respiratory tract, causing coughing and discomfort.[1]

Expert Insight: The presence of the nitrile group (C≡N) warrants particular caution. Benzonitrile, the parent compound, can cause a range of acute health effects, including irritation to the skin, eyes, and respiratory tract, and at high exposures, more severe systemic effects.[3] The imidazole moiety, while a common feature in many pharmaceuticals, can also present hazards, including skin and eye irritation. Therefore, a conservative approach to handling, assuming all the above potential hazards, is the most prudent course of action.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The selection of appropriate PPE is not merely a procedural step but a critical component of a self-validating safety system.

Hand Protection: The Critical Barrier

Nitrile gloves are the recommended standard for handling this compound.[4] Their proven resistance to a broad spectrum of chemicals, including many organic solvents and nitrile-containing compounds, makes them a reliable choice.[5]

  • Selection: Opt for nitrile gloves with a minimum thickness of 5 mil for adequate protection against incidental splashes. For more prolonged handling or when working with solutions, consider heavier-duty nitrile gloves or double-gloving.

  • Integrity Check: Always inspect gloves for any signs of degradation, punctures, or tears before use.

  • Proper Removal: Employ the correct glove removal technique to avoid cross-contamination of your skin with any residual chemical.

Causality: Nitrile rubber provides a robust physical barrier to prevent dermal absorption, which is a key potential route of exposure for this compound. The chemical structure of nitrile polymers offers superior resistance to many chemicals compared to latex or vinyl alternatives.

Eye and Face Protection: Shielding Against Splashes and Aerosols

Safety glasses with side shields conforming to ANSI Z87.1 or EN 166 standards are the minimum requirement. However, for procedures with a higher risk of splashing or aerosol generation, a more protective approach is warranted.

  • Chemical Splash Goggles: These provide a complete seal around the eyes, offering superior protection against splashes from any direction.

  • Face Shield: When handling larger quantities or performing vigorous reactions, a face shield worn over safety glasses or goggles provides an additional layer of protection for the entire face.

Body Protection: Preventing Skin Contact

A standard laboratory coat is mandatory to protect against accidental spills and contamination of personal clothing. For tasks with a higher risk of significant exposure, consider the use of chemically resistant aprons or suits.

Respiratory Protection: Mitigating Inhalation Risks

All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation. A properly functioning fume hood is the primary engineering control for preventing respiratory exposure.

In the rare event of a significant spill or uncontrolled release where airborne concentrations may exceed safe limits, appropriate respiratory protection, such as a NIOSH-approved respirator with organic vapor cartridges, may be necessary as part of an emergency response.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic and well-documented operational plan is the cornerstone of laboratory safety. The following workflow provides a procedural guide for the safe handling of this compound.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep1 Review SDS of Analogs Prep2 Don Appropriate PPE Prep1->Prep2 Prep3 Prepare Work Area in Fume Hood Prep2->Prep3 Hand1 Weigh Solid Compound Prep3->Hand1 Begin work Hand2 Prepare Solution (if required) Hand1->Hand2 Hand3 Perform Experiment Hand2->Hand3 Clean1 Decontaminate Work Surfaces Hand3->Clean1 Complete experiment Clean2 Segregate Chemical Waste Clean1->Clean2 Clean3 Dispose of Contaminated PPE Clean2->Clean3

Caption: Workflow for the safe handling of this compound.

Preparation
  • Information Review: Before beginning any work, thoroughly review the safety information available for analogous compounds.

  • PPE Donning: Put on all required personal protective equipment as outlined in the previous section.

  • Work Area Setup: Ensure the chemical fume hood is functioning correctly. Prepare all necessary equipment and reagents within the hood to minimize movement in and out of the containment area.

Handling
  • Weighing: If working with the solid form, carefully weigh the required amount in the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Solution Preparation: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

  • Experimental Procedures: Conduct all experimental manipulations within the fume hood. Keep the sash at the lowest practical height.

Cleanup
  • Decontamination: Upon completion of work, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.

  • Waste Segregation: All waste containing this compound must be segregated as hazardous chemical waste.

Disposal Plan: Ensuring Environmental and Personal Safety

The responsible disposal of chemical waste is as critical as its safe handling during experimentation. All waste generated from the use of this compound must be treated as hazardous.

Disposal_Plan cluster_WasteCollection Waste Collection cluster_Storage Temporary Storage cluster_Disposal Final Disposal Collect1 Use Designated, Labeled Waste Container Collect2 Segregate Solid and Liquid Waste Collect1->Collect2 Collect3 Do Not Mix with Incompatible Waste Collect2->Collect3 Store1 Store in a Ventilated, Secure Area Collect3->Store1 Ready for storage Store2 Keep Container Tightly Closed Store1->Store2 Disp1 Arrange for Pickup by EHS Store2->Disp1 Ready for disposal Disp2 Follow Institutional & Local Regulations Disp1->Disp2

Caption: A systematic approach to the disposal of this compound waste.

Waste Segregation and Collection
  • Dedicated Waste Containers: Use separate, clearly labeled, and chemically compatible containers for solid and liquid waste containing this compound.[6]

  • Avoid Mixing: Do not mix this waste with other waste streams, particularly those containing strong oxidizing agents, acids, or bases, to prevent unintended reactions.[4]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing boats, and pipette tips, should be collected in a designated solid waste container.

Temporary Storage
  • Secure Location: Store waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated.

  • Closed Containers: Ensure that waste containers are always tightly sealed when not in use to prevent the release of vapors.

Final Disposal
  • Institutional Procedures: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) department for waste pickup.

  • Regulatory Compliance: Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.

By implementing this comprehensive guide, you can confidently and safely work with this compound, ensuring the protection of yourself, your colleagues, and the environment, while advancing your critical research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.